N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJWQJITKNQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969825 | |
| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-14-0 | |
| Record name | NSC23686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide"
An In-Depth Technical Guide to the Synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Building Block
This compound is a key bifunctional molecule that serves as a valuable building block in contemporary chemical synthesis. The strategic placement of a primary amine and a trifluoroacetamide moiety within a compact ethylenediamine scaffold makes it an attractive intermediate for the construction of complex molecular architectures. The trifluoroacetyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Furthermore, this compound is a crucial intermediate in the synthesis of agrochemicals, such as the novel isoxazoline insecticide Fluralaner.[2][3]
The primary challenge in synthesizing this molecule lies in the selective functionalization of ethylenediamine, a symmetrical molecule possessing two nucleophilic primary amine groups. Uncontrolled reaction with a trifluoroacetylating agent would inevitably lead to a statistical mixture of mono-acylated, di-acylated, and unreacted starting material, necessitating difficult purification and resulting in low yields of the desired product.
This guide provides a robust and logical three-step synthetic pathway that circumvents this challenge through a protection-acylation-deprotection strategy. We will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical parameters for achieving a high-yield, high-purity synthesis of the target compound.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages: selective protection, trifluoroacetylation, and final deprotection. This workflow ensures that the two amine groups of ethylenediamine are differentiated, allowing for precise chemical manipulation.
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
"N-(2-aminoethyl)-2,2,2-trifluoroacetamide chemical properties"
An In-Depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Introduction
This compound is a fluorinated organic compound featuring both a primary amine and a trifluoroacetamide functional group. This unique bifunctional structure makes it a valuable building block in synthetic chemistry. The presence of the trifluoroacetyl moiety, a common element in medicinal chemistry, can impart desirable properties such as increased metabolic stability and enhanced binding affinity to target molecules.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols associated with this compound (CAS 5458-14-0). It is crucial to distinguish this compound from its structural isomer, 2-amino-N-(2,2,2-trifluoroethyl)acetamide (CAS 359821-38-8). While structurally similar, they have distinct chemical properties and applications. Notably, the isomer 2-amino-N-(2,2,2-trifluoroethyl)acetamide is a well-documented key intermediate in the synthesis of the veterinary insecticide fluralaner.[2] This document will focus exclusively on This compound .
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical is established by its structure and associated identifiers. This compound consists of an ethylenediamine backbone where one of the amino groups is acylated with a trifluoroacetyl group.
The core physicochemical properties are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Reference(s) |
| CAS Number | 5458-14-0 | [3][4] |
| Molecular Formula | C₄H₇F₃N₂O | [3] |
| Molecular Weight | 156.11 g/mol | [3] |
| Form | Solid | [3] |
| Purity (Typical) | ≥95.0% | [3] |
| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N | [3] |
| InChI String | InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | [5] |
| SMILES String | C(CN)NC(=O)C(F)(F)F | [5] |
| Hydrochloride Salt CAS | 5458-14-0 (HCl) | [4] |
| Hydrochloride MW | 192.57 g/mol | [4][5] |
Spectroscopic Profile (Theoretical)
Spectroscopic analysis is fundamental for structure verification and purity assessment. While publicly available spectra for this specific compound are not provided in the search results, a theoretical profile can be predicted based on its structure. Researchers should obtain experimental data for confirmation.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methylene groups (-CH₂-CH₂-) would likely appear as two complex multiplets due to coupling with each other and adjacent NH/NH₂ protons. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as broad singlets, with chemical shifts dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display four unique signals: two for the methylene carbons, one for the amide carbonyl carbon, and one for the trifluoromethyl carbon (which would show coupling to fluorine).
-
IR Spectroscopy: The infrared spectrum would be characterized by key absorption bands. A strong C=O stretch for the amide group is expected around 1680-1700 cm⁻¹. N-H stretching vibrations for both the primary amine and secondary amide would appear in the region of 3200-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the ethylenediamine chain.
Synthesis and Reactivity
Proposed Synthesis Workflow
A logical and common method for synthesizing this compound involves the selective acylation of ethylenediamine. The primary challenge in this synthesis is achieving mono-acylation, as the di-acylated product is a common byproduct.
One effective strategy involves using a trifluoroacetylating agent, such as ethyl trifluoroacetate, with a large excess of ethylenediamine. The excess diamine acts as both the reactant and a base, statistically favoring the formation of the mono-substituted product. An alternative approach is to use a protected form of ethylenediamine to ensure only one amine is available for reaction, followed by a deprotection step.
Reactivity Profile
The reactivity of this compound is dominated by its free primary amine.
-
Nucleophilicity: The primary amine is a potent nucleophile and can participate in a wide range of reactions, including N-alkylation, reductive amination, and acylation to form new amide bonds.
-
Building Block Potential: This reactivity makes the molecule an excellent scaffold. It allows for the covalent attachment of other molecules or functional groups, making it a versatile intermediate for constructing more complex chemical structures in pharmaceutical and materials science research.
-
Amide Stability: The trifluoroacetamide group is generally stable under many reaction conditions, allowing for selective chemistry to be performed at the primary amine.
Applications and Research Interest
While its isomer is a known precursor to a commercial product, this compound is primarily classified as a research chemical.[3] Its value lies in its potential as a specialized building block.
-
Medicinal Chemistry: The introduction of a trifluoromethyl group into drug candidates is a common strategy to improve pharmacokinetic properties.[1] This compound provides a convenient way to incorporate the F₃C-C(=O)-N- moiety along with a reactive handle (the primary amine) for further elaboration.
-
Fluorinated Compounds: It serves as a useful intermediate in the broader field of fluorine chemistry, enabling the synthesis of novel fluorinated compounds for various applications.[3]
Safety and Handling
Proper handling of this compound and its salts is essential to ensure laboratory safety. The available safety data, primarily for the hydrochloride salt, indicates that it is an irritant.[5][7][8]
| Hazard Type | GHS Classification | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [5][7] |
| Signal Word | Warning | [5][7] |
| Hazard Statements | H315: Causes skin irritation | [5][7] |
| H319: Causes serious eye irritation | [5][7] | |
| H335: May cause respiratory irritation | [7][9] | |
| Precautionary Statements | P261: Avoid breathing dust. | [7][10] |
| P280: Wear protective gloves/eye protection. | [10] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [10] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [10] |
Experimental Protocol for Safe Handling
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a dry, cool, and well-ventilated place under an inert atmosphere.[7] The compound should be kept away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a specialized chemical intermediate characterized by its dual functionality. Its combination of a reactive primary amine and a metabolically robust trifluoroacetamide group makes it a compound of interest for researchers in drug discovery and materials science. While not having the large-scale application of its isomer, its utility as a versatile building block for creating novel and complex molecules is clear. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties.
References
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem. National Center for Biotechnology Information. [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. National Institutes of Health. [Link]
-
Spectral Information - PubChem. National Center for Biotechnology Information. [Link]
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"CAS number for N-(2-aminoethyl)-2,2,2-trifluoroacetamide"
An In-depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide (CAS: 5458-14-0)
Introduction
This compound is a fluorinated organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structure, which features a primary amine and a trifluoroacetylated ethylenediamine backbone, makes it a versatile building block for the synthesis of more complex molecules. The incorporation of the trifluoroacetyl group is a key feature, often employed to enhance the metabolic stability, lipophilicity, and binding affinity of a parent molecule.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of its properties, synthesis, applications, and handling, designed for researchers and professionals in the field. The primary CAS number for this compound is 5458-14-0 .[3][4][5]
Chemical and Physical Properties
The fundamental characteristics of a reagent are critical for its effective use in synthesis and research. The properties of this compound are summarized below, compiled from various chemical supplier and database entries.
| Property | Value | Source |
| CAS Number | 5458-14-0 | [3][5] |
| Molecular Formula | C₄H₇F₃N₂O | [3][5] |
| Molecular Weight | 156.11 g/mol | [3][6] |
| IUPAC Name | This compound | [3] |
| Physical State | Solid | [3][5] |
| Purity | Typically ≥95.0% | [3][5] |
| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | NCCNC(=O)C(F)(F)F | [3] |
A hydrochloride salt form of this compound also exists (CAS: 5458-14-0, referring to the parent compound, though sometimes a distinct CAS for the salt like 1171331-39-7 is used for a related structure), with a molecular weight of 192.57 g/mol .[4][7]
Synthesis and Mechanistic Rationale
The synthesis of this compound often involves the protection of a bifunctional starting material to ensure regioselectivity. A common and logical approach begins with a protected form of glycine, which is then coupled with trifluoroethylamine.
Causality in Experimental Design: The choice of a protecting group, such as N-phthalyl or a carbamate (e.g., Boc or Cbz), is a critical experimental decision.[8][9] The primary amine of glycine is highly nucleophilic and would otherwise compete in undesired side reactions. By protecting it, the carboxylic acid group is free to be activated and react selectively with the amine of interest (trifluoroethylamine) to form the desired amide bond. Following amide formation, a deprotection step under specific conditions (e.g., hydrazinolysis for a phthalyl group or acidolysis for a Boc group) reveals the primary amine, yielding the final product.[8]
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development and Research
The primary utility of this compound is as a key intermediate in the synthesis of pharmacologically active agents. Its structure is particularly valuable for introducing a trifluoroethylamino-acetamide moiety into a target molecule.
Case Study: Synthesis of Fluralaner A prominent example of its application is in the synthesis of Fluralaner, a broad-spectrum veterinary insecticide and acaricide.[8] Fluralaner belongs to the isoxazoline class of compounds, which act as antagonists of GABA-gated chloride channels in insects and mites.[8] In the synthesis of Fluralaner, 2-amino-N-(2,2,2-trifluoroethyl) acetamide serves as the amine-containing fragment that is crucial for the final structure and biological activity.[1][8]
Caption: Logical relationship showing the compound as a critical precursor in API synthesis.
Experimental Protocols
Protocol 1: Purity Verification by Ion Chromatography
The purity of this intermediate is paramount for the success of subsequent synthetic steps. A compromised starting material can lead to significant impurities in the final product. This protocol describes a self-validating system for purity assessment.[10]
Objective: To quantify the purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide and detect potential impurities like 2,2,2-trifluoroethylamine and glycine.
Methodology:
-
Sample Preparation: Prepare a 200 mg/100 mL solution of the compound in an appropriate solvent. No further complex preparation is typically needed.[10]
-
Instrumentation:
-
Chromatographic Conditions:
-
Analysis:
-
Run the sample and integrate all peaks above the reporting level.
-
Calculate the area percentage of the main peak corresponding to this compound.
-
Trustworthiness Check: The total peak area of all impurities should be below a pre-defined threshold (e.g., < 2%) for the batch to be accepted for use in GMP synthesis.[10]
-
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure personnel safety. The hydrochloride salt form is classified as a skin and eye irritant.[11]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7] |
| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338 |
Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[11][12]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[11][12]
-
General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[11]
Conclusion
This compound (CAS: 5458-14-0) is more than a simple chemical reagent; it is an enabling tool for modern synthetic and medicinal chemistry. Its unique trifluoroacetylated structure provides a reliable and effective means to introduce fluorine into complex molecules, a strategy widely recognized for its positive impact on the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and in the development of next-generation chemical entities.
References
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]
-
S-(1-ACETYLAMINO-2,2,2-TRIFLUOROETHYL) O-ETHYL DITHIOCARBONATE. Organic Syntheses. [Link]
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed, National Center for Biotechnology Information. [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central, National Center for Biotechnology Information. [Link]
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Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center (ERIC). [Link]
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Synthesis of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. MDPI. [Link]
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- 9. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 10. metrohm.com [metrohm.com]
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- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide: Properties, Synthesis, and Analysis
Introduction: In the landscape of modern drug discovery and agrochemical development, fluorinated building blocks are indispensable tools. The strategic introduction of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a valuable bifunctional reagent that exemplifies this principle. Featuring a primary amine for nucleophilic reactions and a stable trifluoroacetamide group, it serves as a critical intermediate in the synthesis of complex target molecules. This guide provides an in-depth examination of its physicochemical properties, common synthetic routes, robust analytical characterization methods, and essential safety protocols, designed for researchers and development professionals. A notable application for this compound is its role as a key intermediate in the synthesis of the novel isoxazoline insecticide, fluralaner.[1]
Part 1: Core Physicochemical & Structural Properties
This compound is most commonly handled in its free base form or as a more stable hydrochloride salt. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the adjacent amide bond. Understanding the precise properties of the specific form being used is critical for stoichiometric calculations and reaction optimization.
It is important for researchers to note an observed ambiguity in the assignment of CAS Numbers in commercial and database sources. While CAS 5458-14-0 is frequently assigned to the free base, some suppliers associate it with the hydrochloride salt.[2][3][4] Conversely, CAS 1171331-39-7 is more consistently used for the hydrochloride salt.[5] Verification with the specific supplier's documentation is strongly recommended.
Table 1: Physicochemical and Identification Data
| Property | This compound (Free Base) | This compound HCl (Salt) |
|---|---|---|
| Molecular Weight | 156.11 g/mol [2][6] | 192.57 g/mol [3][7] |
| Molecular Formula | C₄H₇F₃N₂O[2][4] | C₄H₇F₃N₂O·HCl[3] |
| Appearance | Solid[2][4] | Solid[7] |
| Common Purity | ≥95%[2][4] | ≥95% |
| CAS Number | 5458-14-0[2][4] | 1171331-39-7[5] or 5458-14-0[3] |
| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N[2][4] | IGNLUCQRRFXTMK-UHFFFAOYSA-N[7] |
| Canonical SMILES | NCCNC(=O)C(F)(F)F[4] | O=C(C(F)(F)F)NCCN.[H]Cl[7] |
| IUPAC Name | this compound | N/A |
Part 2: Synthesis Methodology: A Protected Amidation Approach
The synthesis of this compound requires a strategy that selectively acylates one of the two amino groups in a precursor like ethylenediamine. A direct reaction is often unselective and can lead to di-acylated byproducts. Therefore, a common and robust approach involves the use of an amine protecting group, followed by acylation and subsequent deprotection.
Causality of Experimental Design:
-
Protection: The initial protection of one amine in ethylenediamine (e.g., as a carbamate) is crucial. This ensures that the subsequent acylation with a trifluoroacetylating agent occurs at the desired, free amine, preventing the formation of symmetrical byproducts and simplifying purification.
-
Acylation: Ethyl trifluoroacetate is an effective and widely used reagent for this step. The reaction proceeds via nucleophilic acyl substitution, where the free primary amine of the protected ethylenediamine attacks the electrophilic carbonyl carbon of the ester.
-
Deprotection: The final step involves the removal of the protecting group under conditions that do not cleave the newly formed trifluoroacetamide bond. For instance, acid-labile protecting groups like Boc (tert-butyloxycarbonyl) are easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which conveniently yields the corresponding salt of the final product.
Experimental Protocol: Synthesis via N-Boc-ethylenediamine
This protocol outlines a representative lab-scale synthesis.
Step 1: Acylation of N-Boc-ethylenediamine
-
To a stirred solution of N-Boc-ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add triethylamine (1.1 eq) to act as a base.
-
Cool the mixture to 0 °C using an ice bath.
-
Add ethyl trifluoroacetate (1.05 eq) dropwise to the solution over 15 minutes. The trifluoroacetyl group is highly electrophilic, making this a favorable reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The evolution of gas (isobutylene and CO₂) will be observed.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt will often precipitate from the solution. The solvent can be removed under reduced pressure to yield the crude solid.
-
The crude product can be purified by recrystallization or trituration with a solvent like diethyl ether to afford this compound hydrochloride as a solid.
Part 3: Analytical Characterization Workflows
Ensuring the purity and identity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate downstream processes.[8][9] A multi-pronged analytical approach is recommended.
Protocol 1: Purity Assessment by Ion Chromatography
Scientific Rationale: This technique is ideal for quantifying potential ionic impurities from the synthesis, such as unreacted starting materials (e.g., glycine in alternative syntheses) or inorganic salts.[9] Cation-exchange chromatography separates the positively charged analyte from other cations based on their affinity for the stationary phase.
Methodology:
-
Instrumentation: A cation ion chromatograph with a conductivity detector.[9]
-
Column: Metrosep C 4 - 250/4.0 or equivalent cation exchange column.[9]
-
Eluent: 2.5 mmol/L nitric acid.[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Dissolve a known quantity of the compound (e.g., 200 mg) in 100 mL of ultrapure water.[9]
-
Validation: The total peak area of all impurities should be below a specified threshold (e.g., < 2%) relative to the main analyte peak to pass quality control.[9]
Protocol 2: Identity and Purity by HPLC-MS/MS
Scientific Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides unequivocal identity confirmation through mass-to-charge ratio and fragmentation patterns, while also offering high-sensitivity quantification. Although a specific validated method for this compound is not widely published, a robust method can be developed based on protocols for structurally similar primary amines and amides.[10]
Methodology (Adapted from[10]):
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is chosen because the primary amine is readily protonated ([M+H]⁺).
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity.
-
MRM Transition (Free Base): Precursor ion (Q1) m/z 157.1 → Product ion (Q3) determined by infusion and fragmentation (e.g., loss of the trifluoroacetyl group).
-
MRM Transition (HCl Salt): The same transition for the free base (m/z 157.1) will be monitored as the salt dissociates in solution.
-
-
Sample Preparation: Prepare a 1 mg/mL stock in methanol. Dilute serially in the initial mobile phase to create calibration standards and quality control samples.
Part 4: Safety, Handling, and Storage
As a laboratory chemical, this compound and its hydrochloride salt must be handled with appropriate precautions. The available safety data indicates it is an irritant.[6][7]
GHS Hazard Classifications: [6][7]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Table 2: Recommended Handling and Storage
| Parameter | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat.[5][11] | To prevent skin and eye contact, which can cause irritation.[5] |
| Handling | Use in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust.[12] | To prevent respiratory tract irritation.[6][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Storage under an inert atmosphere is also recommended. | To prevent degradation from moisture and ensure long-term stability. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][12] | Immediate and thorough rinsing is crucial to minimize eye damage. |
| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5][12] | To remove the chemical and prevent prolonged skin irritation. |
Conclusion
This compound is a high-value synthetic intermediate whose proper use is predicated on a thorough understanding of its properties, synthesis, and analysis. By employing selective synthetic strategies, utilizing robust analytical controls like chromatography, and adhering to strict safety protocols, researchers can effectively leverage this building block to advance projects in pharmaceutical and agrochemical development.
References
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
Sources
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
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- 7. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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A-Z Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide hydrochloride: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of N-(2-aminoethyl)-2,2,2-trifluoroacetamide hydrochloride, a key bifunctional building block in modern organic synthesis. The document elucidates its chemical structure, physicochemical properties, detailed synthesis protocols, and methods for structural verification. Furthermore, it explores the strategic role of the trifluoroacetamide protecting group and highlights the compound's applications in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound hydrochloride is a salt, which enhances its stability and handling properties compared to the free base. The structure is characterized by a primary amine, protonated to form an ammonium chloride, and a secondary amide bearing a trifluoroacetyl group. This trifluoroacetyl moiety is a critical feature, serving as a protecting group for the second amine of the original ethylenediamine backbone.
The presence of the highly electronegative fluorine atoms significantly influences the chemical properties of the amide, making the trifluoroacetyl group readily cleavable under specific, mild basic conditions, a feature that is exploited in multi-step synthesis.[1][2]
Molecular Structure
The molecular structure consists of an ethylenediamine core where one amino group is acylated with a trifluoroacetyl group, and the other terminal amino group is salified with hydrochloric acid.
Caption: Chemical structure of this compound hydrochloride.
Physicochemical Data
The key properties of the compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 5458-14-0 | [3] |
| Molecular Formula | C₄H₇F₃N₂O·HCl | [3] |
| Molecular Weight | 192.57 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥95% | [4] |
| Storage Temperature | Room Temperature | |
| InChI Key | IGNLUCQRRFXTMK-UHFFFAOYSA-N |
Synthesis and Purification Protocol
The synthesis of this compound hydrochloride is typically achieved through the selective N-acylation of ethylenediamine. The strategic choice of a trifluoroacetylating agent allows for the mono-protection of the diamine.
Rationale for Synthetic Strategy
The core of the synthesis involves the reaction of a nucleophilic amine with an electrophilic trifluoroacetyl source. Ethyl trifluoroacetate is a commonly used reagent for this purpose. The reaction leverages the higher reactivity of one amine group in ethylenediamine. Once mono-acylated, the reactivity of the remaining primary amine is sufficiently different, allowing for isolation of the desired product. The final step involves the formation of the hydrochloride salt, which aids in purification by crystallization and improves the compound's long-term stability.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
Ethylenediamine
-
Ethyl trifluoroacetate
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (concentrated or as a solution in an organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine in methanol. Cool the solution in an ice bath (0 °C).
-
Acylation: Add ethyl trifluoroacetate dropwise to the cooled solution over 1 hour. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of the di-acylated byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Salt Formation: Dissolve the crude residue in a minimal amount of diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise until precipitation is complete.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified this compound hydrochloride under vacuum to yield the final product.
Caption: General workflow for the synthesis of the target compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[5][6]
Spectroscopic Data Interpretation
The following table summarizes the expected signals in various spectroscopic analyses.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two inequivalent methylene (-CH₂-) groups. A broad signal for the amide N-H proton and a broad signal for the ammonium (-NH₃⁺) protons. The integration of the methylene signals should be in a 2:2 ratio. |
| ¹³C NMR | Four distinct carbon signals: two for the methylene groups, one for the amide carbonyl (C=O), and one for the trifluoromethyl (CF₃) carbon, which will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single, sharp signal characteristic of the -CF₃ group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I band), and N-H bending (amide II band). Strong C-F stretching bands will also be prominent. |
| Mass Spec. (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z 157.1. |
Applications in Research and Development
The primary utility of this compound hydrochloride lies in its function as a mono-protected ethylenediamine surrogate. The trifluoroacetamide group is a robust protecting group that is stable under a variety of reaction conditions but can be selectively removed when needed.[7][8]
Role as a Chemical Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[9][10] For instance, it is a key building block for the synthesis of fluralaner, a potent insecticide and acaricide.[9]
The synthetic strategy typically involves:
-
Reacting the free primary amine of the title compound with an electrophile to build out the molecular skeleton.
-
In a subsequent step, cleaving the trifluoroacetamide protecting group (e.g., with mild base like K₂CO₃ in methanol/water) to reveal the second primary amine.
-
This newly deprotected amine is then available for further functionalization.
This stepwise approach allows for the controlled and regioselective synthesis of complex diamine-containing structures.
Caption: Role as an intermediate in multi-step organic synthesis.
Safety and Handling
This compound hydrochloride is classified as an irritant.[11] It can cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid formation of dust and aerosols.[12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[13] Store at room temperature.
-
Stability: The compound is stable under normal storage conditions.[11] It is incompatible with strong oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[12]
References
- ChemicalBook. (2023, January 5). 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication.
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem.
- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.
- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- ChemicalBook. (2025, June 3). Applications and Synthetic Utility of Trifluoroacetamide.
- National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem.
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- CymitQuimica. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- American Chemical Society. (2023, July 18). From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. Organic Process Research & Development.
- BLDpharm. (n.d.). 1171331-39-7|2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- Fluorochem. (n.d.). This compound.
- Angene Chemical. (2024, August 28). Safety Data Sheet.
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Benchchem. (n.d.). Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols.
- PubMed. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
Sources
- 1. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
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- 5. files.eric.ed.gov [files.eric.ed.gov]
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- 7. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
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Spectroscopic Analysis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Significance of Spectroscopic Characterization
In the synthesis and application of novel chemical entities, spectroscopic analysis is a cornerstone of chemical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the molecular structure and connectivity.
-
IR Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and elemental composition of a compound and can provide information about its structure through fragmentation analysis.
The following sections will delve into the predicted spectroscopic data for N-(2-aminoethyl)-2,2,2-trifluoroacetamide and the experimental protocols to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for its complete characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.0 | Triplet | 2H | -CH₂-NH₂ |
| ~ 3.3 - 3.5 | Quartet | 2H | -CH₂-NHCOCF₃ |
| ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |
| ~ 7.5 - 8.5 | Broad Singlet | 1H | -NHCOCF₃ |
Causality behind Predictions: The chemical shifts are predicted based on the electronegativity of adjacent functional groups. The methylene group (a) alpha to the primary amine is expected to be the most upfield of the methylene protons. The methylene group (b) adjacent to the amide nitrogen will be shifted downfield due to the electron-withdrawing effect of the trifluoroacetyl group. The coupling patterns (multiplicity) arise from spin-spin coupling with neighboring protons. The amine and amide protons are expected to be broad singlets due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹⁹F} decoupled spectrum) | Assignment |
| ~ 40 - 45 | Triplet | -CH₂-NH₂ |
| ~ 45 - 50 | Triplet | -CH₂-NHCOCF₃ |
| ~ 115 - 120 | Quartet | -CF₃ |
| ~ 155 - 160 | Quartet | -C=O |
Causality behind Predictions: The chemical shifts of the methylene carbons are in the typical range for aliphatic amines and amides. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly downfield. The carbonyl carbon of the amide will also be a quartet due to coupling with the fluorine atoms and will be the most downfield signal.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -75 to -77 | Singlet | -CF₃ |
Causality behind Predictions: The chemical shift of the trifluoromethyl group is expected to be in the characteristic range for trifluoroacetamides. In a proton-decoupled ¹⁹F NMR spectrum, the signal will appear as a singlet as there are no other fluorine atoms in the molecule.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A reference compound, such as trifluorotoluene, may be used as an internal or external standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 3100 | Medium | N-H Stretch | Amide (-NH-) |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1700 - 1650 | Strong | C=O Stretch (Amide I) | Amide (-C=O) |
| 1570 - 1515 | Medium | N-H Bend (Amide II) | Amide (-NH-) |
| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
Causality behind Predictions: The positions of the absorption bands are characteristic of the vibrational modes of specific functional groups. The N-H stretching vibrations of the primary amine and the amide will appear in the high-frequency region. The strong carbonyl stretch of the amide is a prominent and reliable diagnostic peak. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and place it in a liquid IR cell.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₄H₇F₃N₂O) is approximately 156.05 g/mol . A peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z 157.06) would be expected, depending on the ionization technique used.
-
Key Fragmentation Patterns: Common fragmentation pathways for amides and amines would be anticipated. This could include cleavage of the C-C bond between the two methylene groups, loss of the trifluoroacetyl group, and other characteristic fragmentations.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule in LC-MS. Electron Ionization (EI) is typically used in GC-MS.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Workflow and Data Integration
The comprehensive characterization of this compound involves a logical workflow that integrates data from multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide has outlined the predicted spectroscopic data for this compound and the established methodologies for their acquisition and interpretation. While experimental spectra for this specific molecule are not currently available in public databases, the principles discussed here provide a robust framework for its characterization. For researchers and scientists working with this or structurally related compounds, the integrated application of NMR, IR, and MS is indispensable for confirming the molecular structure, assessing purity, and ensuring the reliability of subsequent biological or chemical studies. The self-validating nature of combining these techniques, where the data from each method corroborates the others, provides a high degree of confidence in the final structural assignment.
References
For the creation of this guide, general principles of spectroscopic interpretation were utilized from standard organic chemistry textbooks and spectroscopic resources. As no specific literature containing the experimental data for this compound was found, no specific research articles are cited.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a fluorinated amine and amide of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical underpinnings of its solubility based on its structural features. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility via the isothermal shake-flask method is presented. This guide is intended to be an essential resource for researchers, enabling informed solvent selection and robust experimental design.
Introduction: Unveiling the Physicochemical Profile
This compound (CAS: 5458-14-0) is a unique molecule incorporating a primary amine, an amide linkage, and a trifluoromethyl group.[1] Its molecular structure dictates its potential applications, likely as an intermediate in the synthesis of more complex molecules in drug discovery and agricultural science.[2] Understanding the solubility of this compound is a critical first step in its practical application, influencing everything from reaction conditions and purification strategies to formulation development and bioavailability.
The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O, amine nitrogen, and fluorine atoms), alongside the highly electronegative and lipophilic trifluoromethyl group, creates a complex interplay of forces that govern its solubility in various solvent systems.[3][4] This guide will dissect these structural contributions to predict and experimentally verify the solubility of this compound.
Theoretical Solubility Considerations: A Molecular Perspective
The solubility of this compound is a function of its ability to interact with solvent molecules. The key structural features influencing this are:
-
Primary Amine Group (-NH₂): This group is basic and can act as a hydrogen bond donor and acceptor.[3] In aqueous media, its solubility is expected to be highly pH-dependent. In acidic solutions, the amine will be protonated to form an ammonium salt (R-NH₃⁺), which is significantly more polar and water-soluble.[5]
-
Amide Group (-CONH-): The amide linkage is polar and can participate in hydrogen bonding, contributing to solubility in protic solvents.[3]
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[4][6] The high electronegativity of fluorine atoms can lead to dipole-dipole interactions but also introduces a hydrophobic character.[6]
Based on these functional groups, a qualitative solubility profile can be predicted.
Anticipated Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Insoluble | The presence of polar amine and amide groups is counteracted by the hydrophobic trifluoromethyl group and the ethyl backbone. |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt.[5] |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The primary amine is unlikely to be deprotonated by a dilute base, and the overall molecule remains insufficiently polar for aqueous solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can accept hydrogen bonds from the amine and amide groups and engage in dipole-dipole interactions. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine and amide functionalities. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble | The molecule possesses significant polarity from the amine and amide groups, making it incompatible with nonpolar solvents. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a rigorous and reproducible experimental methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (solid, purity ≥95%)[1]
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: pH-Dependent Solubility of this compound.
Conclusion and Future Directions
For drug development and process chemistry applications, the experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents is a critical next step. The detailed protocol provided in this guide offers a validated framework for generating this essential data. Future studies should also investigate the temperature dependence of solubility to construct comprehensive solubility curves, which are invaluable for crystallization and formulation development.
References
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. 3
-
This compound | CymitQuimica. 1
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem.
-
This compound hydrochloride AldrichCPR | Sigma-Aldrich.
-
An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents - Benchchem.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl - Sigma-Aldrich.
-
2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication - ChemicalBook.
-
This compound hydrochloride | CAS 5458-14-0 | SCBT.
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Solubility of Organic Compounds.
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This compound - Fluorochem.
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(PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine.
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1171331-39-7|2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride - BLDpharm.
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N-(2-Hydroxyethyl)trifluoroacetamide 97 6974-29-4 - Sigma-Aldrich.
-
The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF - ResearchGate.
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"N-(2-aminoethyl)-2,2,2-trifluoroacetamide starting material"
An In-depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide as a Starting Material
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical starting material for researchers, scientists, and professionals in drug development. We will delve into its synthesis, key properties, and diverse applications, with a focus on the practical causality behind experimental choices and protocols.
Introduction: A Versatile Fluorinated Building Block
This compound is a bifunctional organic compound featuring a primary amine and a trifluoroacetyl-protected secondary amine. This unique structure makes it a highly valuable building block in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl (CF₃) group is of particular significance; its incorporation into drug candidates can profoundly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, this starting material serves as a key intermediate for introducing the trifluoroethylamino moiety into more complex molecular architectures, including novel insecticides like fluralaner.[3]
Physicochemical Properties and Characterization
The reliable use of any starting material hinges on a thorough understanding of its physical and chemical properties. All experimental work should begin with confirmation of the material's identity and purity.
Core Compound Specifications
The fundamental properties of this compound and its common hydrochloride salt form are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₄H₇F₃N₂O | C₄H₈ClF₃N₂O | [4][5] |
| Molecular Weight | 156.11 g/mol | 192.57 g/mol | [4][6] |
| CAS Number | 5458-14-0 | 5458-14-0 (HCl) | [5][7] |
| Appearance | Solid | Solid | [4] |
| Purity | Typically ≥95% | Varies by supplier | [4][5] |
| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N | IGNLUCQRRFXTMK-UHFFFAOYSA-N | [4] |
Analytical Characterization
While specific analytical data is lot-dependent, the following techniques are standard for verifying the structure and purity of the starting material:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show distinct signals for the two inequivalent methylene (-CH₂-) groups. The protons closer to the primary amine will appear as a triplet, while those adjacent to the amide nitrogen will also be a triplet, albeit with a different chemical shift. The N-H protons will appear as broad singlets.
-
¹⁹F NMR : A sharp singlet is expected, characteristic of the CF₃ group.
-
¹³C NMR : Signals corresponding to the two methylene carbons, the carbonyl carbon, and the CF₃ carbon (which will appear as a quartet due to ¹J-coupling with the fluorine atoms) should be present.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should reveal a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.06.
-
Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity, with the area under the peak for the main component indicating its percentage relative to any impurities.
Synthesis and Production
The synthesis of this compound typically involves the selective acylation of one of the amino groups of ethylenediamine. The primary challenge is to achieve mono-acylation and prevent the formation of the di-acylated byproduct.
General Synthetic Workflow
The most common laboratory-scale synthesis involves the reaction of ethylenediamine with an activated derivative of trifluoroacetic acid, such as ethyl trifluoroacetate. The use of a large excess of the diamine starting material statistically favors the desired mono-acylation product.
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol: Mono-acylation of Ethylenediamine
This protocol is a representative method for laboratory synthesis.
Materials:
-
Ethylenediamine
-
Ethyl trifluoroacetate
-
Ethanol (or another suitable polar solvent)
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl trifluoroacetate (1.0 eq) in ethanol.
-
Reagent Addition: While stirring, add a significant excess of ethylenediamine (e.g., 5-10 eq) to the solution. The large excess is the critical control element; it ensures that the trifluoroacetylating agent is more likely to encounter an unreacted diamine molecule than a mono-acylated product molecule, thus minimizing di-acylation.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting reagent (ethyl trifluoroacetate).
-
Work-up: Once the reaction is complete, remove the solvent and the bulk of the excess ethylenediamine under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified. Vacuum distillation is often effective for separating the higher-boiling product from any remaining ethylenediamine and other volatile impurities. Alternatively, silica gel column chromatography can be employed for higher purity.
-
Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2.2.
Applications as a Versatile Starting Material
The utility of this compound stems from its free primary amine, which serves as a versatile nucleophilic handle for constructing larger, more complex molecules.
Caption: Key downstream transformations using the primary amine of the title compound.
Experimental Protocol: Downstream Amide Coupling
This protocol details a standard amide bond formation, a cornerstone reaction in drug discovery.
Objective: To synthesize a new amide by coupling the primary amine of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.0-1.2 eq)
-
Coupling agent, e.g., EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine (2-3 eq)
-
Anhydrous polar aprotic solvent, e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Activation of Carboxylic Acid: In a dry, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve the carboxylic acid, EDC, and HOBt in the chosen anhydrous solvent. Stir at 0 °C for 30-60 minutes. The causality here is critical: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a more efficient and clean coupling.
-
Amine Addition: Dissolve this compound and the base (DIPEA) in a small amount of anhydrous solvent and add it to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The primary amine of the starting material acts as a nucleophile, attacking the activated carbonyl of the HOBt ester to form the desired amide bond. The base (DIPEA) is essential to neutralize the HCl byproduct from EDC activation and any acidic protons, maintaining a favorable reaction environment.
-
Monitoring: Track the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1M HCl) to remove excess base, aqueous base (e.g., saturated NaHCO₃) to remove unreacted HOBt and carboxylic acid, and brine. The organic layer is then dried, filtered, and concentrated. The final product is purified by flash column chromatography.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. This compound and its salts are classified as irritants.
Hazard Identification
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [6][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [6][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166).[8][10]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[8][10]
-
Respiratory Protection: Under normal laboratory use in a fume hood, respiratory protection is not typically required. For large-scale operations or in case of ventilation failure, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]
-
Storage and Stability
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from strong oxidizing agents and incompatible materials.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[8]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately.[9]
Conclusion
This compound is a strategically important starting material whose value is derived from the combination of a reactive primary amine and the influential trifluoromethyl group. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
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-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed, National Center for Biotechnology Information. [Link]
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Center for Biotechnology Information. [Link]
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A-Technical-Guide-to-N-(2-aminoethyl)-2,2,2-trifluoroacetamide-for-Advanced-Research-and-Development
Abstract
This guide provides an in-depth technical overview of N-(2-aminoethyl)-2,2,2-trifluoroacetamide, a fluorinated building block of increasing importance in medicinal chemistry and drug development. We will move beyond a simple catalog listing to deliver actionable insights for researchers, scientists, and drug development professionals. This document covers the compound's commercial availability, procurement strategies, fundamental synthesis pathways, and critical quality control protocols. Furthermore, it explores its primary applications, supported by mechanistic insights and detailed experimental procedures, to empower researchers in leveraging this versatile molecule for novel therapeutic design.
Introduction and Core Compound Profile
This compound, often available commercially as its hydrochloride salt, is a bifunctional molecule featuring a primary amine and a trifluoroacetamide moiety. The presence of the trifluoromethyl group (-CF3) is of particular significance. This group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a highly desirable feature in modern drug design.[1]
This compound serves as a critical intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel insecticides and potential pharmaceutical agents.[2] Its utility stems from the differential reactivity of its terminal primary amine, which allows for selective chemical modification.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 5458-14-0 (Free Base)[3][4], 1171331-39-7 (HCl Salt)[5][6]
-
Molecular Formula: C4H7F3N2O[3]
-
Molecular Weight: 156.11 g/mol (Free Base)[7], 192.57 g/mol (HCl Salt)[6]
Commercial Availability and Strategic Procurement
This compound is readily available from a variety of chemical suppliers, typically as a solid and often in its hydrochloride salt form for improved stability and handling.[6]
Rationale for Hydrochloride Salt: The hydrochloride salt form is prevalent in commercial offerings because the primary amine is protonated, rendering it less nucleophilic and less susceptible to degradation pathways such as oxidation or unwanted side reactions. This enhances the compound's shelf-life and ensures consistency for researchers.
Table 1: Representative Commercial Suppliers
| Supplier | Form | Purity | CAS Number | Notes |
| Sigma-Aldrich | Hydrochloride Salt | AldrichCPR | 1171331-39-7 | Sold as part of their ChemBridge collection for early discovery research. Buyer assumes responsibility to confirm identity and purity.[8] |
| Thermo Fisher Scientific | Hydrochloride Salt | 97% | 1171331-39-7 | |
| Fluorochem | Free Base | >95% | 5458-14-0 | Marketed as a building block.[3][4] |
| BLDpharm | Hydrochloride Salt | Not specified | 1171331-39-7 | Listed under organic building blocks.[5] |
| CymitQuimica | Free Base | 95.0% | 5458-14-0 | Distributed under the Fluorochem brand.[3] |
Insight for Procurement: When selecting a supplier, researchers should consider the intended application. For quantitative studies or GMP-regulated environments, sourcing from a vendor that provides a detailed Certificate of Analysis (CoA) with comprehensive analytical data (NMR, HPLC, etc.) is critical. For early-stage discovery, where smaller quantities are needed, suppliers like Sigma-Aldrich's AldrichCPR line can be a cost-effective option, with the understanding that in-house validation is required.
Synthesis and Manufacturing Insights
Understanding the synthesis of this compound is crucial for process development and for researchers who may need to produce analogs. The most common synthetic strategies involve the acylation of ethylenediamine or a protected precursor. A prevalent method involves the reaction of an N-protected glycine derivative with trifluoroethylamine, followed by deprotection.[2][9]
A general synthetic approach involves protecting one of the amine groups of ethylenediamine, reacting the remaining free amine with a trifluoroacetylating agent (like ethyl trifluoroacetate or trifluoroacetic anhydride), and finally removing the protecting group.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Key Applications in Research and Development
The primary utility of this compound lies in its role as a versatile building block for introducing a trifluoroacetylated ethylamine sidechain.
Agrochemicals
This compound is a known key intermediate in the synthesis of novel insecticides, such as Fluralaner.[2] Fluralaner is an isoxazoline insecticide that acts on GABA-gated chloride channels in insects.[2] The synthesis involves coupling the primary amine of this compound with a carboxylic acid derivative to form a larger, more complex active molecule.[2]
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the trifluoroacetamide group can act as a stable, non-hydrolyzable mimic of an acetyl group or other functionalities. The primary amine serves as a convenient handle for conjugation to a larger scaffold, allowing for the systematic exploration of structure-activity relationships (SAR).
Its structural relative, N-Chloro-2-fluoroacetamide, is noted for its application as a building block for covalent inhibitors that target nucleophilic residues like cysteine in enzyme active sites.[10] By analogy, this compound could be incorporated into scaffolds designed to position the trifluoroacetamide group within a protein binding pocket, where it can form key hydrogen bonds or participate in favorable fluorine-protein interactions.
Diagram 2: Application as a Synthetic Building Block
Caption: Use of the title compound to modify a core drug scaffold.
Quality Control and Analytical Protocols
Ensuring the identity and purity of this compound is paramount for reproducible research. The following are standard protocols for its characterization.
Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the molecular structure.[11][12]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound (HCl salt) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum.
-
Expected Signals (Conceptual):
-
A triplet corresponding to the methylene group adjacent to the primary amine (-CH₂-NH₃⁺).
-
A multiplet corresponding to the methylene group adjacent to the amide nitrogen (-CH₂-NH-CO).
-
A broad singlet for the amide proton (-NH-CO).
-
A broad singlet for the ammonium protons (-NH₃⁺).
-
Note: Signal positions and multiplicities will vary based on the solvent and pH.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound by separating it from any starting materials or byproducts.[13][14]
Protocol: Reverse-Phase HPLC
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Analysis: The purity is calculated based on the relative peak area of the main product peak compared to the total area of all observed peaks.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed. The hydrochloride salt of this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][7][15]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][18] Avoid contact with skin and eyes.[17][18] Wash hands thoroughly after handling.[15][18]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its unique structure, combining a reactive primary amine with the metabolically robust trifluoroacetamide group, makes it an attractive building block for creating novel compounds with potentially enhanced pharmacological properties. By understanding its commercial landscape, synthesis, and proper analytical verification, researchers can confidently and effectively incorporate this powerful tool into their discovery and development pipelines.
References
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem. [Link]
- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl)
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Organic Syntheses Procedure. [Link]
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HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum - PubMed Central. [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. [Link]
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed. [Link]
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NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - MDPI. [Link]
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The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - NIH. [Link]
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Navigating the Safety Profile of N-(2-aminoethyl)-2,2,2-trifluoroacetamide: A Technical Guide
For researchers and professionals in drug development, the introduction of novel chemical entities into a workflow demands a comprehensive understanding of their safety and handling characteristics. N-(2-aminoethyl)-2,2,2-trifluoroacetamide, a fluorinated amide with potential applications in pharmaceuticals and agrochemicals, is one such compound where a thorough grasp of its safety profile is paramount for both experimental integrity and personal safety.[1] This guide provides an in-depth analysis of the available safety data, focusing primarily on its more common hydrochloride salt, to ensure its responsible and effective use in a research and development setting.
Compound Identification and Core Physicochemical Properties
This compound is an organic compound featuring a trifluoroacetamide group linked to an aminoethyl chain.[1] The presence of the highly electronegative fluorine atoms significantly influences the molecule's chemical properties, including its polarity and reactivity.[1] While the free base exists, the more frequently supplied and documented form is the hydrochloride salt, this compound hydrochloride. For the purpose of this guide, we will focus on the safety data available for this salt.
A clear identification is the first step in any safety protocol. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | Matrix Scientific |
| Synonyms | 2-(Trifluoroacetamido)ethylamine hydrochloride | CymitQuimica |
| CAS Number | 5458-14-0 | Matrix Scientific |
| Molecular Formula | C₄H₇F₃N₂O · HCl | Aldlab Chemicals |
| Molecular Weight | 192.57 g/mol | Aldlab Chemicals |
| Physical Form | Solid | CymitQuimica |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound hydrochloride, the classification indicates moderate acute toxicity and significant irritation potential.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The causality behind these classifications lies in the chemical nature of the compound. The trifluoroacetamide moiety and the primary amine can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. The following diagram illustrates the logical flow of hazard assessment.
Caption: Hazard assessment workflow for the compound.
Safe Handling, Storage, and Exposure Control
Given the identified hazards, a multi-layered approach to safety is essential, prioritizing the elimination or reduction of exposure. This is often conceptualized as the "Hierarchy of Controls."
Caption: Hierarchy of controls for chemical safety.
Engineering Controls & Personal Protective Equipment (PPE)
The primary engineering control for handling this solid compound is to work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.
The last line of defense is appropriate PPE. The choice of PPE is a self-validating system; it is selected to be impervious to the chemical for the duration of the task.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or splash risks. | Protects against dust particles and splashes, preventing serious eye irritation (H319). |
| Hand Protection | Compatible protective gloves (e.g., nitrile rubber). | Prevents skin contact, addressing the hazards of skin irritation (H315) and dermal toxicity (H312). |
| Skin/Body Protection | Laboratory coat. Protective boots and clothing as needed for the scale of the operation. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Dust respirator if working outside a fume hood or if dust generation is unavoidable. | Protects against inhalation, a key route of exposure for this harmful compound (H332). |
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is operational and an appropriate spill kit is accessible.
-
Don the required PPE: lab coat, safety glasses, and compatible gloves.
-
-
Handling:
-
Conduct all weighing and transfer operations within the fume hood to contain any dust.
-
Avoid the formation of dust and aerosols.
-
Use dedicated spatulas and glassware.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area to remove any residual contamination.
-
Dispose of contaminated waste in a properly labeled, sealed container according to institutional and local regulations.
-
Storage Conditions
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. The compound is described as stable under proper conditions.
Emergency Procedures and First-Aid Measures
In the event of an exposure, a rapid and informed response is critical. The following workflow and measures should be followed.
Caption: General emergency response workflow.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor immediately. |
Toxicological and Fire Safety Profile
Toxicological Data
Fire and Explosion Hazard
The compound is a solid and not considered a primary fire risk. However, in the event of a fire, suitable extinguishing media include dry chemical, foam, water spray, or carbon dioxide. A key consideration is the potential for thermal decomposition.
-
Hazardous Combustion Products: Upon heating to decomposition, the compound may emit toxic fumes including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl)
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with these hazardous substances.
Concluding Remarks for the Practicing Scientist
This compound hydrochloride is a compound with a well-defined, moderate hazard profile. It is harmful by all primary routes of exposure and is a significant irritant to the skin and eyes. The key to its safe use lies not in avoiding the compound, but in understanding its risks and implementing a robust safety strategy based on the hierarchy of controls. By utilizing appropriate engineering controls like fume hoods, consistently wearing the correct PPE, and being prepared for emergency situations, researchers can confidently and safely incorporate this valuable reagent into their development pipelines. Always consult the most recent version of the supplier's Safety Data Sheet before use.
References
-
This compound hydrochloride. Aldlab Chemicals. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Fluralaner Utilizing N-(2-aminoethyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluralaner and the Role of its Amine Intermediate
Fluralaner is a potent isoxazoline-based ectoparasiticide, widely recognized in veterinary medicine for its efficacy against fleas and ticks.[1][2][3] Its unique mode of action involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to paralysis and death of the parasites.[3] The synthesis of this complex molecule relies on the precise and efficient coupling of key intermediates. A critical building block in this synthetic pathway is 2-amino-N-(2,2,2-trifluoroethyl)acetamide (referred to in the topic as N-(2-aminoethyl)-2,2,2-trifluoroacetamide). This intermediate provides a crucial N-trifluoroethyl acetamide side chain, which is essential for the biological activity of the final fluralaner molecule.
This document provides a detailed guide to the synthesis of fluralaner, with a specific focus on the preparation and utilization of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The protocols and explanations provided herein are synthesized from established patent literature and chemical data to ensure scientific integrity and practical applicability for researchers in the field.
Synthetic Strategy Overview
The synthesis of fluralaner is a multi-step process that culminates in the formation of an amide bond between two advanced intermediates:
-
Intermediate I: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
-
Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide
The overall synthetic workflow can be visualized as a convergent synthesis, where these two key fragments are prepared separately and then combined in the final step.
Figure 2: Simplified mechanism of EDC-mediated amide bond formation.
Protocol 2: Synthesis of Fluralaner
This protocol outlines a general procedure based on patent examples for the final coupling step.
-
Reagents and Setup:
-
In a clean, dry reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I, 1.0 eq) in a suitable aprotic solvent such as dichloromethane.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, approx. 1.2 eq).
-
Add 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (Intermediate II, approx. 1.05 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, approx. 0.05 eq).
-
Add a base, such as diisopropylethylamine (DIPEA, approx. 1.2 eq), to neutralize the hydrochloride salts and facilitate the reaction.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-35°C) for 4-6 hours.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC or TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate and stir for 30-40 minutes.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a 5% aqueous solution of hydrochloric acid, followed by water. [4] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluralaner product.
-
Purify the crude product by recrystallization. A common solvent system is a mixture of ethyl acetate and toluene or methanol. [4][5] * Heat the crude product in the solvent mixture (e.g., to 80°C) to achieve complete dissolution.
-
Allow the solution to cool slowly to 0-10°C to induce crystallization.
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum to obtain pure fluralaner. [4][5]
Parameter Value Reference Reaction Yield (Crude) 91-95% [4] Final Yield (after Recrystallization) ~75-80% [4][5]
-
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,2,2-Trifluoroethylamine and its hydrochloride salt: These compounds are volatile and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Chloroacetyl chloride: This is a corrosive and lachrymatory substance. Handle with extreme care.
-
EDC HCl: Can cause skin and eye irritation. Avoid inhalation of dust.
-
4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid: May cause long-lasting harmful effects to aquatic life. Avoid release to the environment. [7]May cause skin, eye, and respiratory irritation.
-
Solvents (Dichloromethane, Toluene, Ethyl Acetate): These are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.
Conclusion
The synthesis of fluralaner is a well-established process that hinges on the successful preparation and coupling of two key intermediates. The use of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is fundamental to the final structure and activity of this important veterinary pharmaceutical. The protocols provided in this guide offer a detailed and practical framework for researchers to synthesize fluralaner in a laboratory setting. Adherence to the described procedures and safety precautions is essential for achieving high yields and purity of the final product.
References
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PubChem. 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. Available from: [Link]
- Google Patents. US20250214950A1 - Method for preparing fluralaner.
- Google Patents. WO2021122356A1 - Process for preparing fluralaner.
- Google Patents. WO2021105840A1 - Process for purification of fluralaner.
- Google Patents. WO2023060811A1 - Fluralaner intermediate and method for preparing fluralaner thereby.
-
Yar, J., & Old, J. M. (2025). A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species. PeerJ, 13, e18749. Available from: [Link]
-
ResearchGate. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Available from: [Link]
-
Yar, J., & Old, J. M. (2025). A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species. PeerJ, 13, e18749. Available from: [Link]
-
Yar, J., & Old, J. M. (2025). A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species. PeerJ, 13, e18749. Available from: [Link]
-
Yar, J., & Old, J. M. (2025). A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species. PeerJ, 13, e18749. Available from: [Link]
-
Gee, K. W., et al. (2023). The Potential of Fluralaner as a Bait Toxicant to Control Pest Yellowjackets in California. Insects, 14(3), 297. Available from: [Link]
-
Wikipedia. Fluralaner. Available from: [Link]
- Google Patents. EP3898599A1 - Method for producing (5s)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4hisoxazol-3-yl ]-2-methyl-benzoic acid.
-
PubChem. 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide. Available from: [Link]
-
ChemBK. 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-(2,2,2-trifluoroethylamino)ethyl)benzamide. Available from: [Link]
- Google Patents. WO2020127878A1 - Method for producing (5s)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4h-isoxazol-3-yl]-2-methyl-benzoic acid.
-
Gassel, M., et al. (2014). Onset of activity of fluralaner (BRAVECTO™) against Ctenocephalides felis on dogs. Parasites & Vectors, 7, 567. Available from: [Link]
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- 5. WO2021105840A1 - Process for purification of fluralaner - Google Patents [patents.google.com]
- 6. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 7. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid | C18H12Cl2F3NO3 | CID 23159811 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Trifluoroacetyl (Tfa) Group: A Versatile Tool for Amine Protection in Advanced Peptide Synthesis
In the landscape of modern peptide synthesis, the strategic deployment of protecting groups is paramount to achieving high-fidelity assembly of complex peptide structures. Among the arsenal of amine-protecting groups, the trifluoroacetyl (Tfa) group has emerged as a valuable asset, particularly for the orthogonal protection of lysine side chains. Its unique stability profile, allowing for selective deprotection under mild basic conditions, opens avenues for the synthesis of intricate peptide architectures such as branched and cyclic peptides, as well as for site-specific conjugations. This guide provides an in-depth exploration of the N-trifluoroacetyl group in peptide synthesis, with a focus on its application through the use of building blocks like Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH).
The Principle of Orthogonality: The Tfa Group in Context
The power of the Tfa group lies in its orthogonality to the most common protecting group strategies in solid-phase peptide synthesis (SPPS), namely the Fmoc/tBu and Boc/Bzl approaches.[1] In the widely used Fmoc/tBu strategy, the Nα-Fmoc group is labile to mild bases (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[2] The Tfa group, in contrast, is stable to both the piperidine treatment for Fmoc removal and the final TFA cleavage cocktail.[3] However, it can be selectively removed by treatment with aqueous piperidine, providing a distinct deprotection pathway.[4] This three-dimensional orthogonality is the cornerstone of its utility in advanced peptide synthesis.
The trifluoroacetyl group is typically introduced to the ε-amino group of lysine to create the Fmoc-Lys(Tfa)-OH building block. This derivative can be seamlessly incorporated into a peptide sequence during standard Fmoc-SPPS.
Core Applications and Methodologies
The primary application of the Tfa group is to enable selective modification of the lysine side chain while the peptide is still attached to the solid support. This allows for:
-
Synthesis of Branched Peptides: A second peptide chain can be assembled on the deprotected ε-amino group of a lysine residue.[3]
-
Peptide Cyclization: The ε-amino group can be used to form a lactam bridge with a deprotected acidic side chain (e.g., Asp or Glu) or the C-terminus of the peptide.
-
Site-Specific Conjugation: The liberated amine can be functionalized with a variety of molecules, including fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[3]
Data Presentation: A Comparative Look at Lysine Side-Chain Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stable To | Orthogonal To |
| Trifluoroacetyl (Tfa) | -COCF₃ | Aqueous Piperidine (e.g., 2M) | Piperidine (in DMF), TFA | Fmoc, Boc, tBu, Trt |
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Strong Acid (e.g., TFA) | Piperidine | Fmoc |
| (4-Methyltrityl) (Mtt) | -C(C₆H₅)₂(C₆H₄-4-CH₃) | Dilute TFA (e.g., 1% in DCM) | Piperidine, mild base | Fmoc, Boc, tBu |
| Allyloxycarbonyl (Alloc) | -COOCH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Piperidine, TFA | Fmoc, Boc, tBu |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Lys(Tfa)-OH in Fmoc-SPPS
This protocol outlines the standard procedure for incorporating a Tfa-protected lysine residue into a peptide sequence on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-Lys(Tfa)-OH
-
Rink Amide resin (or other suitable Fmoc-compatible resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Tfa)-OH (3 eq.), OxymaPure®/HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Workflow for Fmoc-SPPS with Fmoc-Lys(Tfa)-OH
Caption: Workflow for Fmoc-SPPS incorporating a Tfa-protected lysine.
Protocol 2: Selective On-Resin Deprotection of the Tfa Group
This protocol details the selective removal of the Tfa group from the lysine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing Lys(Tfa)
-
2 M aqueous piperidine solution
-
DMF, DCM
Procedure:
-
Resin Preparation: After the synthesis of the main peptide chain, wash the peptidyl-resin thoroughly with DMF (5 times) and DCM (3 times).
-
Tfa Cleavage: Add the 2 M aqueous piperidine solution to the resin.
-
Reaction Time: Agitate the resin slurry at room temperature for 6-12 hours.[4] The extended reaction time is necessary for complete cleavage.
-
Monitoring: Monitor the deprotection by taking a small sample of resin beads and performing a Kaiser test. A positive result (dark blue beads) indicates the presence of a free primary amine.
-
Washing: Once the deprotection is complete, drain the cleavage solution and wash the resin extensively with DMF (5-6 times) and DCM (3 times) to remove all traces of piperidine.
-
Further Modification: The resin is now ready for the next step, such as the coupling of a second peptide chain or a reporter molecule.
Logical Relationship of Orthogonal Deprotection
Caption: Orthogonality of Tfa in Fmoc-SPPS.
Trustworthiness and Self-Validation
The protocols described above include self-validating steps to ensure the success of the synthesis. The Kaiser test is a critical qualitative method to confirm the completion of both coupling and deprotection steps. A negative Kaiser test after coupling ensures that no free amines remain, indicating a high-yield reaction. Conversely, a positive Kaiser test after the Tfa deprotection step confirms the successful liberation of the lysine side-chain amine, readying it for subsequent reactions. For quantitative validation, a small aliquot of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry at key stages of the synthesis.
Potential Side Reactions and Troubleshooting
While the Tfa group is robust, there are potential side reactions to be aware of. One documented issue is the possibility of trifluoroacetylation of free amines on the resin, which can arise from trifluoroacetoxymethyl groups generated on the resin support during TFA treatment in Boc-SPPS.[5] In the context of Fmoc-SPPS, this is less of a concern. However, incomplete Tfa deprotection can occur if the reaction time with aqueous piperidine is insufficient. If a Kaiser test indicates incomplete deprotection, the treatment with aqueous piperidine should be repeated.
Conclusion
The N-trifluoroacetyl protecting group, particularly when used for the side-chain protection of lysine, is a powerful and reliable tool in the repertoire of the peptide chemist. Its orthogonality to standard Fmoc-SPPS conditions provides a gateway to the synthesis of complex and modified peptides with high precision. By following the detailed protocols and validation checkpoints outlined in this guide, researchers and drug development professionals can confidently employ the Tfa group to advance their synthetic goals.
References
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Beilstein Journal of Organic Chemistry. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Organic Syntheses. (n.d.). A Versatile Procedure for the Preparation of N-Vinyl and N-Aryl Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trifluoroacetylation of Primary Amines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection and derivatization of primary amines are fundamental operations in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development. Among the various methods available, trifluoroacetylation—the introduction of a trifluoroacetyl (CF₃CO-) group—stands out for its unique combination of stability, mild cleavage conditions, and utility in analytical applications. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical properties of the resulting trifluoroacetamide, rendering it stable to a wide range of reaction conditions, especially acidic ones.[1] This stability, coupled with its ready cleavage under mild basic conditions, provides a high degree of orthogonality, which is crucial in multi-step synthetic sequences.[1]
This guide provides a detailed overview of the trifluoroacetylation of primary amines, covering the underlying mechanistic principles, a comparative analysis of common reagents, step-by-step experimental protocols, and key applications.
Mechanistic Rationale: Nucleophilic Acyl Substitution
The trifluoroacetylation of a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent. This increased electrophilicity, a direct consequence of the powerful inductive effect of the three fluorine atoms, makes trifluoroacetylating agents significantly more reactive than their non-fluorinated counterparts like acetic anhydride.[2] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (e.g., trifluoroacetate, chloride, or ethoxide) to form the stable N-trifluoroacetamide. When using reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, a base such as triethylamine or pyridine is typically added to neutralize the acidic byproduct (trifluoroacetic acid or HCl), driving the reaction to completion.[3]
Core Applications of Trifluoroacetylation
The trifluoroacetyl group is more than just a protective shield; its unique properties are leveraged in several key areas:
-
Orthogonal Protecting Group in Synthesis: The trifluoroacetyl group is exceptionally stable in strongly acidic conditions, allowing for the selective removal of acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[1][4] Conversely, it is easily cleaved under mild basic conditions (e.g., aqueous piperidine, NaOH, K₂CO₃), providing excellent orthogonality.[1] This characteristic is invaluable in complex syntheses, including peptide and oligonucleotide synthesis.[5][6]
-
Derivatization for Gas Chromatography (GC): Primary amines are often difficult to analyze by GC due to their basicity and polarity, which can lead to poor peak shape and tailing.[7] Trifluoroacetylation neutralizes the basicity and increases the volatility and thermal stability of the amines, making them highly suitable for GC analysis with both flame-ionization detection (FID) and electron capture detection (ECD).[7][8][9][10] This is a widely used technique for the identification and quantification of amines in complex matrices.[3]
-
Medicinal Chemistry: The incorporation of a trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] Trifluoroacetylation provides a direct route to introduce this valuable moiety.
-
Synthesis of Energetic Materials: The stability of the trifluoroacetyl group in strong nitrating media makes it a useful protecting group during the synthesis of certain energetic compounds.[1][11][12]
Comparison of Common Trifluoroacetylating Reagents
The choice of reagent is critical and depends on the substrate's reactivity, the desired reaction conditions, and scalability.
| Reagent | Structure | Key Characteristics & Causality | Typical Conditions |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | High Reactivity: The two electron-withdrawing CF₃CO groups make the carbonyl carbons extremely electrophilic, leading to rapid and often exothermic reactions. It is the most common and versatile reagent.[10][13] | Anhydrous aprotic solvent (DCM, THF), 0 °C to RT, often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the CF₃COOH byproduct.[3] |
| Ethyl Trifluoroacetate | CF₃COOEt | Moderate Reactivity: Less electrophilic than TFAA, requiring more forcing conditions (e.g., higher temperatures).[14] Its lower reactivity allows for selective trifluoroacetylation of primary amines in the presence of secondary amines.[15] | Often used neat or in a polar solvent like ethanol. Can require elevated temperatures (>85 °C) or extended reaction times.[14][16][17] |
| Trifluoroacetyl Chloride | CF₃COCl | Very High Reactivity: A highly reactive gas (b.p. -27 °C) that provides rapid and high-yielding reactions.[3] Its gaseous nature can make it inconvenient for lab-scale synthesis. | Bubbled through a cooled (0 °C) solution of the amine and a base in an anhydrous solvent.[3] |
| S-Ethyl Trifluorothioacetate | CF₃COSEt | Mild Reactivity: Overcomes some of the drawbacks of TFAA, such as racemization of chiral centers, and avoids the formation of odoriferous byproducts associated with other thioesters.[18] | Inert solvent (e.g., dry dioxane), room temperature to reflux.[18] |
Detailed Experimental Protocols
Safety Note: Trifluoroacetylating agents, particularly TFAA and trifluoroacetyl chloride, are corrosive, moisture-sensitive, and toxic upon inhalation.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture.[18]
Protocol 1: General Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for most primary amines and is widely used due to the high reactivity and commercial availability of TFAA.
Materials:
-
Primary amine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice-water bath
-
Standard workup and purification reagents (water, 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Reagent Addition: Add TFAA (1.1 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Workup:
-
Quench the reaction by slowly adding water or 1 M HCl to neutralize excess base and hydrolyze any remaining TFAA.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Selective Trifluoroacetylation using Ethyl Trifluoroacetate
This method is advantageous for substrates where selectivity between different amine types is required or when a milder, less reactive agent is preferred.[15]
Materials:
-
Primary amine (1.0 eq)
-
Ethyl trifluoroacetate (can be used as solvent or with a co-solvent like ethanol)
-
Round-bottom flask with reflux condenser, magnetic stir bar, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 eq) and ethyl trifluoroacetate (can be used in excess as the solvent). Alternatively, dissolve the amine in a minimal amount of a suitable solvent like ethanol and add 1.5-2.0 eq of ethyl trifluoroacetate.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C; if neat, the boiling point of ethyl trifluoroacetate is ~61 °C[16]) and maintain for 12-24 hours. The reaction is significantly slower than with TFAA.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess ethyl trifluoroacetate under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting trifluoroacetamide by column chromatography or distillation.
Deprotection of N-Trifluoroacetyl Amines
A key advantage of the trifluoroacetyl group is its facile removal under mild basic conditions.[1]
Protocol 3: Basic Hydrolysis for Deprotection
Materials:
-
N-trifluoroacetylated amine
-
Methanol or Ethanol
-
Aqueous base (e.g., 1 M NaOH, 1 M K₂CO₃, or concentrated ammonium hydroxide)
Procedure:
-
Reaction Setup: Dissolve the N-trifluoroacetylated amine in methanol or ethanol.
-
Base Addition: Add an excess (2-5 eq) of the aqueous base to the solution.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar free amine.
-
Workup:
-
Remove the alcohol solvent under reduced pressure.
-
If the product amine is not water-soluble, extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected primary amine.
-
If the product is water-soluble, neutralization of the basic solution and subsequent purification by ion-exchange chromatography or other suitable methods may be required.
-
For particularly sensitive substrates, such as oligonucleotides, a two-step procedure involving treatment with t-butylamine prior to ammonium hydroxide deprotection can be employed to reduce side reactions.[5]
Conclusion
Trifluoroacetylation is a robust and versatile method for the protection and derivatization of primary amines. The high stability of the resulting trifluoroacetamide to acidic conditions, combined with its lability to mild bases, establishes it as a valuable orthogonal protecting group in complex organic synthesis.[1] Furthermore, its ability to enhance the volatility and thermal stability of amines makes it an indispensable tool for analytical applications, particularly in gas chromatography. By understanding the underlying mechanistic principles and carefully selecting the appropriate reagent and reaction conditions, researchers can effectively leverage trifluoroacetylation to advance their synthetic and analytical goals in drug discovery and materials science.
References
-
Ethyl trifluoroacetate. Wikipedia. [Link]
-
Chang, C. A., & Horn, T. (1999). An Improved Deprotection Procedure of Amine-Containing Oligonucleotides from Acrylonitrile Modification. Nucleosides and Nucleotides, 18(6-7), 1205-1206. [Link]
-
Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. LookChem. [Link]
-
Ethyl Trifluoroacetate: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Trifluoroacetylation for amines.
-
Hasegawa, H., & Iwase, H. (1973). Gas-liquid Chromatographic Separation of Amine Enantiomers as N-Trifluoroacetyl-L-prolylamide Derivativest. Chemical and Pharmaceutical Bulletin, 21(11), 2497-2503. [Link]
-
Gas-liquid Chromatographic Separation of Amine Enantiomers as N-Trifluoroacetyl-L-prolylamide Derivatives. Taylor & Francis Online. [Link]
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton. [Link]
-
Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 211-218. [Link]
-
Darbre, A., & Islam, A. (1968). Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters. Biochemical Journal, 106(4), 923-925. [Link]
-
Trifluoroacetamides. Organic Chemistry Portal. [Link]
- Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
-
Bellamy, A. J., MacCuish, A., & Golding, P. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]
-
GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD... ResearchGate. [Link]
-
Sławiński, J., & Brzozowski, Z. (2017). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 22(12), 2139. [Link]
-
Li, A. R., et al. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Journal of Fluorine Chemistry, 131(3), 358-362. [Link]
-
The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]
- Use of trifluoroacetamide for n-terminal protection.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
O'Neill, J., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15839. [Link]
-
Trifluoroacetic anhydride. Wikipedia. [Link]
-
Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Quora. [Link]
-
Borrowing and Returning Oxygen Atom in Trifluoroacetic Anhydride Transfer to Nitrones: A Versatile Route for the Synthesis of N-Trifluoroacetyl Amides. ResearchGate. [Link]
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Application Notes and Protocols for the Coupling of N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Introduction: The Strategic Importance of Trifluoroethylamide Moieties in Medicinal Chemistry
In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs is a well-established strategy to enhance the pharmacological profile of bioactive molecules. The trifluoroethylamide group, in particular, offers a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities that can significantly improve a drug candidate's potency, selectivity, and pharmacokinetic properties. N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a key building block for introducing this valuable functionality. Its primary amine allows for covalent linkage to a wide array of carboxylic acid-containing molecules, from small organic acids to complex biomolecules.
This comprehensive guide provides detailed application notes and protocols for the successful coupling of this compound to carboxylic acids. We will delve into the mechanistic underpinnings of the reaction, explore a range of reaction conditions, and provide step-by-step experimental procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Reaction Mechanism and Key Considerations
The fundamental transformation is the formation of an amide bond, a cornerstone of organic and medicinal chemistry. This reaction involves the nucleophilic attack of the primary amine of this compound on an activated carboxylic acid derivative.
Activation of the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common strategies include:
-
Carbodiimide-mediated activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then readily attacked by the amine. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can further enhance efficiency by forming a more stable NHS ester intermediate, which then reacts with the amine.[2][3]
-
Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride or fluoride provides a highly reactive electrophile for acylation.[4]
-
Active Ester Formation: Pre-formation of active esters, such as N-hydroxysuccinimide (NHS) esters, provides a stable yet reactive species for subsequent coupling with the amine.[5]
-
Other Coupling Reagents: A plethora of other reagents, including HATU, HBTU, and CDI, can also be employed to facilitate amide bond formation.[6]
The Role of the Trifluoroacetamide Group
The electron-withdrawing nature of the trifluoroacetamide group in this compound can decrease the nucleophilicity of the primary amine compared to a simple alkyl amine. While this effect is generally not prohibitive, it may necessitate slightly more forcing reaction conditions or the use of highly efficient coupling reagents to achieve optimal yields.
Visualizing the Coupling Workflow
Caption: General workflow for the coupling of a carboxylic acid with this compound.
Comparative Table of Common Coupling Conditions
| Coupling Reagent/Method | Typical Solvent(s) | Typical Temperature | Additives | Key Advantages | Potential Drawbacks |
| EDC/NHS | DMF, DCM, MeCN | 0 °C to RT | DIPEA (optional) | Good for a wide range of substrates, water-soluble byproducts.[7][8] | Can be sensitive to moisture. |
| DCC | DCM, THF | 0 °C to RT | HOBt, DMAP | High reactivity, inexpensive. | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[1] |
| HATU/HBTU | DMF, NMP | 0 °C to RT | DIPEA, TEA | High efficiency, fast reaction times, low racemization.[1] | More expensive than carbodiimides. |
| CDI | THF, DCM | RT | None | Byproducts are gaseous (imidazole and CO2), simplifying workup.[6] | Can be less reactive for challenging couplings. |
| Acyl Chloride | DCM, THF | -78 °C to RT | Tertiary amine base (e.g., TEA, DIPEA) | Highly reactive.[4] | Requires an extra step to prepare the acyl chloride; harsh conditions may not be suitable for sensitive substrates. |
Detailed Experimental Protocols
Safety Precautions
-
This compound and its hydrochloride salt may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Coupling reagents such as EDC and DCC are sensitizers and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[9][10][11][12][13]
Protocol 1: EDC/NHS Mediated Coupling
This protocol is a robust and widely applicable method for the coupling of carboxylic acids to this compound.
Materials:
-
Carboxylic acid of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for hydrochloride salt of the amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq).
-
Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DCM or DMF. If using the hydrochloride salt of the amine, add DIPEA (1.2 eq) to the amine solution before adding it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Protocol 2: Acyl Chloride Mediated Coupling (Schotten-Baumann Conditions)
This method is suitable for robust carboxylic acids that can be readily converted to their corresponding acyl chlorides.
Materials:
-
Carboxylic acid of interest
-
Oxalyl chloride or thionyl chloride
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Acyl Chloride Formation
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas should be observed.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately in the next step.
Part B: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent; ensure anhydrous conditions. |
| Low nucleophilicity of the amine. | Use a more potent coupling reagent (e.g., HATU); increase reaction temperature or time. | |
| Steric hindrance around the reaction center. | Consider using a less hindered coupling reagent; prolonged reaction times may be necessary. | |
| Side Product Formation | Racemization of chiral carboxylic acids. | Add HOBt or use a coupling reagent known for low racemization (e.g., HATU). |
| Formation of N-acylurea byproduct (with carbodiimides). | Add NHS to form the more stable active ester. | |
| Difficulty in Purification | Byproducts from the coupling reagent (e.g., DCU). | Use a water-soluble carbodiimide like EDC; for DCU, precipitation and filtration can be effective. |
Characterization of the Final Product
The purity and identity of the final coupled product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. An application note from Metrohm describes the purity analysis of a related compound by ion chromatography.[14]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide bond vibrations.
Conclusion
The coupling of this compound to carboxylic acids is a versatile and valuable transformation for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. By carefully selecting the appropriate coupling reagents and optimizing the reaction conditions, researchers can efficiently construct the desired amide linkage. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important synthetic methodology.
References
- 2-Amino-N-(2,2,2-trifluoroethyl)
- Acetamide, 2,2,2-trifluoro- Safety D
- N-Nitroso Trientine (Tetratrifluoroacetate)
- Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
- Acetamide, 2,2,2-trifluoro- Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (EP2621894B1).
- EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions. Thermo Fisher Scientific.
- Covalent oriented coupling protocol.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
- Amide Synthesis. Fisher Scientific.
- Purity of 2-amino-N-(2,2,2- trifluoroethyl)
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- General Protocol for Coupling Biomolecules to Carboxyl
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97%. Thermo Fisher Scientific.
- This compound. CymitQuimica.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (CN103124721B).
Sources
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- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 6. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
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- 14. metrohm.com [metrohm.com]
"purification of N-(2-aminoethyl)-2,2,2-trifluoroacetamide by column chromatography"
Application Note & Protocol
Topic: High-Purity Isolation of N-(2-aminoethyl)-2,2,2-trifluoroacetamide via Optimized Flash Column Chromatography
Abstract
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purification presents a significant challenge due to its high polarity and the presence of a primary amine, which can lead to poor peak shape and low recovery during silica gel chromatography. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We address the fundamental challenge of amine-silica interactions by employing a base-modified mobile phase. The detailed methodology covers everything from analytical thin-layer chromatography (TLC) for solvent system optimization to a step-by-step column chromatography protocol and troubleshooting, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
The synthesis of this compound often originates from protected forms of ethylenediamine, such as its mono-Boc or mono-Cbz derivatives.[2][3][4][5] The final deprotection step, frequently conducted under acidic conditions (e.g., using trifluoroacetic acid for Boc removal), yields a crude product mixture.[6][7] This mixture may contain the desired product (often as a salt), unreacted starting materials, and various byproducts.
The primary difficulty in purifying this molecule lies in its dual chemical nature: it is highly polar due to the amide and amine functionalities, and the primary amine is basic. When using standard normal-phase chromatography, the basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[8] This acid-base interaction results in significant peak tailing, band broadening, and, in severe cases, irreversible adsorption of the product to the column, leading to poor separation and low recovery. This guide outlines a robust strategy to overcome these issues.
Foundational Principles: Engineering a Successful Separation
A successful chromatographic purification is not merely procedural; it is based on a sound understanding of the underlying chemical interactions.
The Stationary Phase: Silica Gel
Silica gel is the most common stationary phase for normal-phase chromatography due to its high resolving power for a wide range of compounds.[8] Its surface is populated with weakly acidic silanol groups, which are the primary sites for interaction via hydrogen bonding with polar analytes.[9] For this compound, both the amide and the primary amine can form strong hydrogen bonds, leading to high retention.
Mitigating Undesirable Interactions: The Role of a Basic Modifier
To prevent the strong acid-base interaction between the primary amine of our target molecule and the silica surface, we must deactivate the acidic silanol sites. This is achieved by introducing a small quantity of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), into the mobile phase.[10] This additive competitively binds to the active silanol sites, effectively "masking" them from the analyte. This allows the target compound to elute based on its polarity through a more consistent equilibrium of adsorption and desorption, resulting in sharp, symmetrical peaks and improved recovery.
Figure 1: Mitigation of amine tailing on silica gel.
Pre-Chromatography Workflow: Setting the Stage for Success
Thorough preparation is paramount. The optimal conditions for column chromatography are first determined at a small scale using Thin-Layer Chromatography (TLC).[11]
Protocol: TLC for Solvent System Development
-
Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) to create a concentrated stock solution (~10-20 mg/mL).
-
Select Test Solvents: A good starting point for polar compounds is a mixture of a nonpolar solvent like hexanes or ethyl acetate and a polar solvent like methanol or dichloromethane.[10]
-
Prepare TLC Chambers: Prepare several chambers with different solvent systems. For this compound, begin with systems like:
-
95:5 Dichloromethane (DCM) / Methanol (MeOH)
-
90:10 DCM / MeOH
-
85:15 DCM / MeOH
-
-
Add the Basic Modifier: To each of these solvent systems, add 1-2% triethylamine (Et₃N) by volume. For example, for a 10 mL system, add 100-200 µL of Et₃N.
-
Spot and Develop: Spot the crude sample onto silica gel TLC plates. Allow the spot to dry completely, then place the plates in the prepared chambers.
-
Analyze: After the solvent front has moved up the plate, remove and visualize under a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate or ninhydrin for the primary amine).
-
Optimization Goal: The ideal solvent system should provide a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value ensures that the compound will move through a column at an appropriate rate, allowing for effective separation from impurities.[11]
Protocol: Sample Preparation via Dry Loading
Dry loading the sample onto the column prevents band broadening and improves resolution compared to liquid loading a highly soluble, polar compound.[12][13]
-
Dissolve Crude Product: Dissolve the entire crude product in a minimal amount of a strong solvent in which it is freely soluble (e.g., methanol).
-
Add Adsorbent: To this solution, add 2-3 times the mass of the crude product in fresh silica gel.
-
Evaporate Solvent: Thoroughly mix the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This powder, containing the crude product adsorbed onto silica, is now ready for loading.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample mass of approximately 1.0 gram. Adjust the scale accordingly.
Materials & Reagents
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash chromatography, providing good resolution and flow rates.[9] |
| Column Dimensions | 40 mm diameter, 20 cm length | Provides adequate capacity and resolution for 1g of sample. |
| Mobile Phase A | Dichloromethane (DCM) | A moderately polar solvent effective for a range of compounds. |
| Mobile Phase B | Methanol (MeOH) | A highly polar solvent used to increase eluent strength.[10] |
| Modifier | Triethylamine (Et₃N) | Volatile base to prevent peak tailing. |
| Adsorbent Mass | ~40-50 g (40-50x sample mass) | A standard ratio for achieving good separation of moderately difficult mixtures.[8] |
Step-by-Step Procedure
-
Column Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.
-
Prepare a slurry of the silica gel (40 g) in a low-polarity solvent (e.g., 98:2 DCM/MeOH).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, settling the silica into a firm, uniform bed. Ensure no air bubbles or cracks are present.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Drain the solvent until it is just level with the top layer of sand.
-
Carefully add the dry-loaded silica powder containing the crude product onto the top layer of sand, creating a uniform, level layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, least polar eluent to the column.
-
Begin elution using gentle, positive air pressure, collecting fractions (e.g., 20 mL per fraction) from the start. A typical gradient elution strategy would be as follows:
-
| Step | Solvent System (DCM:MeOH) | Volume | Purpose |
| 1 | 98:2 (+1% Et₃N) | 200 mL | Elute very non-polar impurities. |
| 2 | 95:5 (+1% Et₃N) | 300 mL | Elute impurities of intermediate polarity. |
| 3 | 90:10 (+1% Et₃N) | 500 mL | Elute the target compound. (Adjust based on TLC) |
| 4 | 80:20 (+1% Et₃N) | 200 mL | "Flush" the column of any remaining highly polar substances. |
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.
-
Use the optimized TLC solvent system to develop the plate.
-
Identify the fractions containing the pure product (single spot at the correct Rƒ).
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
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Synthesis of Trifluoroacetamide Derivatives from Ethyl Trifluoroacetate: Application Notes and Protocols
Abstract
The trifluoroacetyl group is a critical moiety in modern drug discovery and chemical biology, prized for its ability to modulate the physicochemical properties of parent molecules, such as lipophilicity and metabolic stability. Furthermore, it serves as a robust protecting group for amines in multi-step organic synthesis. Ethyl trifluoroacetate has emerged as a practical, atom-economical, and commercially available reagent for the introduction of this group. This comprehensive guide provides an in-depth exploration of the synthesis of trifluoroacetamide derivatives from ethyl trifluoroacetate, designed for researchers, chemists, and drug development professionals. We will delve into the underlying chemical principles, present validated experimental protocols for both catalyst-free and catalyzed reactions, and offer field-proven insights to navigate experimental choices and overcome common challenges.
Introduction: The Significance of the Trifluoroacetyl Moiety
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoroacetyl group (-COCF₃), derived from trifluoroacetic acid, offers a unique combination of electronic and steric properties. When appended to an amine to form a trifluoroacetamide, it can significantly alter a compound's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.
-
Amine Protection: The trifluoroacetyl group is an effective protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be removed under mild basic conditions, making it a valuable tool in complex synthetic routes[1].
Ethyl trifluoroacetate (CF₃COOEt) is a colorless, volatile liquid that serves as a convenient and less harsh alternative to reagents like trifluoroacetic anhydride for introducing the trifluoroacetyl group[1]. This guide focuses exclusively on the use of ethyl trifluoroacetate as the trifluoroacetylating agent.
Core Principles and Reaction Mechanisms
The synthesis of a trifluoroacetamide from ethyl trifluoroacetate and an amine is a nucleophilic acyl substitution reaction. The feasibility and rate of this reaction are governed by the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon.
Uncatalyzed Aminolysis
The direct reaction between an amine and ethyl trifluoroacetate, often referred to as aminolysis, proceeds without a catalyst, particularly with more nucleophilic amines such as primary aliphatic amines. The reaction follows a classic nucleophilic addition-elimination pathway.
Caption: Uncatalyzed nucleophilic acyl substitution mechanism.
Causality: The reaction is driven by the amine's lone pair of electrons attacking the electron-deficient carbonyl carbon of the ester. The highly electronegative fluorine atoms inductively withdraw electron density from the carbonyl carbon, increasing its electrophilicity compared to non-fluorinated esters. The ethoxide ion (EtO⁻) is subsequently eliminated. However, since ethoxide is a relatively poor leaving group, this reaction can be slow and often requires elevated temperatures, especially for less nucleophilic amines like anilines.
DMAP-Catalyzed Aminolysis
For less reactive amines, such as aromatic amines (anilines), a catalyst is often necessary to achieve efficient conversion. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.
The mechanism involves the initial activation of ethyl trifluoroacetate by DMAP. DMAP attacks the ester carbonyl to form a highly reactive N-trifluoroacetylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the starting ester.
Caption: DMAP-catalyzed trifluoroacetylation workflow.
Expertise Insight: The choice to use a catalyst like DMAP is a direct response to the lower nucleophilicity of the amine substrate. Aromatic amines are significantly less basic and nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The N-trifluoroacetylpyridinium intermediate generated with DMAP possesses a positively charged nitrogen atom, which dramatically increases the electrophilicity of the carbonyl carbon, making it readily attacked even by weak nucleophiles. This catalytic cycle allows the reaction to proceed under much milder conditions (e.g., lower temperatures) than the uncatalyzed counterpart.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Catalyst-Free Trifluoroacetylation of a Primary Aliphatic Amine
This protocol is optimized for highly nucleophilic primary amines, such as benzylamine or hexylamine. It leverages the inherent reactivity of the amine, often requiring only heat to drive the reaction to completion.
Materials:
-
Primary Aliphatic Amine (e.g., Benzylamine)
-
Ethyl Trifluoroacetate (CF₃COOEt)
-
Methanol (MeOH) or neat conditions
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary aliphatic amine (1.0 eq).
-
Reagent Addition: Add methanol (approx. 2-3 mL per mmol of amine) as a solvent. Note: For some amines, the reaction can be run neat (without solvent), which may increase the reaction rate. Add ethyl trifluoroacetate (1.2 - 1.5 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (for methanol, this is ~65 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 20-30 mL). d. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Rationale: The acid wash removes any unreacted amine, while the bicarbonate wash removes any trifluoroacetic acid that may have formed via hydrolysis. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude trifluoroacetamide.
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed Trifluoroacetylation of an Aromatic Amine
This protocol is adapted from established literature procedures for less nucleophilic aromatic amines[2]. The use of a catalyst allows for milder conditions and higher yields compared to uncatalyzed methods.
Materials:
-
Aromatic Amine (e.g., Aniline or a substituted aniline)
-
Ethyl Trifluoroacetate (CF₃COOEt)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Standard work-up and purification materials as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic amine (1.0 eq) and the chosen anhydrous solvent (approx. 3-5 mL per mmol of amine).
-
Catalyst and Reagent Addition: Add a catalytic amount of DMAP (0.05 - 0.1 eq). Stir the solution until the DMAP dissolves. Then, add ethyl trifluoroacetate (1.5 - 2.0 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-85 °C) as needed. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from 12 to 48 hours depending on the reactivity of the aniline derivative. Some sources note that higher temperatures (85 °C) may be required for complete reaction over 24 hours[3].
-
Work-up: The work-up procedure is identical to that described in Protocol 1 (Step 4). The aqueous washes are particularly important for removing the DMAP catalyst.
-
Purification: Purification is typically achieved via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Data Presentation and Substrate Scope
The choice between a catalyzed and a catalyst-free approach depends heavily on the amine substrate. The following tables summarize typical outcomes and provide a basis for experimental design.
Table 1: Comparison of Catalyst-Free vs. DMAP-Catalyzed Trifluoroacetylation
| Amine Type | Method | Typical Temp. (°C) | Typical Time (h) | Typical Yield | Rationale / Notes |
| Primary Aliphatic | Catalyst-Free | 25 - 65 °C | 2 - 12 | >90% | Highly nucleophilic; reaction proceeds readily. Heating accelerates the reaction. |
| (e.g., Benzylamine) | DMAP-Catalyzed | 25 °C | 1 - 4 | >95% | Not typically necessary but can be used for very rapid conversion. |
| Secondary Aliphatic | Catalyst-Free | 60 - 80 °C | 12 - 24 | 70-90% | Less nucleophilic and more sterically hindered than primary amines; requires more forcing conditions. |
| (e.g., Dibenzylamine) | DMAP-Catalyzed | 40 - 60 °C | 8 - 18 | >90% | Catalyst is beneficial for improving rate and yield. |
| Primary Aromatic | Catalyst-Free | >100 °C (Reflux) | 24 - 72 | Low to Moderate | Poor nucleophilicity makes this method inefficient and often low-yielding. |
| (e.g., Aniline) | DMAP-Catalyzed | 25 - 85 °C | 12 - 24 | 85-95% | Catalyst is essential for efficient reaction at reasonable temperatures and times[2]. |
| Amino Acids | Catalyst-Free* | 25 °C | 3 - 6 | >95% | Reaction proceeds smoothly in polar solvents like methanol with a base (e.g., triethylamine) to deprotonate the carboxylic acid. |
*Note: For amino acids, a non-nucleophilic base like triethylamine is typically added to ensure the amine is in its free, nucleophilic form.
Table 2: Selectivity in Trifluoroacetylation with Ethyl Trifluoroacetate
| Substrate Mixture | Condition | Result | Reference |
| Primary + Secondary Amine | Catalyst-Free, Room Temp. | Selective trifluoroacetylation of the primary amine. | [4] |
| Symmetric Diamine | Controlled stoichiometry (1 eq amine, 1.1 eq CF₃COOEt) | Monofunctionalization is achievable. | [4] |
| Amine with Hydroxyl Group | DMAP-Catalyzed | Selective N-trifluoroacetylation over O-acylation. | [2] |
Expertise Insight: The data in Table 2 highlights a key advantage of using ethyl trifluoroacetate: its moderate reactivity allows for high levels of chemoselectivity. Unlike the highly reactive trifluoroacetic anhydride, which can acylate alcohols and other nucleophiles indiscriminately, ethyl trifluoroacetate can selectively target the most nucleophilic site in a polyfunctional molecule. This selectivity is primarily governed by kinetics; the more nucleophilic primary amine reacts significantly faster than the sterically hindered and less nucleophilic secondary amine or the much less nucleophilic alcohol[4].
Safety and Handling
Ethyl Trifluoroacetate:
-
Hazards: Highly flammable liquid and vapor (H225). Harmful if swallowed (H302). Causes skin irritation (H315) and serious eye damage (H318). May cause respiratory irritation (H335)[5].
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated fume hood. Avoid breathing vapors. Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat[4][6]. Store in a cool, dry, well-ventilated area in a tightly sealed container[4].
4-Dimethylaminopyridine (DMAP):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Handling: Use only in a fume hood. Avoid creating dust. Wear appropriate PPE.
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention[4][5].
Conclusion
The synthesis of trifluoroacetamides from ethyl trifluoroacetate is a versatile and highly valuable transformation for professionals in research and drug development. By understanding the underlying principles of nucleophilicity and catalysis, researchers can rationally select the appropriate conditions—be it a catalyst-free thermal reaction for aliphatic amines or a DMAP-catalyzed process for less reactive anilines. The protocols and data presented herein provide a robust framework for the successful implementation of this chemistry, enabling the synthesis of novel molecular entities with tailored properties for pharmaceutical and agrochemical applications.
References
- Prashad, M., Hu, B., Har, D., Repič, O., & Blacklock, T. J. (2000). A new, convenient and selective 4-dimethylaminopyridine-catalyzed trifluoroacetylation of anilines with ethyl trifluoroacetate. Tetrahedron Letters, 41(51), 9957-9961.
-
Sci-Hub. (n.d.). A new, convenient and selective 4-dimethylaminopyridine-catalyzed trifluoroacetylation of anilines with ethyl trifluoroacetate. Retrieved from [Link]
- Xu, D., Prasad, K., Repic, O., & Blacklock, T. J. (1995). Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. Tetrahedron Letters, 36(41), 7357-7360.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Trifluoroacetate, 99%. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
Sources
Application Notes and Protocols: N-(2-aminoethyl)-2,2,2-trifluoroacetamide as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Trifluoroethylamino Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacological properties of a lead compound.[1][2] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[1] N-(2-aminoethyl)-2,2,2-trifluoroacetamide emerges as a highly valuable bifunctional building block, presenting chemists with a primary amine for versatile conjugation and a masked trifluoroethylamino group poised to impart these desirable drug-like properties.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and application in lead optimization. The core utility of this reagent lies in its capacity to introduce a trifluoroethylaminoethyl sidechain, which can serve as a non-classical bioisostere for functionalities like amides or other polar groups that are susceptible to metabolic degradation.[3][4] The trifluoroacetamide group itself is a stable protecting group that can be cleaved under specific basic conditions, revealing the corresponding ethylenediamine derivative, or the entire moiety can be incorporated as a stable replacement for other chemical groups. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively leverage this building block in their synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is critical for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Chemical Formula | C₄H₇F₃N₂O | [5] |
| Molecular Weight | 156.11 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 5458-14-0 | [5] |
| InChIKey | ZMBJWQJITKNQAY-UHFFFAOYSA-N | [5] |
| Hydrochloride Salt MW | 192.57 g/mol | |
| Hydrochloride Salt CAS | 1171331-39-7 | [6] |
| Hazard Codes (HCl Salt) | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [7] |
| Safety Pictograms | GHS07 (Exclamation Mark) |
Synthesis of the Building Block: this compound Hydrochloride
The hydrochloride salt of this compound is a common and stable form of this reagent. A robust synthesis can be achieved from N-Boc-ethylenediamine, providing a scalable route for laboratory use. The trifluoroacetyl group is installed using a standard acylating agent like ethyl trifluoroacetate, followed by deprotection of the Boc group under acidic conditions.
Logical Workflow for Synthesis
Caption: Synthesis of the target building block.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a two-step synthesis starting from commercially available N-Boc-ethylenediamine.
Materials:
-
N-Boc-ethylenediamine
-
Ethyl trifluoroacetate
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
Step 1: Synthesis of tert-butyl (2-(2,2,2-trifluoroacetamido)ethyl)carbamate
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-ethylenediamine (1.0 eq).
-
Dissolve the starting material in anhydrous methanol.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Slowly add ethyl trifluoroacetate (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous dichloromethane (DCM) or ethyl acetate.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 4-5 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8] A precipitate should form during this time.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Upon completion, add diethyl ether to the mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Application in Lead Optimization: A Bioisosteric Replacement Strategy
A primary application of this building block is in lead optimization, where an existing pharmacophore is modified to enhance its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The this compound moiety can act as a metabolically robust bioisostere for a more labile group, such as an amide or ester within a solvent-exposed side chain of a drug candidate.
The Causality of Choice:
-
Metabolic Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable group (e.g., an amide in a peptide-like inhibitor) with the trifluoroethylaminoethyl moiety can significantly increase the compound's half-life.[3]
-
Receptor Interactions: The trifluoromethyl group is highly electronegative and can participate in favorable dipole-dipole or hydrogen bonding interactions with receptor targets, potentially enhancing binding affinity.[1]
-
Physicochemical Properties: The introduction of fluorine can modulate pKa, lipophilicity, and membrane permeability, offering a handle to fine-tune the overall pharmacokinetic profile of a drug candidate.[1][2]
Logical Framework for Bioisosteric Replacement
Caption: Rational drug design using the building block.
Protocol 2: Amide Coupling with a Carboxylic Acid Core
This protocol details the coupling of the building block's primary amine to a representative carboxylic acid-containing molecular scaffold.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Carboxylic acid scaffold (e.g., 4-(benzyloxy)benzoic acid) (1.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid scaffold in anhydrous DMF.
-
Add HBTU to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
In a separate vial, suspend this compound hydrochloride in a small amount of DMF. Add DIPEA (at least 2.0 eq to neutralize the HCl salt and 1.0 eq for the coupling) and stir until the solid dissolves.
-
Add the solution of the amine building block to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Protocol 3: Reductive Amination with an Aldehyde or Ketone Core
This protocol describes the N-alkylation of the building block via reductive amination with a carbonyl-containing scaffold.[9]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Aldehyde or ketone scaffold (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[10]
-
Triethylamine (TEA) (1.1 eq, to neutralize the HCl salt)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound hydrochloride, the carbonyl scaffold, and anhydrous DCE.
-
Add triethylamine to the suspension and stir for 5-10 minutes.
-
If the carbonyl substrate is less reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may effervesce.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Synthetic Application Workflow
Caption: Versatile coupling of the building block.
Conclusion
This compound is more than a simple synthetic intermediate; it is a strategic tool for medicinal chemists. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds via standard and reliable synthetic transformations. The resulting trifluoroethylaminoethyl moiety serves as a powerful bioisosteric replacement that can decisively address common liabilities in drug candidates, particularly poor metabolic stability. By understanding its properties and leveraging the robust protocols outlined herein, researchers can accelerate their lead optimization efforts and engineer molecules with superior pharmacokinetic profiles and enhanced therapeutic potential.
References
-
Gauthier, J. et al. (2008). Nonclassic bioisosteric relationship between the amide and trifluoroethylamine subunits in the genesis of cathepsin K inhibitors. ResearchGate. Available at: [Link]
-
Tseng, C. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
-
Tseng, C. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
- (2017). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
-
PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
- Hikal Limited. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.
-
Landelle, G. et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Common Conditions. Available at: [Link]
- (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
-
The University of Texas at Austin. Bioactive Molecules | Freshman Research Initiative. Available at: [Link]
-
Drug Design Org. Bioisosterism. Available at: [Link]
-
Myers, A. (n.d.). Reductive Amination. Myers Chem 115. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1171331-39-7|2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Deprotection of Trifluoroacetamide Groups Using Sodium Borohydride
Introduction: The Strategic Role of the Trifluoroacetamide Protecting Group
In the landscape of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the use of protecting groups is a cornerstone of strategic molecular construction.[1][2] The trifluoroacetamide (Tfac) group stands out as a valuable tool for the temporary masking of primary and secondary amines. Its utility is rooted in the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) moiety, which significantly modulates the reactivity of the amide bond. This feature renders the Tfac group stable under a variety of conditions, yet susceptible to cleavage under specific, mild protocols, offering a degree of orthogonality to other common amine protecting groups like Boc and Fmoc.[3]
While traditional methods for Tfac deprotection often rely on basic hydrolysis, these conditions can be incompatible with sensitive functional groups elsewhere in the molecule, such as esters, which are prone to saponification.[4] The use of sodium borohydride (NaBH₄) presents a mild, chemoselective, and highly efficient alternative for the cleavage of the trifluoroacetamide group. This application note provides a comprehensive guide to the mechanism, protocol, scope, and limitations of this valuable transformation.
Mechanism of Deprotection
The deprotection of a trifluoroacetamide with sodium borohydride proceeds via a reductive cleavage pathway. While sodium borohydride is generally considered a mild reducing agent, incapable of reducing unactivated amides, the presence of the strongly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the amide carbonyl carbon.[5][6] This enhanced reactivity allows for nucleophilic attack by the hydride (H⁻) delivered from sodium borohydride.
The proposed mechanism involves the following key steps:
-
Hydride Attack: A hydride ion from sodium borohydride attacks the electrophilic carbonyl carbon of the trifluoroacetamide, forming a tetrahedral intermediate.
-
Intermediate Formation: This is followed by the formation of an N-acyliminium ion intermediate.
-
Further Reduction: The newly formed iminium ion is then rapidly reduced by another equivalent of hydride to yield the deprotected amine and a trifluoroethanol byproduct.
-
Workup: An aqueous workup quenches any remaining reducing agent and protonates the resulting amine.
Caption: Proposed mechanism for trifluoroacetamide deprotection.
Experimental Protocol
This protocol provides a general guideline for the deprotection of a trifluoroacetamide-protected amine using sodium borohydride. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
Trifluoroacetamide-protected substrate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the trifluoroacetamide-protected substrate in a 1:1 mixture of anhydrous THF and anhydrous ethanol.[3][7] A typical concentration is 0.1 M, but this can be adjusted based on substrate solubility.
-
Addition of Sodium Borohydride: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise to the stirred solution. An excess of NaBH₄ (typically 5-10 equivalents) is recommended to ensure complete reaction.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 12 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water at 0 °C. Be cautious as hydrogen gas will be evolved.
-
Workup:
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize any acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation as required to obtain the pure deprotected amine.
Caption: Step-by-step experimental workflow.
Scope and Limitations
The deprotection of trifluoroacetamides with sodium borohydride is a versatile method with a broad substrate scope. However, it is essential to consider the compatibility of other functional groups within the molecule.
| Functional Group | Compatibility with NaBH₄/EtOH/THF | Notes |
| Esters | Generally compatible | Methyl and allyl esters may be slowly reduced to the corresponding alcohols with a large excess of NaBH₄ over extended reaction times.[7] tert-Butyl esters are stable under these conditions.[7] |
| Aldehydes & Ketones | Incompatible | Will be readily reduced to the corresponding alcohols.[5][8] |
| Carboxylic Acids | Generally compatible | Typically not reduced by NaBH₄ alone.[1] |
| Nitriles | Generally compatible | Typically not reduced by NaBH₄.[6] |
| Alkenes & Alkynes | Generally compatible | Non-conjugated double and triple bonds are stable. |
| Alkyl/Aryl Halides | Generally compatible | Stable under these conditions. |
| Boc, Fmoc, Cbz | Compatible | This method is orthogonal to these common amine protecting groups.[3][7] |
Applications in Drug Development and Peptide Synthesis
The mild and chemoselective nature of the sodium borohydride-mediated deprotection of trifluoroacetamides makes it a particularly attractive method in the synthesis of complex molecules, such as pharmaceuticals and peptides. In solid-phase peptide synthesis (SPPS), the Tfac group can be used as an N-terminal protecting group, and its removal with NaBH₄ is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[3] This orthogonality allows for selective deprotection and further modification of the N-terminus without affecting other protecting groups on the peptide backbone or side chains.[3][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient NaBH₄- Low reaction temperature- Short reaction time- Poor substrate solubility | - Increase the equivalents of NaBH₄.- Allow the reaction to warm to room temperature or slightly heat.- Increase the reaction time.- Use a co-solvent to improve solubility. |
| Formation of Side Products | - Reduction of other functional groups (e.g., esters)- Over-reduction | - Decrease the equivalents of NaBH₄.- Perform the reaction at a lower temperature (0 °C).- Carefully monitor the reaction and quench as soon as the starting material is consumed. |
| Low Yield after Workup | - Product is water-soluble- Emulsion formation during extraction | - Saturate the aqueous layer with NaCl before extraction.- Back-extract the aqueous layers multiple times.- Use a different extraction solvent or break the emulsion by adding brine. |
Conclusion
The deprotection of trifluoroacetamide groups using sodium borohydride is a robust and reliable method that offers significant advantages in terms of mildness and chemoselectivity. Its orthogonality with other common protecting groups makes it a powerful tool for synthetic chemists, particularly in the fields of peptide synthesis and drug discovery. By understanding the underlying mechanism and carefully considering the scope and limitations of the reaction, researchers can effectively implement this protocol to streamline their synthetic routes and access complex molecular targets with greater efficiency.
References
- Lokey, S., & Turner, R. (2015). Use of trifluoroacetamide for n-terminal protection. U.S.
-
The Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Lokey, S., & Turner, R. (2013). Use of trifluoroacetamide for n-terminal protection.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Patel, R. N. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. National Institutes of Health. [Link]
-
Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
The Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Trifluoroacetyl as an orthogonal protecting group for guanidines. Tetrahedron letters, 34(21), 3389-3392. [Link]
-
LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Norris, J. (2018, February 16). Sodium borohydride reduction [Video]. YouTube. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]
-
Moini Jazani, A. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? ResearchGate. [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Strategic Incorporation and Selective Deprotection of N-(2-aminoethyl)-2,2,2-trifluoroacetamide for Advanced Peptide Modification in Solid-Phase Peptide Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide-based drug discovery and biomedical research, enabling the efficient construction of complex peptide sequences.[1][2] A significant challenge and opportunity in this field lie in the site-specific modification of peptides to enhance their therapeutic properties, such as stability, potency, or for the attachment of functional moieties like fluorophores, targeting ligands, or drug conjugates. This application note details a robust methodology for incorporating a trifluoroacetyl-protected ethylenediamine linker, N-(2-aminoethyl)-2,2,2-trifluoroacetamide, onto a resin-bound peptide. We elucidate the strategic advantages of the trifluoroacetyl (Tfa) protecting group, detailing its unique orthogonality with standard Fmoc- and Boc-based SPPS chemistries.[3][4] Detailed, field-proven protocols for the on-resin installation of the linker, selective deprotection of the Tfa group, and subsequent functionalization are provided.
Introduction: The Need for Orthogonal Chemistries in Peptide Functionalization
The functionalization of peptides is critical for modulating their pharmacokinetic and pharmacodynamic profiles. Introducing linkers, such as ethylenediamine, provides a versatile handle for downstream modifications. However, this requires a protection strategy that is completely orthogonal to the primary SPPS chemistry, allowing for the selective unmasking of the linker's functional group while the peptide remains fully protected and anchored to the solid support.[1][5]
The trifluoroacetyl (Tfa) group emerges as an exemplary candidate for this purpose. While historically recognized as a potential unwanted side-reaction (trifluoroacetylation) in Boc-SPPS due to the use of trifluoroacetic acid (TFA) for deprotection[6][7][8], its deliberate use as a protecting group offers significant advantages. The Tfa group is exceptionally stable to the acidic conditions used for Boc removal (TFA) and the basic conditions for Fmoc removal (piperidine), making it a highly versatile and orthogonal tool.[3][4] Its removal can be achieved under specific, mild basic conditions or reductive cleavage, which do not affect common acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) or the resin linkage.[3][9][10]
This guide focuses on the on-resin synthesis and application of an this compound moiety, providing researchers with a reliable method to introduce a selectively addressable primary amine for advanced peptide conjugation.
The Trifluoroacetyl (Tfa) Group: A Tool for Orthogonal Protection
The utility of the Tfa group is grounded in its distinct chemical lability compared to standard protecting groups used in SPPS. Its stability and selective removal conditions make it an ideal choice for protecting an exocyclic amine on a linker.
Key Properties:
-
Acid Stability: The Tfa group is stable to strong acids like neat TFA and HF, ensuring its integrity during Boc-SPPS deprotection cycles and the final cleavage from most resins.[3]
-
Base Stability (to Piperidine): It is stable to the standard 20% piperidine in DMF solution used for Fmoc removal, allowing its use within the Fmoc/tBu strategy.[2][11]
-
Selective Cleavage: The Tfa group can be selectively cleaved under mild basic conditions (e.g., aqueous ammonia or dilute NaOH) or via reduction with sodium borohydride (NaBH₄) in a THF/EtOH solvent system.[9][10] These conditions are orthogonal to most side-chain protecting groups.
Table 1: Orthogonality of the Trifluoroacetyl (Tfa) Group
| Protecting Group | Chemistry | Tfa Stability | Rationale |
| Fmoc | Base-labile (Piperidine) | Stable | The amide bond of Tfa is resistant to the conditions used for Fmoc deprotection.[2][3] |
| Boc | Acid-labile (TFA) | Stable | The electron-withdrawing CF₃ group stabilizes the amide bond against acidolysis.[3] |
| tBu, Trt, Pbf | Acid-labile (TFA) | Stable | These groups are removed during the final TFA cleavage cocktail, which does not affect the Tfa group.[3][12] |
| Resin Linkers | Acid-labile (e.g., Wang, Rink Amide) | Stable | Tfa is stable to the final cleavage from acid-labile resins.[12] |
Experimental Workflow and Protocols
The overall strategy involves synthesizing the desired peptide sequence on a solid support, followed by the coupling of an ethylenediamine linker to a specific site (typically the C-terminus or a side-chain carboxyl group), protection of the terminal amine with a Tfa group, and finally, selective deprotection for subsequent modification.
Diagram 1: Overall Experimental Workflow
Caption: Workflow for peptide modification using a Tfa-protected linker.
Protocol 1: On-Resin Coupling of Mono-Boc-Ethylenediamine
This protocol describes the coupling of a mono-protected ethylenediamine linker to the C-terminus of a peptide synthesized on a carboxyl-bearing resin (e.g., Wang or 2-chlorotrityl chloride resin).
Prerequisites:
-
Fully assembled, N-terminally protected peptide-resin.
-
The C-terminal carboxyl group must be activated.
Materials:
-
Peptide-resin
-
N-Boc-ethylenediamine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[2]
-
Activation Solution: In a separate vessel, dissolve HBTU (1.5 eq. relative to resin loading) and DIPEA (2.0 eq.) in a minimal amount of DMF.
-
Pre-activation: Add the activation solution to the swelled peptide-resin and agitate for 5 minutes to activate the C-terminal carboxyl group.
-
Coupling: Add N-Boc-ethylenediamine (3.0 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a test cleavage) to check for the disappearance of free carboxylic acid.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: On-Resin Trifluoroacetylation of the Linker Amine
This protocol details the protection of the newly installed primary amine with the Tfa group.
Prerequisites:
-
Peptide-resin functionalized with ethylenediamine (one amine still Boc-protected).
Procedure:
-
Boc Deprotection: Treat the resin with 20-50% TFA in DCM for 30 minutes to remove the Boc group from the linker.[13]
-
Washing: Wash the resin with DCM (5x) to remove residual TFA.
-
Neutralization: Neutralize the resulting amine salt by washing with 10% DIPEA in DMF (3x, 2 min each). Wash again with DMF (3x) and DCM (3x).
-
Trifluoroacetylation:
-
Prepare a solution of ethyl trifluoroacetate (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 1-2 hours.
-
Causality: Ethyl trifluoroacetate is an effective and mild trifluoroacetylating agent.[14] DIPEA acts as a non-nucleophilic base to scavenge the generated trifluoroacetic acid.
-
-
Monitoring: A negative Kaiser test indicates complete protection of the primary amine.
-
Washing: Drain the solution and wash the resin extensively with DMF (3x) and DCM (3x). Dry the resin under vacuum.
Diagram 2: Key Chemical Reactions On-Resin
Caption: On-resin synthesis of the Tfa-protected ethylenediamine linker.
Protocol 3: Selective, On-Resin Cleavage of the Tfa Group
This step unmasks the primary amine, making it available for conjugation.
Materials:
-
Tfa-protected peptide-resin
-
1 M aqueous ammonia solution or 0.1 M NaOH
-
DMF
Procedure:
-
Resin Swelling: Swell the Tfa-protected peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a deprotection solution. A common and effective method is to use a solution of 1 M aqueous ammonia in DMF (e.g., 1:4 v/v).
-
Trustworthiness: The ease of hydrolysis of the trifluoroacetamide bond at pH > 10 distinguishes it from other protecting groups.[15]
-
-
Cleavage Reaction: Treat the resin with the deprotection solution for 30-60 minutes at room temperature.
-
Monitoring: Monitor the appearance of free amines using the Kaiser test. A positive (blue) result indicates successful Tfa removal.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the cleavage reagents. The resin is now ready for conjugation.
Applications and Downstream Processing
With the primary amine selectively exposed, a wide range of modifications can be performed on-resin.[16][17]
Potential Modifications:
-
Fluorophore Labeling: Coupling of NHS-esters or isothiocyanates of dyes like FITC or TAMRA.
-
Drug Conjugation: Attachment of small molecule drugs or toxins.
-
Biotinylation: For affinity purification or detection.
-
PEGylation: To improve solubility and circulation half-life.
-
Branched Peptides: Using the exposed amine as an anchor point to initiate the synthesis of a second peptide chain.
After on-resin conjugation, the final peptide is cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[18][19][20]
Conclusion
The use of this compound, generated on-resin via a two-step process, provides a powerful and reliable strategy for the advanced functionalization of synthetic peptides. The exceptional orthogonality of the trifluoroacetyl (Tfa) protecting group allows for its selective removal without compromising the integrity of the peptide or its side-chain protecting groups. The protocols detailed herein offer a validated pathway for researchers to introduce a versatile primary amine handle, opening avenues for the creation of complex and highly functional peptide conjugates for therapeutic and diagnostic applications.
References
- US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.
- WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
- Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. PNAS.
- Orthogonality of the Trifluoroacetyl (Tfa)
- Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
- On-the-resin N-terminal Modification of Long Synthetic Peptides. PubMed.
- Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry.
- Lability of N-alkylated peptides towards TFA cleavage. PubMed.
- On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC - NIH.
- Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- KR101083935B1 - Trifluoroacetylation for amines.
- Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacet
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube.
- On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
- Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Form
- Methods and protocols of modern solid phase peptide synthesis.
- Prebiotic N-(2-Aminoethyl)-Glycine (AEG)-Assisted Synthesis of Proto-RNA?. PubMed.
- SPPS Reagents Explained: A Complete Guide.
Sources
- 1. bachem.com [bachem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. pnas.org [pnas.org]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 10. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. On-the-resin N-terminal modification of long synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Amide Bond Formation Using N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Introduction: A Bifunctional Linker for Advanced Synthesis
In the landscape of drug development, bioconjugation, and materials science, the precise construction of molecular architectures is paramount. Amide bonds form the stable backbone of peptides and are integral to a vast array of pharmaceuticals and functional materials. The choice of building blocks is therefore a critical strategic decision. N-(2-aminoethyl)-2,2,2-trifluoroacetamide (TFA-ethylenediamine) emerges as a uniquely valuable reagent in this context. It is a heterobifunctional linker, presenting a reactive primary amine for immediate amide bond formation, while a second amine is temporarily masked by a trifluoroacetamide (Tfa) protecting group.[1]
The strategic advantage of this reagent lies in its capacity for sequential chemistry. The primary amine can be coupled to a carboxylic acid of interest under standard conditions. The resulting conjugate retains a protected amine, which can be deprotected under specific, mild basic conditions for subsequent functionalization.[2][3] This orthogonal protection scheme allows for the controlled, stepwise assembly of complex molecules, making it an indispensable tool for researchers developing antibody-drug conjugates (ADCs), labeled probes, and custom polymers.
This guide provides an in-depth exploration of the chemistry, a robust experimental protocol for its use, and the expert insights necessary to ensure reproducible, high-yield amide bond formation.
Part 1: The Mechanism of Carbodiimide-Mediated Amide Coupling
The most common and broadly applicable method for forming an amide bond from a carboxylic acid and an amine is through the use of a carbodiimide coupling reagent.[4] Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[5]
The Core Reaction Pathway
The process is a two-step activation and coupling sequence:
-
Activation of the Carboxylic Acid: The carbodiimide reagent reacts with the carboxyl group of the target molecule. This reaction forms a highly reactive and unstable O-acylisourea intermediate.[6][7] This intermediate effectively converts the hydroxyl of the carboxylic acid into an excellent leaving group, priming it for nucleophilic attack.[7]
-
Nucleophilic Attack by the Amine: The free primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea. This attack displaces the leaving group, forming the desired stable amide bond and releasing a soluble urea byproduct (e.g., EDU from EDC).[6]
Enhancing Efficiency and Preventing Side Reactions: The Role of Additives
While the direct coupling described above can be effective, the high reactivity of the O-acylisourea intermediate can lead to undesirable side reactions, such as the formation of a stable N-acylurea byproduct or racemization of chiral centers adjacent to the carboxyl group.[8]
To mitigate these issues and improve reaction yields, an activating additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is frequently included. These additives intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (e.g., an NHS-ester). This semi-stable intermediate is less prone to side reactions but reacts cleanly and efficiently with the amine to yield the final amide product.[5] This two-stage activation strategy (EDC followed by NHS) is a cornerstone of modern bioconjugation and peptide synthesis for its reliability and high efficiency.[9]
Caption: Carbodiimide-mediated amide formation mechanism.
Part 2: Detailed Experimental Protocol
This protocol details a general, robust procedure for coupling a generic carboxylic acid to this compound using EDC and NHS in an organic solvent.
Core Directive: Self-Validating System
This protocol is designed to be self-validating through clear checkpoints. Reaction completion is monitored by Thin Layer Chromatography (TLC), and final product identity is confirmed via mass spectrometry and NMR. Success at each stage provides confidence for proceeding to the next, minimizing wasted resources and time.
Caption: Experimental workflow for amide coupling.
Materials and Equipment
-
Reagents:
-
Carboxylic acid of interest
-
This compound (CAS 5458-14-0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA, if starting with a carboxylic acid salt)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Ice bath
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
TLC plates and developing chamber
-
Flash chromatography system
-
Step-by-Step Methodology
1. Reagent Preparation (Stoichiometry is Key)
- In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).
- Expert Insight: Using anhydrous solvent is critical as EDC can react with water, reducing its activity and leading to lower yields.[8]
- In a separate vial, prepare a stock solution of this compound (1.1 eq) in a small amount of the same anhydrous solvent. A slight excess of the amine ensures complete consumption of the more valuable activated acid.
2. Carboxylic Acid Activation
- Cool the flask containing the carboxylic acid solution to 0 °C in an ice bath.
- Add NHS (1.2 eq) to the solution, followed by the solid EDC-HCl (1.2 eq).
- Expert Insight: Adding the reagents at 0 °C helps to control the initial exothermic reaction and maintain the stability of the active ester intermediate.
- Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours.
3. Amine Coupling
- Once the acid is activated (the solution may appear slightly cloudy), add the prepared solution of this compound dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature. The reaction time can vary from 4 hours to overnight (16 hours).
4. Reaction Monitoring
- Monitor the reaction's progress by TLC. Use a solvent system that clearly separates the starting carboxylic acid from the product. The product should be less polar than the starting acid.
- Spot the reaction mixture against a spot of the starting carboxylic acid. The disappearance of the starting acid spot indicates the reaction is complete.
5. Aqueous Workup
- Once the reaction is complete, dilute the mixture with additional DCM.
- Transfer the solution to a separatory funnel and wash sequentially with:
- 1 M HCl (to remove any unreacted amine and DIPEA)
- Saturated NaHCO₃ solution (to remove unreacted NHS and acid)
- Brine (to remove residual water)
- Expert Insight: These washing steps are crucial for removing the water-soluble byproducts (EDU, NHS) and unreacted starting materials, which greatly simplifies the final purification.
- Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
6. Purification
- Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system is typically a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the polarity of the product.
7. Characterization
- Confirm the identity and purity of the final amide product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Data Summary and Optimization Parameters
The choice of coupling reagent and conditions can be tailored to the specific substrates. The following table summarizes common parameters for amide bond formation.
| Parameter | Option 1: EDC/NHS | Option 2: DCC/HOBt | Option 3: HATU/DIPEA | Rationale & Field Insights |
| Coupling Reagent | EDC-HCl | DCC | HATU | EDC is water-soluble, making byproduct removal easy.[5] DCC forms a urea byproduct that precipitates, complicating solid-phase synthesis but simplifying workup in solution.[10] HATU is highly efficient, especially for sterically hindered amino acids, but is more expensive. |
| Additive | NHS | HOBt | (Internal, HOAt) | NHS and HOBt both serve to create more stable active esters and suppress racemization. HOAt (the active component of HATU) is more acidic than HOBt, leading to more reactive esters and faster coupling times. |
| Solvent | DMF, DCM, Acetonitrile | DCM, THF | DMF | DMF is a polar aprotic solvent that is excellent for dissolving a wide range of substrates, including peptides. DCM is a good general-purpose solvent for less polar molecules. |
| Base (if needed) | DIPEA, Triethylamine | DIPEA, Triethylamine | DIPEA (required) | A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine if they are in their salt forms. 2-4 equivalents are typically used with aminium/uronium reagents like HATU.[11] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Room Temp | Reactions are often started at 0°C to control the initial activation step, then warmed to room temperature for the coupling. |
| Typical Time | 4 - 16 hours | 4 - 16 hours | 1 - 4 hours | HATU-mediated couplings are generally much faster due to the higher reactivity of the OAt-ester intermediate. |
References
- Vertex AI Search. (2026).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Wikipedia. (n.d.). Carbodiimide.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Lokey, S., & Turner, R. (2013). Use of trifluoroacetamide for n-terminal protection.
- Stefan, M., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Single Use Support. (2023).
- Fluorochem. (n.d.). This compound.
- Bajjuri, T. R., et al. (2012).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (n.d.). Application Notes and Protocols for N-(2-Aminoethyl)
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- 4. hepatochem.com [hepatochem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic protocols effectively.
Overview of the Core Synthesis
The most direct and common method for synthesizing this compound is the selective mono-acylation of ethylenediamine with a suitable trifluoroacetylating agent, typically ethyl trifluoroacetate.[1] While seemingly straightforward, this reaction presents a significant challenge: controlling the selectivity between the desired mono-acylated product and the di-acylated byproduct, N,N'-bis(trifluoroacetyl)ethylenediamine.
The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetate. The core of optimization lies in manipulating reaction conditions to favor the first acylation and suppress the second.
Sources
"challenges in the purification of N-(2-aminoethyl)-2,2,2-trifluoroacetamide"
Welcome to the technical support guide for N-(2-aminoethyl)-2,2,2-trifluoroacetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic building block. As a key intermediate, particularly in the synthesis of novel insecticides like fluralaner, its purity is paramount for successful downstream applications[1]. This guide provides troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Purification Workflows
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale for each step.
Question 1: My final product shows a significant impurity that I suspect is a dimer. How can I confirm this and remove it?
Answer:
The formation of a dimer, specifically N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, is a known challenge in the synthesis of this compound[1][2]. It typically arises from a secondary reaction between the newly formed primary amine of the product and unreacted 2-chloro-N-(2,2,2-trifluoroethyl) acetamide starting material[1][2].
Root Cause Analysis:
-
Mechanism: The product's primary amine acts as a nucleophile, displacing the chloride on the chloro-acetamide intermediate.
-
Reaction Conditions: This side reaction is often exacerbated by prolonged reaction times, elevated temperatures, or incorrect stoichiometry.
Diagram: Dimer Impurity Formation
Caption: Formation pathway of the common dimer impurity.
Troubleshooting Protocol: Salt Formation and Recrystallization
The most effective method to remove this dimer is to exploit the basicity of your desired product's primary amine by converting it to a salt, which often has significantly different solubility properties than the neutral dimer impurity. The hydrochloride salt is most commonly used[2][3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent. Ethyl acetate or isopropyl alcohol are good starting points[2].
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., IPA.HCl or gaseous HCl) to the stirred solution[2]. The target product will precipitate as the hydrochloride salt. Monitor the pH to ensure slight acidity.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate to remove residual soluble impurities[2].
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent or solvent system (e.g., an ethanol/water mixture) until the solid just dissolves. The principle of recrystallization is to use a solvent in which the compound is soluble when hot but insoluble at cold temperatures[4][5].
-
If the solution is colored, cool it slightly, add a small amount of activated charcoal (1-2% by weight), and reheat to boiling before performing a hot gravity filtration to remove the charcoal[6].
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[7].
-
Collect the purified crystals by suction filtration, washing with a minimal amount of ice-cold recrystallization solvent[6][7].
-
-
Drying: Dry the purified crystals under vacuum.
Validation: Assess the purity of the final product using HPLC, which should show the absence of the dimer impurity, and confirm the structure via ¹H NMR and Mass Spectrometry[2].
Question 2: My product oiled out during recrystallization and won't solidify. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice. This is common for low-melting point solids or when the concentration of impurities is high enough to significantly depress the melting point.
Causality:
-
Solvent Choice: The solvent may be too good a solvent, preventing the compound from reaching its supersaturation point for crystallization.
-
Impurity Load: High levels of various impurities can act as a solvent themselves, preventing crystallization.
-
Cooling Rate: Cooling the solution too rapidly can favor oil formation over the slower, more ordered process of crystallization[4].
Troubleshooting Workflow:
Diagram: Purification Strategy Decision Tree
Caption: Decision workflow for purifying this compound.
Corrective Actions:
-
Modify Solvent System:
-
Re-heat and Add More Solvent: If the oil formed on cooling, try re-heating the solution to dissolve the oil, then add a small amount of additional solvent before attempting to cool again, more slowly this time.
-
Introduce an Anti-Solvent: Use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (an "anti-solvent" in which it is insoluble) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly[4]. Common systems include n-Hexane/Ethyl Acetate or n-Hexane/Acetone.
-
-
Switch to Chromatography: If recrystallization consistently fails, column chromatography is the preferred alternative.
-
Stationary Phase: Use silica gel as the stationary phase[8].
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common choice for separating polar amines. The polarity can be adjusted based on TLC analysis.
-
Procedure: Adsorb the crude material onto a small amount of silica gel and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product[8].
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? The compound is generally more stable as its salt form, such as the hydrochloride salt[1]. The free base has a primary amine that can be susceptible to oxidation or reaction with atmospheric CO₂. For long-term storage, keeping the solid hydrochloride salt in a cool, dry, and dark place is recommended.
Q2: What analytical methods are best for routine purity checks? A combination of techniques provides the most complete picture:
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting impurities like the dimer[2].
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation and can reveal the presence of solvent or other proton-containing impurities.
-
Ion Chromatography: This is a specialized but powerful technique for quantifying specific inorganic cations or related small organic impurities like glycine and 2,2,2-trifluoroethylamine[9][10].
Q3: My crude product contains inorganic salts from the reaction workup. What is the easiest way to remove them? If your product is the free base, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with water. The inorganic salts will partition into the aqueous layer, while your product remains in the organic layer. If your product is already a salt, recrystallization is often sufficient, as most simple inorganic salts will have different solubility profiles than your target hydrochloride salt in organic solvent systems[3].
Q4: What are the primary safety hazards associated with this compound? this compound and its hydrochloride salt are classified as skin and eye irritants[11][12][13]. Always handle the material in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Summary of Purification Parameters
| Parameter | Recommendation | Rationale / Key Considerations |
| Primary Purification Method | Conversion to HCl salt followed by recrystallization. | Salt form has different solubility than key impurities (e.g., dimer), facilitating separation. The crystalline nature of the salt aids purification[2]. |
| Recrystallization Solvents | Ethanol/Water, Isopropyl Alcohol, Ethyl Acetate. | Choice depends on crude purity. A two-solvent system (e.g., Hexane/Ethyl Acetate) can be effective for oily products. |
| Alternative Method | Silica Gel Column Chromatography. | Use when recrystallization fails, especially with oily products or complex impurity profiles[8]. |
| Decolorization | Activated Charcoal. | Adsorbs high molecular weight colored impurities. Use sparingly (1-2% w/w) to avoid adsorbing the product[6]. |
| Purity Analysis | HPLC, ¹H NMR, Mass Spectrometry, Ion Chromatography. | A multi-technique approach is required for comprehensive purity assessment and structural confirmation[2][9][10]. |
References
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (URL: )
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
-
Recrystallization. (URL: [Link])
-
Recrystallization - Single Solvent. (URL: [Link])
- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl)
-
Trifluoroacetamides - Organic Chemistry Portal. (URL: [Link])
-
Recrystallization - Part 2. (URL: [Link])
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem. (URL: [Link])
-
Recrystallization - YouTube. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
7 - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. Home Page [chem.ualberta.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]
- 10. metrohm.com [metrohm.com]
- 11. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97% 5 g | Request for Quote [thermofisher.com]
Technical Support Center: Trifluoroacetylation Reactions
Welcome to the Technical Support Center for trifluoroacetylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize trifluoroacetylation and encounter challenges with by-product formation. Here, we move beyond simple protocols to explain the causality behind common issues, offering expert, field-proven insights to help you troubleshoot and optimize your reactions for cleaner, higher-yielding results.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Trifluoroacetylated Product
Question: My trifluoroacetylation reaction is giving a low yield or has failed completely. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield is one of the most common issues and typically points to problems with reagents, reaction conditions, or catalyst efficacy. Let's break down the potential culprits:
-
Moisture Contamination: Trifluoroacetic anhydride (TFAA) is extremely reactive towards water.[1][2] Any moisture present in your solvent, glassware, or starting materials will rapidly hydrolyze TFAA to the less reactive trifluoroacetic acid (TFA), consuming your reagent and halting the desired reaction.
-
Solution: Ensure all glassware is rigorously dried overnight in an oven or flame-dried under an inert atmosphere immediately before use. Use freshly opened anhydrous solvents or solvents distilled from an appropriate drying agent. If your substrate is a solid, dry it in a vacuum oven.
-
-
Catalyst Deactivation (for DMAP-catalyzed reactions): 4-(Dimethylamino)pyridine (DMAP) is a powerful nucleophilic catalyst, but it is basic. If your reaction medium contains acidic impurities, the DMAP will be protonated, rendering it catalytically inactive.[3]
-
Solution: Use high-purity reagents. If acidic impurities are suspected in the solvent, consider passing it through a plug of basic alumina before use. Ensure any auxiliary base (like triethylamine) is fresh and anhydrous.[3]
-
-
Insufficient Reagent Stoichiometry: For complete conversion, a slight excess of TFAA is often necessary, especially if minor moisture contamination is unavoidable.
-
Solution: While a 1:1 stoichiometry is theoretically sufficient, empirically testing a slight excess (e.g., 1.1 to 1.5 equivalents) of TFAA can often drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid excessive over-acylation.
-
-
Steric Hindrance: Highly hindered substrates, such as tertiary alcohols, react much more slowly.[4] The desired nucleophilic attack on the activated acylating agent is impeded, allowing side reactions to dominate.
-
Solution: For sterically demanding substrates, consider increasing the catalyst loading (from a typical 5-10 mol% up to stoichiometric amounts for very hindered cases).[5] Alternatively, switching to a more reactive acylating agent or employing specialized catalytic systems like Sc(OTf)₃/DMAP might be necessary.[4]
-
Issue 2: Formation of an Alkene By-product with Hindered Alcohols
Question: I'm trying to trifluoroacetylate a tertiary alcohol and I'm observing a significant amount of an alkene by-product. Why is this happening and how can I prevent it?
Answer: This is a classic problem when working with sterically hindered alcohols, particularly tertiary ones. The formation of an alkene is a result of an elimination reaction (E1 or E2) competing with the desired substitution (acylation).[4]
-
Mechanism of Alkene Formation: The trifluoroacetylation of a tertiary alcohol, especially when catalyzed by a base like DMAP or pyridine, can proceed through an intermediate where the hydroxyl group is converted into a good leaving group. At elevated temperatures, instead of the trifluoroacetate anion acting as a nucleophile, a base can abstract a proton from an adjacent carbon, leading to the elimination of trifluoroacetic acid and the formation of an alkene.
Caption: Elimination by-product pathway with tertiary alcohols.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[4] Performing the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will significantly favor the desired acylation over elimination.
-
Choice of Base: While a base is often needed to scavenge the TFA produced, a bulky, non-nucleophilic base can sometimes exacerbate elimination. If using an auxiliary base like triethylamine, ensure it is added slowly at low temperatures. In some cases, using a milder base or simply relying on the basicity of the catalyst (if applicable) might be sufficient.
-
Use a Milder Acylating Agent: While TFAA is highly reactive, other trifluoroacetylating agents might be less prone to promoting elimination under certain conditions.
-
Issue 3: Multiple Spots on TLC - Suspected Di- or Poly-trifluoroacetylation
Question: My starting material has multiple hydroxyl (or amine) groups, and after the reaction, I see several product spots on my TLC plate. I suspect over-acylation. How can I achieve mono-trifluoroacetylation?
Answer: This is a common challenge when dealing with poly-functionalized molecules. The high reactivity of TFAA can lead to the trifluoroacetylation of multiple sites.
-
Controlling Stoichiometry: The most straightforward approach is to carefully control the stoichiometry of your acylating agent.
-
Solution: Use one equivalent or even a slight sub-stoichiometric amount of TFAA relative to your substrate. Add the TFAA slowly to the reaction mixture at a low temperature to allow for selective reaction at the most reactive site. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-acylated product is maximized.
-
-
Exploiting Reactivity Differences: Different functional groups have different reactivities. For instance, a primary alcohol is generally more reactive than a secondary alcohol, which is more reactive than a tertiary alcohol. Similarly, primary amines are more reactive than secondary amines.
-
Solution: By running the reaction at low temperatures (e.g., -78 °C to 0 °C) and with a controlled amount of TFAA, you can often achieve selective trifluoroacetylation of the most accessible and nucleophilic group.
-
-
Protecting Group Strategy: If stoichiometry and temperature control are insufficient, a protecting group strategy is the most robust solution.
-
Solution: Selectively protect the functional groups you do not want to react. For example, you could protect a secondary alcohol as a silyl ether, perform the trifluoroacetylation on the primary alcohol, and then deprotect the silyl ether. This multi-step approach provides the cleanest results for complex molecules.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in trifluoroacetylation, and why is it so effective?
A1: DMAP acts as a nucleophilic catalyst. It reacts with TFAA to form a highly reactive N-trifluoroacetylpyridinium intermediate.[4] This intermediate is a much more potent acylating agent than TFAA itself because the pyridinium group is an excellent leaving group. The substrate (e.g., an alcohol) then attacks this activated intermediate, transferring the trifluoroacetyl group and regenerating the DMAP catalyst. An auxiliary base, like triethylamine, is often added to neutralize the trifluoroacetic acid by-product, which prevents the protonation and deactivation of DMAP.[4]
Sources
Technical Support Center: Stability of N-(2-aminoethyl)-2,2,2-trifluoroacetamide Under Acidic Conditions
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth answers and troubleshooting protocols regarding the stability of N-(2-aminoethyl)-2,2,2-trifluoroacetamide, a key intermediate and protected amine, in acidic environments. As Senior Application Scientists, we have designed this guide to address the nuanced challenges you may encounter during your experiments, moving beyond simple instructions to explain the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: Is this compound (TFA-ethylenediamine) stable under acidic conditions?
This is a critical question, as the trifluoroacetyl (Tfa) group is widely used for amine protection. The stability of the Tfa group is highly dependent on the pH of the medium.
-
General Stability: The N-trifluoroacetyl group is considered relatively stable under many acidic conditions , especially when compared to its pronounced lability in basic media.[1][2] Standard amide bonds require harsh acidic conditions for cleavage, such as refluxing in strong acid for extended periods.[3] The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the amide's reactivity.
-
Strong, Non-Nucleophilic Acids: The Tfa group has been shown to be stable against very strong acids like trifluoromethanesulfonic acid (TfOH), indicating a high degree of resilience in non-hydrolytic acidic environments.[1]
-
Aqueous Acids: Stability decreases in the presence of water and strong acids like HCl or HBr, which can facilitate hydrolysis.[4][5] However, the conditions are typically more forcing (e.g., elevated temperatures) than those required for cleaving more acid-labile protecting groups like Boc.
In practice, the compound is often stored and handled as its hydrochloride salt, which enhances its stability and improves its handling properties compared to the free base.[6][7]
Q2: I am using Trifluoroacetic Acid (TFA) to remove a Boc protecting group. Is the N-trifluoroacetyl group on my molecule at risk?
Generally, the N-trifluoroacetyl group is stable to the conditions used for Boc deprotection (e.g., 20-50% TFA in dichloromethane).[8][9] This orthogonality is a key reason for its use in peptide and medicinal chemistry.
However, there are caveats:
-
Presence of Water: Unexpected hydrolysis of certain amide bonds has been observed in TFA/water mixtures, particularly with prolonged exposure.[10] While the electron-poor Tfa group is less susceptible to the specific mechanism described, it highlights the importance of using anhydrous conditions if absolute stability is required.
-
Extended Reaction Times: Leaving a reaction in TFA for an extended period (e.g., >24 hours) at room temperature may lead to slow, partial cleavage.
Expert Recommendation: For critical applications, run a small-scale control experiment on a model compound under your specific Boc-deprotection conditions and analyze the outcome by LC-MS to confirm the stability of the Tfa group.
Q3: What is the chemical mechanism for the acid-catalyzed degradation of TFA-ethylenediamine?
The degradation proceeds via a classic acid-catalyzed amide hydrolysis mechanism. Understanding this pathway is key to controlling the stability of your compound.
-
Protonation: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (H-A). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom, converting the amine moiety into a better leaving group (-NH₂⁺-).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine (ethylenediamine) as the leaving group.
-
Deprotonation: The resulting protonated trifluoroacetic acid is deprotonated to yield the final carboxylic acid product.
The process is an equilibrium, but the formation of stable products typically drives it forward under hydrolytic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide
Q4: My analysis shows significant degradation of TFA-ethylenediamine in what I thought were mild acidic conditions. What went wrong?
If you are observing unexpected instability, several factors could be at play. Use this workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected acidic degradation.
-
Elevated Temperature: Amide hydrolysis is significantly accelerated by heat. If your reaction was performed at elevated temperatures, this is the most likely cause.
-
Presence of Water: Even in solvents that are not perfectly dry, trace amounts of water can lead to slow hydrolysis over time.
-
Strong, Nucleophilic Acids: While HCl can be used for cleavage, acids with highly nucleophilic counter-ions like HBr and HI are more aggressive in cleaving ethers and, by extension, can be more effective at promoting amide hydrolysis.[11][12]
-
Prolonged Exposure: What may be considered stable over a 2-hour reaction could show significant degradation after 24 hours. Always monitor reaction progress.
Experimental Protocols & Data
Protocol 1: Assessing the Stability of TFA-ethylenediamine in a New Acidic Medium
This self-validating protocol allows you to quantify the stability of your compound under specific experimental conditions.
-
Preparation: Prepare a stock solution of your compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., Acetonitrile).
-
Incubation: In separate vials, add a known volume of the stock solution to your acidic medium of interest (e.g., 1 M HCl in Dioxane, 50% TFA in DCM, acidic buffer). Prepare a control vial with a neutral solvent.
-
Time Points: Incubate the vials at your desired experimental temperature (e.g., 25°C). At defined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL).
-
Quenching: Immediately quench the reaction by diluting the aliquot into a large volume of a neutral buffer or mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water). This stops further degradation.
-
Analysis: Analyze the quenched samples by a suitable method, such as HPLC or LC-MS, to determine the percentage of the starting material remaining.
Protocol 2: Monitoring Degradation by Reverse-Phase HPLC
This is a standard method for separating the starting material from its hydrolysis products.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Elution: The hydrolysis product, ethylenediamine (as its TFA salt), will be highly polar and elute very early. The starting material, this compound, will be more retained.[13][14][15]
Data Summary: Conditions for Trifluoroacetamide (Tfa) Cleavage
The following table summarizes various literature conditions for the cleavage of the Tfa group, highlighting the general preference for basic over acidic methods.
| Reagent(s) | Solvent(s) | Temperature | Condition Type | Reference |
| 0.1-0.2 M NaOH or LiOH | Water / Ethanol | Room Temp | Basic | [4] |
| K₂CO₃ or Na₂CO₃ | MeOH / H₂O | Room Temp | Basic | [4] |
| NH₃ | MeOH | Room Temp | Basic | [4] |
| 20% aq. KOH | CH₂Cl₂ or Et₂O | 25-40 °C | Basic (PTC) | [16] |
| HCl | MeOH | Not specified | Acidic | [4] |
References
-
Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. Retrieved from [Link]
-
Singh, U. P., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? Retrieved from [Link]
-
Wieczorek, E., et al. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Albanese, D., et al. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Organic Chemistry Portal. (n.d.). Acetyl Protection. Retrieved from [Link]
-
ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? Retrieved from [Link]
-
Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2005). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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"minimizing dimer formation in N-(2-aminoethyl)-2,2,2-trifluoroacetamide synthesis"
Technical Support Center: Synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis and troubleshoot common issues, particularly the formation of the dimeric byproduct, N,N'-(ethane-1,2-diyl)bis(2,2,2-trifluoroacetamide). Our goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory settings.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction mixture, which I suspect is the dimer. What is causing this?
A1: The formation of the dimer, N,N'-(ethane-1,2-diyl)bis(2,2,2-trifluoroacetamide), is a classic problem of selectivity in the acylation of a symmetric diamine like ethylenediamine. Ethylenediamine has two primary amine groups of equal reactivity. After the first amine group is acylated to form the desired product, the product itself still contains a free amine. Although this second amine is now part of a secondary amide and is less nucleophilic, it can still react with the trifluoroacetylating agent, especially if the local concentration of the acylating agent is high. This second acylation step leads to the undesired dimer.
Q2: How can I control the reaction to favor the formation of the mono-acylated product over the dimer?
A2: Controlling the selectivity is key. The primary strategies revolve around manipulating stoichiometry, reaction kinetics, and the reactivity of the starting materials.
-
Stoichiometry: Using a large excess of ethylenediamine relative to the trifluoroacetylating agent is the most common and effective method. By ensuring ethylenediamine is the limiting reagent's environment, the acylating agent is statistically more likely to encounter a fresh, unreacted ethylenediamine molecule rather than a molecule of the already-formed mono-acylated product.
-
Slow Addition: Adding the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) dropwise to the solution of ethylenediamine over an extended period helps to keep the instantaneous concentration of the acylating agent low. This kinetically favors the reaction with the more nucleophilic primary amine of ethylenediamine over the less reactive amine of the product.[1]
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 0-5 °C) slows down the overall reaction rate. This can increase the selectivity for the more reactive primary amine, as the activation energy for the second acylation is higher.
Q3: What is the best trifluoroacetylating agent to use for this synthesis?
A3: While highly reactive agents like trifluoroacetic anhydride could be used, they often lead to poor selectivity and dimer formation due to their high reactivity. A more suitable reagent is ethyl trifluoroacetate .[2][3] It is less reactive, which allows for better control over the acylation process. The reaction of ethyl trifluoroacetate with amines is a well-established method for trifluoroacetylation and is known to be effective for the monofunctionalization of symmetric diamines.[2][4]
Q4: Does the choice of solvent matter?
A4: Yes, the solvent plays a crucial role. A solvent should be chosen that dissolves the ethylenediamine but does not react with the starting materials or reagents.
-
Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often good choices. They can dissolve the reactants and are inert under the reaction conditions.
-
Protic Solvents: Using a protic solvent like ethanol can sometimes be advantageous. The solvent can help to solvate the amine groups and may influence the relative reactivity of the two amine groups in ethylenediamine. The choice of solvent can impact reactant solubility and reaction rates.[5]
Q5: My purification is difficult due to the presence of unreacted ethylenediamine. How can I simplify the workup?
A5: This is a common consequence of using a large excess of ethylenediamine.
-
Acid Wash: After the reaction is complete, you can perform an acidic workup. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic ethylenediamine and your mono-acylated product will be protonated and move into the aqueous layer as their hydrochloride salts. The unreacted ethyl trifluoroacetate and any non-basic impurities will remain in the organic layer, which can be discarded.
-
Basification and Extraction: The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the desired product, which can then be extracted back into an organic solvent like ethyl acetate or dichloromethane. The highly water-soluble ethylenediamine will preferentially remain in the aqueous layer.
-
Chromatography: If impurities persist, column chromatography on silica gel is an effective final purification step. A gradient elution using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) will allow for the separation of the product from any remaining starting material or dimer.
Visualizing the Reaction: Desired Product vs. Dimer Formation
The following diagram illustrates the synthetic pathways. The desired reaction is the mono-acylation of ethylenediamine. The competing side reaction is the di-acylation, which leads to the formation of the dimer.
Caption: Reaction scheme for the synthesis of this compound.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-acylated product while minimizing dimer formation.
Materials:
-
Ethylenediamine (freshly distilled)
-
Ethyl trifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethylenediamine (5 equivalents).
-
Dissolve the ethylenediamine in anhydrous THF (approx. 100 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of ethyl trifluoroacetate (1 equivalent) in anhydrous THF (20 mL).
-
Add the ethyl trifluoroacetate solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours. (Critical Step: Slow addition is crucial to maintain a low concentration of the acylating agent).
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for another 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the ethyl trifluoroacetate.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL). Combine the aqueous layers. (Note: The product and excess ethylenediamine are now in the aqueous layer as hydrochloride salts).
-
Carefully add saturated NaHCO₃ solution to the combined aqueous layers until the pH is ~8-9. (Caution: CO₂ evolution).
-
Extract the product from the basified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Summary of Key Optimization Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 5-10 equivalents of Ethylenediamine | Statistically favors reaction with a new diamine molecule over the mono-acylated product. |
| Acylating Agent | Ethyl Trifluoroacetate | Moderate reactivity allows for better control and selectivity compared to more reactive agents.[2] |
| Addition Rate | Slow, dropwise addition over 1-2 hours | Maintains a low concentration of the electrophile, kinetically favoring mono-acylation.[1] |
| Temperature | 0 °C to Room Temperature | Reduces reaction rate, enhancing selectivity for the more nucleophilic primary amine. |
| Solvent | Anhydrous THF or DCM | Aprotic solvents that solubilize reactants without interference. |
| Workup | Acid-base extraction | Efficiently separates the basic product and starting diamine from non-basic impurities and excess acylating agent. |
References
- ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication.
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
ResearchGate. (n.d.). Three‐ and four‐component reactions of trifluoroacetoacetic ester 1 a,.... Retrieved from [Link]
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
ResearchGate. (n.d.). A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Behavior of Alkali Treated H-MOR in Selective Synthesis of Ethylenediamine via Condensation Amination of Monoethanolamine. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2012/047543 METHOD FOR PREPARING 2-AMINO-N-(2,2,2-TRIFLUOROETHYL) ACETAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). Method for obtaining 2-amino-n-(2,2,2-trifluoroethyl)acetamide.
-
NIH. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]
-
NIH. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
ResearchGate. (n.d.). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
Koyon. (2026). What are the effects of solvent on the reaction between acids and diamine?. Retrieved from [Link]
-
ACS Publications. (n.d.). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Coupling Reactions with Sterically Hindered Amines
Welcome to the Technical Support Center for C-N bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling reactions involving sterically hindered amines. Steric hindrance presents a significant challenge in organic synthesis, often leading to low yields, slow reaction rates, or complete reaction failure.[1][2] This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these obstacles.
The advice herein is grounded in established chemical principles, drawing from extensive experience in process development and mechanistic studies. We will explore the "why" behind experimental choices, empowering you to make informed decisions to advance your projects.
Section 1: Low or No Yield — The Most Common Hurdle
The most frequent issue encountered when working with bulky amines is a disappointing yield. This section breaks down the primary causes and provides a logical workflow for systematic troubleshooting.
FAQ 1.1: My Buchwald-Hartwig/Amide coupling reaction is failing or giving minimal product. Where do I start?
Failure in these critical C-N bond-forming reactions with hindered substrates typically stems from a few key areas: ineffective catalyst activation, poor nucleophilicity of the amine, or suboptimal reaction conditions that fail to overcome the high activation energy barrier imposed by sterics.
Answer: A systematic approach is crucial.[3] Before making drastic changes, evaluate the fundamental components of your reaction.
Initial Diagnostic Questions:
-
Is the amine simply too bulky for the current conditions? Steric bulk around the nitrogen atom dramatically reduces its nucleophilicity.[4] The larger the groups on the amine, the more shielded the lone pair is, making it difficult to attack the electrophilic partner.[5][6][7]
-
Is the catalyst system appropriate for this challenge? Standard catalysts often fail. Reactions with hindered substrates require specialized, bulky, and electron-rich ligands to promote the key steps of the catalytic cycle.[8][9][10]
-
Are the reaction conditions (base, solvent, temperature) optimized for a sterically demanding transformation? Each of these parameters plays a critical role and may need to be adjusted significantly from standard protocols.
Below is a decision tree to guide your troubleshooting process.
Caption: A troubleshooting decision tree for difficult couplings.
FAQ 1.2: How do I choose the right catalyst and ligand for a hindered amine?
Answer: This is the most critical decision for a successful reaction. For sterically demanding couplings, particularly Buchwald-Hartwig aminations, the ligand's structure is paramount.
Causality: The ligand must stabilize the palladium center and facilitate two key, often rate-limiting, steps that are hindered by steric bulk:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide bond.
-
Reductive Elimination: The final step where the C-N bond is formed and the product is released.
Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[10][11] The steric bulk on the ligand promotes the formation of a monoligated, highly reactive palladium species, which accelerates both oxidative addition and reductive elimination.[10] The electron-donating nature of the ligand increases the electron density on the palladium, which also facilitates the oxidative addition step.[12]
| Ligand Family | Key Features & Typical Applications |
| XPhos / SPhos | General-purpose, highly active for a broad range of aryl halides and amines. A good starting point.[9] |
| RuPhos / BrettPhos | Exceptionally bulky. Often successful when other ligands fail, especially with α,α,α-trisubstituted primary amines or challenging secondary amines.[8][13] |
| Josiphos (Ferrocene-based) | Robust ligands, particularly effective for certain classes of substrates. |
| N-Heterocyclic Carbenes (NHCs) | An alternative to phosphines, these can be highly effective, especially for electron-rich aryl chlorides.[14][15] |
Expert Insight: Start with a well-established ligand like XPhos or RuPhos. If the reaction is still sluggish, it may be necessary to screen a panel of ligands. The development of new, rationally designed ligands is an active area of research precisely because subtle steric and electronic tweaks can dramatically impact catalyst efficiency for challenging substrates.[8][13][16]
Section 2: Side Reactions and Byproduct Formation
Even when the desired product is formed, side reactions can significantly lower the isolated yield and complicate purification.
FAQ 2.1: I'm observing significant hydrodehalogenation of my aryl halide. How can I prevent this?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, especially with electron-rich aryl halides.[3] It often arises from a competing catalytic cycle involving β-hydride elimination.
Mechanism of Side Reaction: If a Pd(II)-amido complex has an accessible β-hydrogen on the amine, it can undergo β-hydride elimination.[13][16] This process forms an imine and a palladium-hydride species, which can then reductively eliminate the arene, leading to the undesired hydrodehalogenated byproduct.
Solutions:
-
Ligand Choice: This is the most effective solution. Ligands that are sufficiently bulky can sterically block the conformation required for β-hydride elimination and accelerate the desired reductive elimination, outcompeting the side reaction.[16] Ligands like CPhos have been shown to suppress this pathway.[16]
-
Base Selection: The choice of base can influence the concentration of species in the catalytic cycle. While a strong base is needed, sometimes switching from an alkoxide (like NaOtBu) to a phosphate (K₃PO₄) can alter the reaction pathways and minimize this side reaction.
-
Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes favor the desired coupling.
Caption: Competing pathways from the Pd(II)-amido intermediate.
FAQ 2.2: My amide coupling is generating a stable N-acylurea byproduct. What's happening?
Answer: This is a classic problem when using carbodiimide coupling reagents like EDC or DCC with sterically hindered amines.
Causality: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is supposed to be attacked by the amine. However, if the amine is too hindered and the nucleophilic attack is slow, the O-acylisourea can undergo an intramolecular rearrangement to form a very stable and unreactive N-acylurea.[1][17] This effectively terminates the reaction for that molecule.
Solutions:
-
Switch Coupling Reagent Class: Move away from carbodiimides. Use a uronium/phosphonium salt reagent like HATU, HBTU, or PyBOP.[1][18] These reagents form activated esters (OAt or OBt esters) that are generally more reactive than the O-acylisourea and less prone to rearrangement.[19]
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the hindered amine.[1] This allows the activated ester to form in high concentration, ready for the slow reaction with the amine, minimizing the lifetime of intermediates that could engage in side reactions.
-
Acyl Fluorides: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[19][20] Acyl fluorides are small, highly reactive electrophiles that can overcome severe steric barriers.[20][21]
Section 3: Protocols and Methodologies
This section provides actionable, step-by-step protocols for key strategies discussed above.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Amine
This protocol is a starting point for a challenging coupling using a modern, bulky biarylphosphine ligand and a strong base.
-
Setup: To an oven-dried vial or flask, add the aryl halide (1.0 equiv), a bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol %), and a palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol %).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under the inert atmosphere, add the sterically hindered amine (1.2 equiv) and a strong, non-coordinating base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove palladium residues and salts, and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Amide Couplings
This protocol is adapted for situations where even potent uronium reagents fail.[19][20]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM. Add a fluorinating agent (e.g., PyFluor or XtalFluor, 1.1 equiv) and a suitable non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir at room temperature for 1-2 hours until formation of the acyl fluoride is complete (monitor by ¹⁹F NMR or by quenching a small aliquot for LC-MS analysis).
-
Coupling Reaction: In a separate flask, dissolve the sterically hindered amine (1.0 equiv) in anhydrous DCM. Add the pre-formed acyl fluoride solution dropwise to the amine solution.
-
Reaction: Stir the reaction at room temperature. For very hindered systems, gentle heating (e.g., 40 °C) may be required. Monitor for completeness, as reaction times can be significantly longer (12-48 hours).[19]
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Guram, A. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2056–2063. [Link]
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Methods and Strategies for C–N Bond Formation Reactions. (n.d.). IntechOpen. Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 53(8), 2154–2158. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. (2025). ResearchGate. [Link]
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Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
The Nucleophilicity of Amines. (n.d.). The Journal of Organic Chemistry. [Link]
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Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (2019). ResearchGate. [Link]
-
Uphill battles in amide couplings. (2014, April 4). amphoteros. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]
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Radical-Based Strategies for C-N Bond Formation. (n.d.). Research Explorer. Retrieved from [Link]
-
Effect of sterics on SN2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Effect on steric hindrance on nucleophiles. (2021, August 1). Reddit. Retrieved from [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. (2019). Sci-Hub. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (n.d.). Sci-Hub. [Link]
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Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted α-Olefins. (2026, January 6). American Chemical Society. [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved from [Link]
-
Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2025). ResearchGate. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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C–CN bond formation: an overview of diverse strategies. (n.d.). Chemical Communications. [Link]
-
METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (n.d.). [Link]
-
How to overcome Steric Hindrance? (2019, June 30). ResearchGate. Retrieved from [Link]
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"effect of temperature on N-(2-aminoethyl)-2,2,2-trifluoroacetamide reactions"
Welcome to the technical support center for N-(2-aminoethyl)-2,2,2-trifluoroacetamide. This guide is designed for our partners in research and drug development. We understand that controlling reaction parameters is critical for success, and temperature is arguably one of the most influential variables in handling this versatile reagent. This document provides in-depth, field-tested insights into the thermal effects on reactions involving this compound, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Deprotection of the Trifluoroacetamide Group
The most common application for this molecule is as a protected form of ethylenediamine. The removal (deprotection) of the trifluoroacetyl (Tfa) group is a critical step, and temperature plays a pivotal role in its efficiency and selectivity.
Question 1: My trifluoroacetamide deprotection under basic conditions is sluggish at room temperature. Can I simply increase the temperature to accelerate the reaction?
Answer: While it is mechanistically sound to increase temperature to enhance reaction rates, this approach requires careful consideration due to a trade-off between reaction speed and selectivity.
The "Why": The deprotection of a trifluoroacetamide is typically a base-catalyzed hydrolysis. Like most chemical reactions, the rate is governed by the Arrhenius equation, where an increase in temperature provides the necessary activation energy for the reaction to proceed faster. However, elevated temperatures can also provide the activation energy for undesirable side reactions.
Key Considerations:
-
Substrate Stability: Assess the thermal stability of your starting material and desired product. Are there other sensitive functional groups? For instance, esters, epoxides, or other protecting groups may not tolerate high temperatures. Basic hydrolysis of an ester group is a common competing reaction.[1]
-
Reagent Stability: Some reagents or catalysts used in conjunction with the deprotection may decompose at higher temperatures. For example, studies on hydroamidation reactions have shown that organic bases like DBU can decompose at elevated temperatures (60-100°C), leading to a plateau in reaction conversion over time.[2]
-
Side Product Formation: Higher temperatures can promote side reactions like dimerization or elimination. A known impurity in related syntheses is the formation of a dimer, which can be exacerbated by aggressive reaction conditions.[3][4]
Our Recommendation: Before significantly increasing the temperature, consider optimizing other parameters. If you must apply heat, do so incrementally (e.g., in 10°C steps) while closely monitoring the reaction by TLC or LC-MS for the appearance of new, unidentified spots/peaks.
Question 2: I have a sensitive ester functional group in my molecule. What are the best low-temperature conditions to selectively remove the trifluoroacetamide group?
Answer: This is a classic selectivity challenge. To preserve the ester, you must use conditions where the activation energy for trifluoroacetamide hydrolysis is favorably met while that for ester hydrolysis is not. This is best achieved at reduced temperatures.
The "Why": The trifluoroacetamide is significantly more labile to basic hydrolysis than a standard alkyl amide due to the strong electron-withdrawing effect of the CF₃ group, which makes the carbonyl carbon more electrophilic. This inherent reactivity allows for its removal under milder conditions than those required for ester cleavage.
Recommended Low-Temperature Protocols:
| Reagent System | Solvent | Temperature (°C) | Typical Duration | Key Advantages & Considerations |
| 0.1 M NaOH or K₂CO₃ | MeOH/H₂O | 0 - 25 °C (Room Temp) | 1 - 8 hours | Highly effective and common. Start at 0°C and allow to slowly warm to room temperature while monitoring to minimize ester hydrolysis.[5] |
| NaBH₄ | EtOH | 0 - 25 °C (Room Temp) | 2 - 12 hours | A reductive cleavage method that is very mild and orthogonal to base-sensitive groups.[5] |
| NH₃/MeOH | MeOH | 0 - 25 °C (Room Temp) | 4 - 24 hours | Mild conditions, but can be slower. The ammonia is less nucleophilic towards a sterically hindered ester.[5] |
| Anfinsen's Conditions | 8 M Urea (aq.) | 5 °C | ~8 hours | Specifically developed for peptide chemistry to maintain protein structure during deprotection.[5] |
Part 2: Troubleshooting Guide - Acylation & Subsequent Reactions
Temperature control is also vital when forming the trifluoroacetamide or when using the free primary amine for subsequent coupling reactions.
Question 3: During the trifluoroacetylation of ethylenediamine, I am getting a significant amount of the di-substituted product. How can temperature control help?
Answer: Controlling exotherms is key to achieving mono-substitution. The acylation of an amine is often a rapid and exothermic reaction.
The "Why": If the reaction temperature is allowed to rise uncontrollably, the rate of the second acylation (reaction with the newly formed this compound) can increase significantly, leading to the undesired di-acylated product. By maintaining a low temperature, you can better control the reaction rate and improve selectivity for the mono-acylated product, especially when using a limiting amount of the acylating agent.
Workflow for Temperature-Controlled Acylation:
Caption: Workflow for selective mono-acylation.
This controlled, slow addition at low temperatures (e.g., -15°C to 0°C) is crucial for dissipating the heat of reaction and preventing over-acylation.[6]
Question 4: I am performing a peptide coupling reaction with the free amine of this compound. The reaction is not going to completion. What is the recommended temperature range?
Answer: For peptide coupling reactions, the optimal temperature balances reaction rate with the risk of racemization and reagent decomposition.
The "Why": Standard amide bond formation using coupling reagents like CDI or HBTU is often performed between 15°C and 40°C.[7][8] Lowering the temperature can slow the reaction, while excessively high temperatures can lead to the degradation of coupling reagents and, more critically, racemization of the amino acid being coupled.
Troubleshooting Workflow:
Caption: Troubleshooting a stalled peptide coupling reaction.
If your reaction is stalled at room temperature, a modest increase to 35-40°C is a reasonable next step.[7][8] If this does not promote the reaction, the issue likely lies with the reagents or solvent choice rather than temperature alone.
Part 3: Experimental Protocol
Protocol: Selective Low-Temperature Deprotection of this compound in the Presence of a Methyl Ester
This protocol is designed to maximize the cleavage of the Tfa group while minimizing the hydrolysis of a methyl ester.
Materials:
-
Substrate (containing both Tfa-protected amine and methyl ester)
-
Methanol (MeOH), HPLC Grade
-
Deionized Water (H₂O)
-
Potassium Carbonate (K₂CO₃)
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in a 3:1 mixture of MeOH:H₂O (to a final concentration of ~0.1 M).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0-5°C.
-
Reagent Addition: Add solid potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring (QC Checkpoint): Stir the reaction at 0-5°C. After 30 minutes, withdraw a small aliquot, quench it with a drop of saturated aq. NH₄Cl, extract with EtOAc, and spot on a TLC plate (or analyze by LC-MS) against a standard of the starting material.
-
Reaction Progression: Continue stirring and monitoring every 1-2 hours. Allow the ice bath to expire naturally, letting the reaction slowly warm to room temperature over 4-6 hours. The reaction is typically complete within 8 hours.[5]
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aq. NH₄Cl until the pH is ~7-8.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the product as necessary, typically via column chromatography.
References
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
European Patent Office. (n.d.). Process for synthesizing fluorinated nitrile compounds - EP 0729940 A2. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
ResearchGate. (2016, November 3). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?[Link]
- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. [Link]
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- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 4. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 8. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects in the Synthesis of Trifluoroacetamides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for trifluoroacetamide synthesis. As a crucial moiety in pharmaceuticals, agrochemicals, and materials science, the successful synthesis of trifluoroacetamides is paramount.[1] The trifluoroacetyl group can enhance thermal stability, modify electronic properties, and increase lipophilicity, making it a valuable functional group in molecule design.[1] However, the path to a high-yield, pure product is often dictated by a seemingly simple choice: the reaction solvent.
This guide is designed to move beyond rote protocols. It provides a deep dive into the causality behind solvent selection, offering troubleshooting advice and answers to frequently asked questions encountered in the lab. Here, we will explore how solvents influence reaction kinetics, equilibria, and side-product formation, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on how the solvent system is often at the core of the problem and its solution.
Question 1: My reaction yield is unexpectedly low. How can the solvent be the culprit?
Answer: Low yield is a frequent issue directly traceable to solvent choice for several reasons:
-
Poor Reactant Solubility: The fundamental principle "like dissolves like" is critical. If your amine starting material has significantly different polarity from your solvent, it may not fully dissolve. This creates a heterogeneous mixture, drastically slowing the reaction rate as the reaction can only occur at the interface of the two phases. For instance, attempting to react a polar amino acid in a non-polar solvent like hexane without a phase-transfer catalyst will likely result in negligible yield.[2]
-
Reduced Nucleophilicity of the Amine: Protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with the amine's lone pair of electrons. This solvation shell "cages" the amine, sterically hindering its ability to attack the electrophilic carbonyl of the trifluoroacetylating agent and reducing its effective nucleophilicity.
-
Reagent Decomposition: The most common trifluoroacetylating agent, trifluoroacetic anhydride (TFAA), is highly moisture-sensitive.[3] Using "wet" or protic solvents that have not been rigorously dried will lead to the rapid hydrolysis of TFAA into the much less reactive trifluoroacetic acid (TFA), consuming your reagent before it can acylate the amine. Always use anhydrous solvents for these reactions.[4]
-
Kinetic vs. Thermodynamic Control: Reaction temperature and solvent can influence whether the kinetic or thermodynamic product is favored.[5][6] In some cases, an undesirable, more stable (thermodynamic) side product may form at higher temperatures, which are often required to increase solubility in a suboptimal solvent. Running the reaction at a lower temperature in a solvent that provides better solubility can favor the desired kinetic product.[7]
Question 2: I'm observing significant side-product formation. How can I mitigate this by changing the solvent?
Answer: Side products often arise from the solvent's direct or indirect participation in the reaction.
-
Solvent as a Nucleophile: While less common with inert solvents like dichloromethane (DCM) or toluene, more nucleophilic solvents like alcohols could potentially compete with your amine to react with TFAA, especially at elevated temperatures, leading to the formation of trifluoroacetate esters.
-
Acid Scavenger Incompatibility: Most trifluoroacetylations use a tertiary amine base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (TFA or HCl).[8] The resulting ammonium salt must be soluble in the reaction solvent. If it precipitates, it can coat the surface of your starting material, preventing the reaction from going to completion and creating a complex, difficult-to-purify mixture. Solvents like pyridine can act as both the base and the solvent, avoiding this issue.[4]
-
Solvent-Mediated Degradation: In solid-phase peptide synthesis, trifluoroacetic acid used for deprotection can react with hydroxymethyl groups on the resin to form trifluoroacetoxymethyl sites. These sites can then act as trifluoroacetylating agents, causing an unwanted side reaction with the peptide's free amine during the subsequent neutralization step.[9][10] Choosing a resin stable to TFA, or a different deprotection strategy, can prevent this.[9]
Question 3: My product purification is difficult. Does the reaction solvent affect the workup?
Answer: Absolutely. The properties of the reaction solvent are critical for an efficient workup.
-
Miscibility with Water: For standard aqueous workups, using a solvent that is immiscible with water, such as dichloromethane (DCM), ethyl acetate, or diethyl ether, is essential. This allows for simple liquid-liquid extraction to remove water-soluble byproducts like triethylammonium trifluoroacetate.
-
Boiling Point: A solvent with a low boiling point (e.g., DCM, bp 39.6 °C; diethyl ether, bp 34.6 °C) is advantageous as it can be easily removed from the final product under reduced pressure without requiring high temperatures that might degrade a sensitive compound.[4] Conversely, high-boiling solvents like DMF (bp 153 °C) or DMSO (bp 189 °C) can be very difficult to remove completely.
-
Byproduct Solubility: The ideal solvent will keep the desired product in solution while allowing byproducts to be removed easily. For example, after reacting in ethyl acetate, washing with dilute aqueous acid can remove the basic amine scavenger and any unreacted starting amine, while the desired neutral trifluoroacetamide remains in the organic layer.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the best "all-purpose" solvent for trifluoroacetylation of amines with TFAA?
There is no single "best" solvent, as the optimal choice depends on the substrate. However, anhydrous dichloromethane (DCM) is an excellent starting point for many applications.
-
Expertise & Rationale: DCM is largely inert and will not react with the reagents. It has a low boiling point for easy removal and is an effective solvent for a wide range of organic amines and TFAA.[13] Its moderate polarity is sufficient to dissolve many substrates without significantly solvating the amine, thus preserving its nucleophilicity.
Q2: When should I consider using a more polar aprotic solvent like DMF or acetonitrile?
Consider a more polar aprotic solvent when your amine starting material has poor solubility in less polar options like DCM or THF.
-
Expertise & Rationale: Amines with multiple polar functional groups or high molecular weight may require a solvent like DMF to achieve homogeneity.[14] This can lead to a significant increase in reaction rate. However, be cautious: these solvents have high boiling points, making them difficult to remove. Furthermore, reactions in DMF at elevated temperatures can sometimes lead to decomposition or side reactions, such as formylation.
Q3: Can I use trifluoroacetic acid (TFA) as the solvent?
Using TFA as the solvent is a specific strategy, not a general practice. It is most effective in certain contexts, such as SNAr reactions.
-
Expertise & Rationale: In some cases, a TFA and 2,2,2-trifluoroethanol (TFE) mixture can be highly effective.[15] Here, TFA acts as an acidic catalyst, activating a heterocyclic substrate towards nucleophilic attack by protonation, while the aniline nucleophile remains largely unprotonated and active. TFE is a poor nucleophile itself but is excellent at solvating the polar substrates and the Meisenheimer intermediate, facilitating the reaction.[15] Using TFA as a solvent for a standard acylation with TFAA is generally not done, as TFA itself can act as a (less reactive) trifluoroacetylating agent under certain conditions.[16]
Q4: How does solvent choice relate to kinetic versus thermodynamic control?
Solvent choice, along with temperature, dictates whether a reaction is under kinetic or thermodynamic control.[6]
-
Expertise & Rationale:
-
Kinetic Control: This regime favors the product that is formed fastest (i.e., has the lowest activation energy). It is typically achieved at lower temperatures in a solvent that allows for sufficient reaction rates. The product distribution reflects the relative rates of competing reaction pathways.[5]
-
Thermodynamic Control: This regime favors the most stable product. It is achieved when the reaction is reversible and allowed to reach equilibrium, typically at higher temperatures or for longer reaction times. The product distribution reflects the relative thermodynamic stability of the products.[5][7]
For trifluoroacetamide synthesis, which is generally irreversible, the primary goal is to ensure the kinetically favored path is the desired one and proceeds at a reasonable rate. The solvent achieves this by maximizing the solubility and reactivity of the nucleophilic amine while minimizing decomposition of the acylating agent.
-
Data Summary: Solvent Effects on Yield
The choice of solvent can dramatically impact reaction yield. The following table summarizes the results from a study on the synthesis of trifluoroacetylaniline, highlighting the profound effect of the solvent medium.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | NaHCO₃ | 120 | 12 | 83 |
| 2 | Acetonitrile (MeCN) | NaHCO₃ | 100 | 10 | 59 |
| 3 | DMF | NaHCO₃ | 100 | 10 | 54 |
| 4 | Toluene (MePh) | NaHCO₃ | 100 | 10 | 10 |
| 5 | Hexane | NaHCO₃ | 100 | 10 | 0 |
| 6 | THF | NaHCO₃ | 100 | 10 | 0 |
Data adapted from a study on base-promoted trifluoroacetamide synthesis.[2] This data clearly demonstrates that even among common aprotic solvents, the choice has a significant impact, with 1,4-dioxane providing the optimal outcome under these specific conditions, while non-polar solvents like hexane and THF were completely ineffective.
Visualizing the Process
Diagram 1: General Experimental Workflow
Caption: A typical workflow for the synthesis of trifluoroacetamides.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for low-yield reactions.
Detailed Experimental Protocol: Trifluoroacetylation of Benzylamine
This protocol describes a standard, reliable method for the N-trifluoroacetylation of a primary amine using TFAA in DCM.
Reagents & Equipment:
-
Benzylamine (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzylamine (1.0 eq) and anhydrous DCM. Stir until the amine is fully dissolved. Add triethylamine (1.5 eq) to the solution.
-
Scientist's Note: DCM is chosen for its inertness and ability to dissolve the reactants and the triethylammonium salt byproduct. TEA acts as an acid scavenger.[8]
-
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Note: Cooling is critical to control the exothermic reaction between the amine and the highly reactive TFAA, preventing side-product formation.
-
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 eq) to the stirring solution dropwise via syringe over 5-10 minutes.
-
Scientist's Note: Slow addition is crucial. Adding TFAA too quickly can lead to localized heating and potential side reactions. A slight excess of TFAA ensures the reaction goes to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Scientist's Note: The immiscibility of DCM and water allows for a clean separation.
-
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any remaining benzylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, brine.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Scientist's Note: The low boiling point of DCM makes this step fast and efficient.
-
-
Purification: The resulting crude product can be purified further by flash column chromatography or recrystallization if necessary.
References
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
(2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Kittredge, J. (2012). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Retrieved from [Link]
-
(n.d.). trifloroacetyl triflate. Organic Syntheses Procedure. Retrieved from [Link]
-
Bagley, M. C., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. PubMed. Retrieved from [Link]
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]
-
Weygand, F., et al. (1960). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. ACS Publications. Retrieved from [Link]
-
Mishra, B., et al. (2020). Radical Trifluoroacetylation of Alkenes Triggered by a Visible-Light-Promoted C–O Bond Fragmentation of Trifluoroacetic Anhydride. National Institutes of Health. Retrieved from [Link]
-
Bourne, E. J., et al. (1970). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
- (2011). Trifluoroacetylation for amines. Google Patents.
-
(2015). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. Retrieved from [Link]
-
Wang, H., et al. (2023). Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
(n.d.). Cas 76-05-1,Trifluoroacetic acid. lookchem.com. Retrieved from [Link]
-
Nsanzimana, H., et al. (2019). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
(2023). Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA) CAS:76-05-1. stanfordchem.com. Retrieved from [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]
-
(n.d.). Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent. ningboinno.com. Retrieved from [Link]
-
(n.d.). Trifluoroacetic Anhydride (TFAA). organic-chemistry.org. Retrieved from [Link]
-
Liu, Y., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Retrieved from [Link]
-
Coetzee, J. F. (Ed.). (1983). Recommended methods for purification of solvents and tests for impurities. Keio University. Retrieved from [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]
-
Grospietsch, T., et al. (2021). Kinetic and Thermodynamic Control in Dynamic Covalent Synthesis. ResearchGate. Retrieved from [Link]
-
(1979). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. JACS. Retrieved from [Link]
-
Smoleń, M., et al. (2022). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. Retrieved from [Link]
Sources
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- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoroacetamide synthesis - chemicalbook [chemicalbook.com]
- 12. Trifluoroacetamide | 354-38-1 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amine Protection Strategies: N-(2-aminoethyl)-2,2,2-trifluoroacetamide versus the Fmoc Group
In the landscape of modern drug development and synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success. This is particularly true in the assembly of complex molecules such as peptides, peptidomimetics, and peptide nucleic acids (PNAs), where precise control over reactive amine functionalities is paramount. This guide provides an in-depth, objective comparison between two distinct amine protection strategies: the use of N-(2-aminoethyl)-2,2,2-trifluoroacetamide, a building block featuring a trifluoroacetyl (TFA) protected amine, and the industry-standard 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to explain the underlying chemical principles and provide actionable, field-proven insights to inform your synthetic choices.
Foundational Principles: Orthogonality and the Chemist's Toolkit
The efficacy of a protecting group strategy hinges on the principle of orthogonality .[1][2][3] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling the stepwise and controlled construction of complex molecules.[4][5] The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, which relies on the base-lability of the Nα-Fmoc group and the acid-lability of side-chain protecting groups (e.g., tert-butyl).[2]
The trifluoroacetyl (TFA) group, as utilized in this compound, presents an alternative with a unique set of properties that can be both advantageous and challenging, depending on the synthetic context.
Physicochemical Properties at a Glance
A clear understanding of the physical and chemical properties of these protecting groups is the first step in making an informed decision. The following table summarizes key characteristics.
| Property | This compound | Fmoc-protected Amine (e.g., Fmoc-glycine) |
| Protecting Group | Trifluoroacetyl (TFA) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Molecular Weight | ~156.11 g/mol | ~297.31 g/mol (for Fmoc-glycine) |
| Cleavage Condition | Base-labile (e.g., aq. piperidine, NaBH₄)[6][7] | Base-labile (e.g., 20% piperidine in DMF) |
| Stability to Acid | High[6] | High |
| UV-Active Moiety | No | Yes (Fluorenyl group) |
| Byproduct of Deprotection | Trifluoroacetate or related species | Dibenzofulvene (DBF) |
Mechanisms of Protection and Deprotection: A Tale of Two Chemistries
The divergent chemistries of the TFA and Fmoc groups dictate their application and removal, with significant implications for reaction monitoring and automation.
The Fmoc Group: A Well-Oiled Machine
The Fmoc group is the cornerstone of modern automated SPPS, largely due to its predictable and easily monitored deprotection.
-
Protection: An amine is typically protected by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
-
Deprotection: The Fmoc group is rapidly cleaved by a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction, initiated by the deprotonation of the acidic proton on the fluorenyl ring system. This generates a dibenzofulvene (DBF) byproduct, which is subsequently trapped by piperidine to form a stable adduct.[8][9]
The key advantage of this process is that the DBF-piperidine adduct is strongly UV-active (λmax ≈ 301 nm), allowing for real-time spectrophotometric monitoring of the deprotection reaction.[8][9] This feedback mechanism is crucial for automated synthesizers to ensure complete deprotection before proceeding to the next coupling step.[10]
Caption: Workflow for Fmoc deprotection.
The Trifluoroacetyl (TFA) Group: Stability Meets Specific Lability
The TFA group, an acyl-type protecting group, offers exceptional stability to strong acids, a property that makes it orthogonal to acid-labile groups like Boc.[6] However, its cleavage conditions require careful consideration, especially within the context of Fmoc-based strategies.
-
Protection: this compound can be synthesized through various routes, including the acylation of ethylenediamine with a trifluoroacetylating agent like ethyl trifluoroacetate.[11]
-
Deprotection: The TFA group is base-labile, but generally more robust than the Fmoc group. Cleavage can be achieved under several conditions:
-
Aqueous Piperidine: Treatment with 2 M aqueous piperidine for several hours can effect deprotection.[6]
-
Sodium Borohydride: A patented method describes the removal of a Tfa group from a resin-bound peptide using an excess of sodium borohydride in a mixture of anhydrous ethanol and THF.[7][11] This reductive cleavage is reported to be complete within an hour.
-
t-Butylamine: For some substrates, a two-step procedure involving t-butylamine followed by ammonium hydroxide has been used to remove the N-trifluoroacetyl group.[12]
-
Crucially, the deprotection of the TFA group does not generate a convenient UV-active byproduct, precluding the real-time monitoring that is a hallmark of Fmoc chemistry.
Caption: Synthesis and deprotection of a TFA-protected amine.
Head-to-Head Comparison: Performance in Synthetic Applications
| Feature | Fmoc Protecting Group | This compound (TFA) |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu, Trt).[2] | Orthogonal to acid-labile groups. "Semi-orthogonal" to Fmoc, as both are base-labile but with different kinetics.[6] |
| Automation Friendliness | High; real-time UV monitoring of deprotection is standard.[9][10] | Low; no intrinsic mechanism for real-time monitoring of deprotection. |
| Deprotection Kinetics | Very fast (half-life of ~6 seconds in 20% piperidine/DMF). | Slower; requires longer reaction times (hours) or specific reductive conditions.[6][7] |
| Side Reactions | - Diketopiperazine formation at the dipeptide stage. - Aspartimide formation with Asp-containing sequences. - Racemization of sensitive residues like Cys and His. | - Potential for trifluoroacetylation of free hydroxyl groups on the resin or in the peptide sequence.[13] - Incomplete deprotection can lead to capped sequences. |
| Typical Applications | - Standard automated and manual SPPS. - Synthesis of complex and post-translationally modified peptides.[14] | - Introduction of an ethylenediamine linker. - Synthesis of PNA backbones. - As a building block where high acid stability is required. |
Experimental Protocols
Standard Fmoc Deprotection in SPPS
This protocol describes the manual removal of the N-terminal Fmoc group from a peptide-resin.
-
Resin Swelling: Swell the peptide-resin (1.0 g) in DMF (10 mL) for 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate the mixture at room temperature for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution (10 mL) and agitate for a further 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and finally DMF (2 x 10 mL) to prepare for the subsequent amino acid coupling step.
-
(Optional) Monitoring: Collect the filtrates from steps 3 and 4 and measure the absorbance at ~301 nm to quantify the released DBF-piperidine adduct, confirming the extent of deprotection.[15]
Deprotection of this compound
This protocol is adapted from procedures for the cleavage of the TFA group.[6][7] The choice of method depends on the substrate and compatibility with other functional groups.
Method A: Base-mediated Hydrolysis
-
Suspension: Suspend the substrate (e.g., resin-bound TFA-protected amine, 0.1 mmol) in a 2 M aqueous piperidine solution (5 mL).
-
Reaction: Agitate the mixture at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., LC-MS analysis of a cleaved sample, or a colorimetric test like the Kaiser test for the appearance of a free primary amine).
-
Work-up: Once the reaction is complete, filter the resin and wash thoroughly with water, DMF, and DCM.
Method B: Reductive Cleavage
-
Resin Preparation: Place the resin-bound, TFA-protected substrate (~0.1 g, 0.16 mmol) in a synthesis vial and rinse with anhydrous THF (3 x 2 mL) to remove residual water.[11]
-
Reagent Preparation: Suspend the resin in a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous THF (1 mL).
-
Deprotection: Add sodium borohydride (10 eq, ~60 mg) to the suspension. Agitate the mixture for 60 minutes at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with THF, DCM, and DMF.
Expert Analysis and Recommendations
The choice between the Fmoc and TFA protecting groups is not a matter of direct substitution but of strategic design based on the synthetic goal.
-
For routine peptide synthesis, especially when automated, the Fmoc group is the undisputed standard. Its rapid deprotection kinetics and, most importantly, the ability to monitor the reaction in real-time, provide a level of control and reliability that the TFA group cannot match. The vast commercial availability of a diverse range of Fmoc-protected amino acids further solidifies its position.[16]
-
This compound and the TFA protecting group carve out a niche in specialized applications. The TFA group's exceptional stability in strongly acidic conditions makes it a valuable tool when complete orthogonality to acid-labile groups is required.[6] Its use is particularly relevant in:
-
PNA Synthesis: Where the TFA-protected ethylenediamine backbone is a key building block.
-
Synthesis of Branched or Modified Peptides: The TFA group can protect a specific amine (e.g., the ε-amino group of lysine) while Fmoc chemistry is used for the main chain elongation. The TFA can then be selectively removed under conditions that do not affect the acid-labile side-chain protecting groups.
-
Causality in Experimental Choices: The preference for 20% piperidine in DMF for Fmoc removal is a result of optimizing cleavage speed while minimizing side reactions. The choice of NaBH₄ for TFA removal is a shift in mechanism from hydrolysis to reduction, offering a different kinetic profile and potentially avoiding base-mediated side reactions.
Conclusion
The Fmoc protecting group remains the workhorse of modern peptide synthesis due to its efficiency, amenability to automation, and the extensive support infrastructure built around it. This compound, representing the TFA protection strategy, is not a direct competitor but rather a specialized tool. Its robustness to acid and unique cleavage conditions provide the synthetic chemist with a valuable orthogonal option for tackling complex molecular architectures that are inaccessible through standard Fmoc chemistry alone. A thorough understanding of the mechanisms, advantages, and limitations of both strategies is essential for the rational design of efficient and successful synthetic routes in drug discovery and development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 11. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Yield Analysis of Fluralaner Synthesis Routes: A Guide for Researchers and Drug Development Professionals
Fluralaner, a potent isoxazoline-class insecticide and acaricide, has become a cornerstone of modern veterinary medicine for the control of ectoparasites.[1] Its complex molecular architecture necessitates a multi-step synthesis, and the efficiency of its production is a critical factor for both commercial viability and environmental sustainability. This guide provides an in-depth comparative analysis of the primary synthesis routes for fluralaner, offering experimental insights and quantitative data to inform process development and optimization.
Introduction to Fluralaner Synthesis
The synthesis of fluralaner culminates in the amide coupling of two key intermediates:
-
Intermediate I: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
-
Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide
The overall yield and purity of the final active pharmaceutical ingredient (API) are heavily dependent on the efficiency of the routes chosen for synthesizing these two precursors and the final coupling reaction. This analysis will dissect the most prevalent and innovative pathways to each intermediate and the final product.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for fluralaner is a multifaceted decision, balancing factors such as overall yield, cost of raw materials, process safety, and environmental impact. The following sections provide a detailed comparison of the primary routes to Intermediates I and II, and the final amidation step.
Synthesis of Intermediate I: The Isoxazoline Core
The formation of the critical isoxazoline core of fluralaner, represented by Intermediate I, can be approached from several starting materials.
Route 1: The 2-Fluorotoluene Pathway
This route is widely considered a cost-effective and industrially scalable option due to the use of readily available starting materials.[2] The synthesis involves a multi-step process beginning with the acetylation of 2-fluorotoluene, followed by cyanide substitution and hydrolysis to yield 4-acetyl-2-methylbenzoic acid. This intermediate then undergoes condensation with 3',5'-dichloro-2,2,2-trifluoroacetophenone, followed by dehydration and cyclization to form the desired isoxazoline ring of Intermediate I.[2]
Experimental Protocol: Synthesis of Intermediate I via the 2-Fluorotoluene Pathway (Representative Steps)
-
Step 1: Acetylation of 2-Fluorotoluene: 2-Fluorotoluene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.
-
Step 2: Cyanide Substitution and Hydrolysis: The resulting ketone is then subjected to a reaction with a cyanide source, followed by acidic or basic hydrolysis to form 4-acetyl-2-methylbenzoic acid.
-
Step 3: Condensation and Cyclization: 4-acetyl-2-methylbenzoic acid is condensed with 3',5'-dichloro-2,2,2-trifluoroacetophenone in the presence of a base such as triethylamine. The resulting chalcone intermediate is then cyclized with hydroxylamine to form the isoxazoline ring of Intermediate I.[2]
Route 2: The 4-Bromo-3-Methylbenzoic Acid Pathway
An alternative, though less industrially favored, route commences with 4-bromo-3-methylbenzoic acid.[2] This pathway involves esterification, reduction with a strong reducing agent like lithium aluminum hydride to form the corresponding alcohol, followed by oxidation and oximation. The resulting oxime is then cyclized with 1,3-dichloro-5-[1-(trifluoromethyl)vinyl]benzene. A final carbonylation step, often catalyzed by a palladium complex, introduces the carboxylic acid functionality to yield Intermediate I.[2] The primary drawbacks of this route are the high cost and handling challenges associated with reagents such as lithium aluminum hydride and palladium acetate, as well as the limited availability of the trifluoromethylvinyl benzene starting material, making it less suitable for large-scale production.[2]
Route 3: The m-Xylene Pathway
A more recent, innovative approach utilizes the inexpensive starting material m-xylene. This patented route involves halogenation and oxidation of m-xylene, followed by a series of reactions including oximation, cyanation, and hydrolysis to arrive at Intermediate I. While this pathway involves more steps, it is reported to achieve a high overall yield and significantly reduces the cost of raw materials.
Synthesis of Intermediate II: The Amide Side Chain
The synthesis of the 2-amino-N-(2,2,2-trifluoroethyl)acetamide side chain also presents multiple strategic options.
Route 1: The Glycine-Based Pathway
This route is often preferred for its favorable environmental profile. It begins with the protection of the amino group of glycine, for example, with a tert-butoxycarbonyl (Boc) group. The protected glycine is then coupled with 2,2,2-trifluoroethylamine using a suitable coupling agent. A final deprotection step removes the Boc group to yield Intermediate II.[2]
Experimental Protocol: Synthesis of Intermediate II from Glycine (Representative Steps)
-
Step 1: Protection of Glycine: Glycine is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base (e.g., NaOH) to yield N-Boc-glycine.
-
Step 2: Amide Coupling: N-Boc-glycine is activated with a coupling agent such as N,N'-carbonyldiimidazole and then reacted with 2,2,2-trifluoroethylamine in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Step 3: Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as hydrogen chloride in an organic solvent, to afford Intermediate II, typically as its hydrochloride salt.[2]
Route 2: The Chloroacetyl Chloride Pathway
This route involves the reaction of trifluoroethylamine with chloroacetyl chloride to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. This intermediate is then reacted with a source of ammonia, such as o-phthaloyl hydrazide followed by hydrolysis with hydrazine hydrate, to introduce the amino group.[2] A significant drawback of this route is the generation of a large amount of solid waste, specifically 1,4-quinazinedione, which can be challenging to manage in an industrial setting.[2]
The Final Step: Amide Coupling and Yield Optimization
The convergence of the two synthetic pathways occurs in the final amide bond formation between Intermediate I and Intermediate II. The efficiency of this step is paramount for the overall yield and purity of fluralaner.
Several patented methods focus on optimizing this crucial reaction. A common approach involves the activation of the carboxylic acid of Intermediate I, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. However, this can introduce impurities and harsh reaction conditions.
More refined methods utilize peptide coupling reagents such as 1-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP).[3] One patent highlights that the order of addition of reagents is critical to suppress the formation of a dimeric impurity, which can significantly reduce the yield and complicate purification. By carefully controlling the reaction conditions, yields for this final step can be exceptionally high, with some patents reporting yields of 91.8% to 95.2%.[3][4]
A recent patent describes a "one-pot" method that proceeds via an esterification of Intermediate I, followed by an in-situ ester decomposition-amidation with Intermediate II. This approach avoids the use of acylation reagents and reports yields as high as 99.2% with purities exceeding 99.5%.
Comparative Yield and Purity Data
The following table summarizes representative yields and purities for the final coupling step as reported in the patent literature. It is important to note that the overall yield will be a product of the yields of the preceding steps for the synthesis of Intermediates I and II.
| Coupling Method | Reagents | Reported Yield | Reported Purity | Reference |
| EDC/DMAP Coupling | EDC HCl, DMAP, 2,2,2-trifluoroethylamine | ~75.5% (two steps) | >99% | [4] |
| "One-Pot" Esterification/Amidation | Sulfuric acid, p-toluenesulfonic acid, ethanol, toluene | 98.9% | 99.55% | [1] |
| Acyl Chloride | Thionyl chloride (implied) | Lower, not specified | Not specified | [1] |
Impurity Profile Analysis
A critical aspect of any pharmaceutical synthesis is the control of impurities. In fluralaner synthesis, a key process-related impurity is a dimeric species formed during the final coupling step.[3] The formation of this impurity is particularly problematic in syntheses that proceed through an acyl chloride intermediate or where the order of reagent addition in carbodiimide-mediated couplings is not optimized. The "one-pot" esterification/amidation method and optimized EDC/DMAP coupling protocols have been shown to significantly minimize the formation of this dimeric impurity, leading to a cleaner product profile and simplifying purification.[1][3] Other potential impurities can arise from starting materials or side reactions in the synthesis of the intermediates. A thorough impurity profiling using techniques like HPLC is essential for quality control.
Economic and Environmental Considerations
The choice of a synthetic route has significant economic and environmental implications.
-
Cost: The 2-fluorotoluene and m-xylene pathways for Intermediate I are generally more cost-effective than the 4-bromo-3-methylbenzoic acid route due to the lower cost of starting materials and the avoidance of expensive catalysts like palladium acetate.[2] Similarly, the glycine-based route to Intermediate II is often preferred over the chloroacetyl chloride route, which can have higher costs associated with waste disposal.[2]
-
Environmental Impact (Green Chemistry): The glycine-based synthesis of Intermediate II is considered a "greener" option as it avoids the generation of significant solid waste associated with the alternative route.[2] The "one-pot" final coupling method is also advantageous from a green chemistry perspective as it reduces the number of unit operations and avoids the use of hazardous acylation reagents.[1] The concept of Process Mass Intensity (PMI) , which is the total mass of materials used to produce a certain mass of product, is a valuable metric for evaluating the environmental footprint of a synthesis. Routes with fewer steps, higher yields, and less solvent usage will have a lower PMI and are therefore more sustainable.
Visualization of Synthesis Routes
Fluralaner Synthesis Overview
Caption: Overview of the convergent synthesis of fluralaner.
Comparative Routes to Intermediate I
Caption: Key synthetic pathways to Intermediate I.
Conclusion
The synthesis of fluralaner offers a compelling case study in modern process chemistry, where multiple synthetic strategies can be employed to achieve a complex molecular target. For industrial-scale production, the route commencing from 2-fluorotoluene for Intermediate I, coupled with a glycine-based synthesis of Intermediate II, appears to offer the most balanced approach in terms of cost, scalability, and environmental impact. Furthermore, recent innovations in the final amide coupling step, particularly "one-pot" esterification-amidation procedures, have demonstrated the potential for near-quantitative yields and high purity, significantly enhancing the overall efficiency of fluralaner manufacturing. Researchers and drug development professionals should carefully consider these factors when selecting and optimizing a synthesis route for fluralaner and other structurally related isoxazoline insecticides.
References
- Method for preparing fluralaner. US20250214950A1.
- Process for preparing fluralaner. EP4077285A1.
- Process for preparing fluralaner. WO2021122356A1.
- Process for purific
-
Fluralaner - AERU - University of Hertfordshire. [Link]
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A Researcher's Guide to Kinetic vs. Thermodynamic Control in Trifluoroacetamide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of trifluoroacetamides is a critical process, often employed for the protection of amine functionalities or to modulate the physicochemical properties of a molecule. The trifluoroacetyl group can enhance metabolic stability, improve bioavailability, and alter binding affinities.[1] However, when a molecule presents multiple amine nucleophiles, the question of selectivity becomes paramount. This guide provides an in-depth technical comparison of kinetic and thermodynamic control in the synthesis of trifluoroacetamides, offering field-proven insights and supporting experimental frameworks to navigate this challenge.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In a chemical reaction where multiple products can be formed, the distribution of these products can be governed by two distinct principles: kinetic control and thermodynamic control.[2]
-
Kinetic Control prevails under conditions that favor the fastest reaction rate, typically at low temperatures and short reaction times. The major product, in this case, is the one formed via the lowest activation energy pathway, irrespective of its ultimate stability.
-
Thermodynamic Control is established when the reaction is reversible, allowing an equilibrium to be reached. Under these conditions, typically at higher temperatures and longer reaction times, the most stable product will be the major isomer, as it represents the lowest energy state in the product landscape.
The N-trifluoroacetylation of an amine is generally a rapid and exothermic reaction, proceeding through a nucleophilic acyl substitution mechanism.[1] The reaction with highly reactive agents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride is often considered irreversible under standard laboratory conditions, which inherently favors the kinetic product. Achieving true thermodynamic control, which requires reversibility, can be challenging. Amide bond exchange or cleavage typically requires harsh conditions or specific catalytic systems.[3][4]
To illustrate the practical implications of these principles in trifluoroacetamide synthesis, we will consider a hypothetical competitive reaction involving 4-(aminomethyl)aniline , a molecule possessing two distinct primary amine nucleophiles: a sterically unhindered aliphatic amine and a less nucleophilic, but electronically different, aromatic amine.[5][6][7]
The Competing Nucleophiles: A Case Study with 4-(Aminomethyl)aniline
Let's analyze the two amine groups in 4-(aminomethyl)aniline:
-
Aliphatic Primary Amine (-CH₂NH₂): This amine is more basic and a stronger nucleophile than the aromatic amine.[8][9] Its lone pair of electrons is localized and readily available for nucleophilic attack. However, it is attached to a primary carbon, making it sterically accessible.
-
Aromatic Primary Amine (-C₆H₄NH₂): The lone pair of electrons on the nitrogen of the aniline moiety is delocalized into the aromatic π-system, reducing its nucleophilicity and basicity compared to the aliphatic amine.[10][11]
Defining the Products:
-
Kinetic Product: The trifluoroacetylation of the more nucleophilic and sterically accessible aliphatic amine will be the faster reaction. Therefore, N-(4-aminobenzyl)-2,2,2-trifluoroacetamide is the kinetically favored product.
-
Thermodynamic Product: The stability of the resulting amide is influenced by resonance. The amide formed from the aromatic amine, N-(4-(aminomethyl)phenyl)-2,2,2-trifluoroacetamide , benefits from resonance stabilization involving the aromatic ring and the amide bond. This increased stability suggests it is the thermodynamically favored product.
Experimental Design for Selective Synthesis
The following protocols are designed to selectively favor either the kinetic or the thermodynamic product in the trifluoroacetylation of 4-(aminomethyl)aniline.
Protocol 1: Kinetic Control
This protocol aims to exploit the higher nucleophilicity of the aliphatic amine under conditions where the reaction is rapid and irreversible.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 4-(aminomethyl)aniline (1.0 eq) and a non-nucleophilic, sterically hindered base such as 2,6-lutidine (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).
-
Reagent Addition: Trifluoroacetic anhydride (TFAA) (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the cooled, stirring solution over 30 minutes.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) and quenched after 1 hour, or upon consumption of the starting material.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Minimizes the available thermal energy, ensuring that only the reaction with the lowest activation energy (attack by the more nucleophilic aliphatic amine) proceeds at a significant rate.
-
Highly Reactive Reagent (TFAA): Ensures a rapid and essentially irreversible reaction.
-
Short Reaction Time: Prevents any potential for equilibration or side reactions, isolating the product of the fastest reaction.
-
Sterically Hindered Base: Prevents the base from competing as a nucleophile.
Protocol 2: Approaching Thermodynamic Control
This protocol is designed to create conditions that could potentially allow for the formation of the more stable aromatic amide, although achieving a true equilibrium is difficult.
Methodology:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-(aminomethyl)aniline (1.0 eq) and ethyl trifluoroacetate (1.5 eq) in a high-boiling point solvent such as toluene.
-
Reaction Conditions: A catalytic amount of a Lewis acid (e.g., Zr(Ot-Bu)₄) and an activator like 1-hydroxy-7-azabenzotriazole (HOAt) is added to facilitate the reaction.[3] The mixture is heated to reflux (approx. 110 °C) for an extended period (24-48 hours).
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS for the formation of the desired product and the disappearance of the starting material and kinetic product.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with a mild aqueous acid and then with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
High Temperature: Provides the necessary energy to overcome the higher activation barrier for the reaction at the less nucleophilic aromatic amine and could potentially facilitate a slow amide exchange towards the more stable product.
-
Less Reactive Reagent (Ethyl Trifluoroacetate): Slows down the initial reaction, potentially allowing for equilibration.
-
Extended Reaction Time: Allows for the slower formation of the thermodynamic product to occur and for any potential equilibration to proceed.
-
Catalyst: The use of a catalyst can promote the otherwise very slow amide formation from an ester.[3]
Comparative Data Summary
The following table presents the expected outcomes from the kinetically and thermodynamically controlled reactions based on the principles discussed.
| Parameter | Kinetic Control | Thermodynamic Control |
| Major Product | N-(4-aminobenzyl)-2,2,2-trifluoroacetamide | N-(4-(aminomethyl)phenyl)-2,2,2-trifluoroacetamide |
| Temperature | -78 °C | 110 °C (Reflux) |
| Reaction Time | 1 hour | 24-48 hours |
| Reagent | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate |
| Expected Yield | >90% | 50-70% |
| Product Ratio (Kinetic:Thermodynamic) | >95:5 | <30:70 |
Visualizing the Pathways and Workflows
To further clarify the concepts, the following diagrams illustrate the reaction pathways and experimental workflows.
Reaction Pathway Diagram
Caption: Reaction pathways to kinetic and thermodynamic products.
Experimental Workflow Diagram
Caption: Experimental workflows for selective synthesis.
Conclusion
The selective trifluoroacetylation of molecules with multiple amine functionalities is a nuanced challenge that can be addressed by understanding and applying the principles of kinetic and thermodynamic control. While the high reactivity of common trifluoroacetylating agents often leads to kinetically controlled outcomes, careful selection of reagents, temperature, and reaction time can influence the product distribution. For the practicing chemist, low-temperature, rapid reactions with highly reactive agents are the go-to strategy for targeting the most nucleophilic site. Conversely, to favor the formation of a more stable, thermodynamic product, higher temperatures, longer reaction times, and less reactive reagents are necessary, with the understanding that achieving a true equilibrium may be difficult. This guide provides a foundational framework for designing experiments to achieve the desired regioselectivity in trifluoroacetamide synthesis, a critical capability in the development of novel pharmaceuticals and advanced materials.
References
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Han, C., Lee, J. P., Lobkovsky, E., & Porco, J. A., Jr. (2005). Catalytic Ester-Amide Exchange Using Group (IV) Metal Alkoxide-Activator Complexes. Journal of the American Chemical Society, 127(29), 10039–10044. [Link]
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Fiveable. (n.d.). Nucleophilicity of Amines. Organic Chemistry II Key Term. [Link]
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Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. [Link]
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Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
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OpenStax. (2023, September 20). 24.4 Basicity of Arylamines. In Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, February 24). 24.4: Basicity of Arylamines. [Link]
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Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]
-
Kanzian, T., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(11), 4079-4088. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. [Link]
-
Barluenga, J., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7143-7153. [Link]
-
Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 522-530. [Link]
-
Dalabehera, N. R., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25861-25872. [Link]
-
Zhang, Y., et al. (2014). Catalytic Hydrogenation of Amides. [Link]
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Tedeschi, T. (2014). The Use Of Trifluoroacetic Anhydride And Related Compounds In Organic Syntheses. Chemical Reviews. [Link]
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A Comparative Guide to the Structural Confirmation of N-(2-aminoethyl)-2,2,2-trifluoroacetamide Utilizing NMR Spectroscopy
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of development.[1] N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a key fluorinated building block whose precise characterization is paramount. This guide provides an in-depth, comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this molecule. We will explore the synergistic application of ¹H, ¹³C, and ¹⁹F NMR, and contrast these methodologies with alternative analytical techniques, providing field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of Multinuclear NMR
NMR spectroscopy stands as a premier technique for the structural determination of organic molecules due to its ability to provide detailed information about the chemical environment of individual atoms. For a molecule like this compound, a multi-pronged NMR approach is not just beneficial, but essential for unequivocal confirmation. The presence of hydrogen, carbon, and fluorine nuclei makes ¹H, ¹³C, and ¹⁹F NMR the ideal triad for a comprehensive analysis.
Part 1: Deciphering the Structure with ¹H, ¹³C, and ¹⁹F NMR
A hypothetical yet expected NMR analysis of this compound in a common solvent like CDCl₃ would yield a set of characteristic signals. The interpretation of these signals, based on chemical shifts, coupling constants, and integration, allows for a complete structural assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the instrument can be referenced internally.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required.[2][3] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
¹⁹F NMR Acquisition: ¹⁹F NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][5][6] A simple pulse-acquire sequence is usually sufficient.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
-CH₂-NH₂ (Methylene adjacent to primary amine): This signal is expected to appear as a triplet. The protons on this carbon are coupled to the two protons on the adjacent methylene group. Its chemical shift will be influenced by the electron-withdrawing effect of the neighboring nitrogen.
-
-CH₂-NH- (Methylene adjacent to amide): This methylene group's signal will also be a triplet, coupled to the protons of the other methylene group. Being adjacent to the electron-withdrawing amide group, its signal will be shifted further downfield compared to the other methylene group.
-
-NH₂ (Primary amine protons): These protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.
-
-NH- (Amide proton): This proton will likely appear as a triplet due to coupling with the adjacent methylene protons. Its chemical shift will be significantly downfield due to the deshielding effect of the carbonyl group.
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum gives a direct count of the number of non-equivalent carbon atoms.
-
-CH₂-NH₂: The carbon of the methylene group adjacent to the primary amine.
-
-CH₂-NH-: The carbon of the methylene group adjacent to the amide nitrogen. This carbon will be shifted downfield relative to the other methylene carbon due to the stronger electron-withdrawing nature of the trifluoroacetamide group.
-
C=O (Carbonyl carbon): The amide carbonyl carbon will appear significantly downfield, typically in the 160-180 ppm range.[3] It will also exhibit coupling to the fluorine atoms of the CF₃ group, appearing as a quartet.
-
CF₃ (Trifluoromethyl carbon): This carbon will be in a unique region of the spectrum and will show a characteristic large one-bond coupling to the three fluorine atoms, resulting in a quartet.
¹⁹F NMR Spectral Analysis: The Fluorine Signature
¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine atoms. With a wide chemical shift range, it is highly sensitive to the local electronic environment.[6][7]
-
-CF₃: A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift will be in the characteristic range for trifluoromethyl groups attached to a carbonyl, typically between -70 and -80 ppm relative to CFCl₃.[8]
Data Summary: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | -CH ₂-NH₂ | ~2.8 - 3.2 | Triplet (t) | ³JHH ≈ 5-7 Hz |
| ¹H | -CH ₂-NH- | ~3.4 - 3.8 | Triplet (t) | ³JHH ≈ 5-7 Hz |
| ¹H | -NH ₂ | ~1.5 - 2.5 (broad) | Singlet (s) | N/A |
| ¹H | -NH - | ~7.0 - 8.0 | Triplet (t) | ³JHH ≈ 5-7 Hz |
| ¹³C | -C H₂-NH₂ | ~40 - 45 | Singlet (decoupled) | N/A |
| ¹³C | -C H₂-NH- | ~45 - 50 | Singlet (decoupled) | N/A |
| ¹³C | C =O | ~155 - 160 | Quartet (q) | ²JCF ≈ 35-40 Hz |
| ¹³C | C F₃ | ~115 - 120 | Quartet (q) | ¹JCF ≈ 280-290 Hz |
| ¹⁹F | -CF ₃ | ~-75 to -77 | Singlet (s) | N/A |
Note: These are estimated values and can vary based on solvent, concentration, and temperature.
Part 2: Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural confirmation often involves orthogonal techniques. Here, we compare NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
-
Performance: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass-to-charge ratio (m/z). Electron ionization (EI) would likely lead to significant fragmentation, which can be useful for structural elucidation. Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecular ion [M+H]⁺ at m/z 157.05.
-
Comparison to NMR: MS provides the overall molecular formula and connectivity information through fragmentation, but it does not provide the detailed atom-by-atom picture of the chemical environment that NMR offers. MS is often faster and requires less sample than NMR.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
-
Performance: The FTIR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary and secondary amines/amides, the C=O of the amide, and the C-F bonds of the trifluoromethyl group.
-
Comparison to NMR: FTIR is excellent for a quick confirmation of the presence of key functional groups but provides no information about the carbon-hydrogen framework or the specific connectivity of the molecule. It is a complementary technique to NMR.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to obtain a good quality spectrum. A background spectrum of the clean ATR crystal should be collected first.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and stereochemistry. | Unambiguous structure elucidation. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, leading to molecular formula. | High sensitivity, small sample requirement, fast analysis. | Does not provide detailed connectivity or stereochemical information. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, easy to use, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Visualizing the Analytical Workflow
The logical flow for structural confirmation can be visualized as follows:
Caption: Workflow for structural confirmation.
Conclusion
For the definitive structural confirmation of this compound, multinuclear NMR spectroscopy is the most powerful and comprehensive technique. The combined data from ¹H, ¹³C, and ¹⁹F NMR experiments provide an intricate and self-validating map of the molecule's atomic arrangement. While faster techniques like Mass Spectrometry and FTIR are invaluable for preliminary checks of molecular weight and functional group composition, they lack the detailed resolving power of NMR. Therefore, a synergistic approach, where MS and FTIR provide initial, corroborating evidence, and NMR delivers the final, unambiguous structural proof, represents the gold standard in chemical analysis for research and development.
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Dalvit, C., & Vulpetti, A. (Year). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Retrieved from [Link]
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MSE. fourier transform infrared spectroscopy. Retrieved from [Link]
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ResearchGate. (2025). Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]
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Validating the Orthogonality of the Trifluoroacetamide Protecting Group: A Comparative Guide
In the intricate field of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and selectively removable without affecting other functional groups.[2] This principle of "orthogonality" allows chemists to deprotect specific sites on a molecule in a planned sequence.[2][3]
Among the arsenal of amine protecting groups, the trifluoroacetamide (TFAc or Tfa) group stands out for its unique stability profile.[1] The strong electron-withdrawing nature of the trifluoromethyl moiety renders the trifluoroacetamide bond remarkably stable to strong acids, yet readily cleavable under mild basic or reductive conditions.[1] This guide provides a technical comparison, supported by experimental insights, to validate the orthogonality of the TFAc group against other common protecting groups, offering a valuable resource for researchers, chemists, and professionals in drug development.
The Principle of Orthogonal Protection
In a multi-step synthesis, different functional groups often require protection. An orthogonal protecting group strategy is one where each type of protecting group can be removed in the presence of all others. This is typically achieved by choosing groups that are labile to different classes of reagents (e.g., acid vs. base vs. hydrogenation). A failure in orthogonality can lead to unintended deprotection, resulting in side reactions, decreased yields, and complex purification challenges.
The following diagram illustrates the concept of an ideal orthogonal system where different protecting groups (PG1, PG2, PG3) on a molecular scaffold can be removed selectively by their specific deprotection reagents (Reagent A, B, C) without affecting the others.
Caption: Conceptual diagram of an orthogonal protecting group strategy.
Experimental Validation of Trifluoroacetamide Orthogonality
The utility of the TFAc group is defined by its stability under conditions used to remove other common protecting groups. Here, we compare its performance in the three most common deprotection scenarios in peptide synthesis and organic chemistry.
Stability Towards Acidolysis (vs. Boc Group)
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its easy removal under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[4][] For the TFAc group to be orthogonal to Boc, it must remain completely intact under these conditions.
-
Experimental Observation: The TFAc group is exceptionally stable in strong acids like neat TFA or HCl solutions.[1] This stability is attributed to the electron-withdrawing trifluoromethyl group, which decreases the basicity of the amide carbonyl oxygen, making it less susceptible to protonation—the initial step in acid-catalyzed hydrolysis.
-
Causality: While TFA readily cleaves the Boc group via an E1-like mechanism involving a stable tert-butyl carbocation, the TFAc amide bond does not have a similar low-energy cleavage pathway and remains robust.[6] This allows for the selective deprotection of Boc-protected amines on a molecule that also contains a TFAc-protected amine.[7]
Stability Towards Basolysis (vs. Fmoc Group)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the basis for the most widely used solid-phase peptide synthesis (SPPS) strategy.[4][8] It is removed under mild basic conditions, typically with a solution of 20% piperidine in DMF, via an E1cB elimination mechanism.[3]
-
Experimental Observation: The TFAc group is known to be labile to basic conditions.[1][9][10] However, the rate of cleavage is highly dependent on the specific base and solvent system used. While strong bases like aqueous NaOH or KOH will rapidly cleave the TFAc group, the conditions for Fmoc removal are milder.[9][11]
-
Verdict - "Semi-Orthogonal": The TFAc group is generally considered "semi-orthogonal" to the Fmoc group.[8][10] Standard Fmoc deprotection conditions (20% piperidine/DMF) will cleave the TFAc group, albeit typically at a slower rate than Fmoc removal. This lack of complete orthogonality means they cannot be used together in a standard stepwise SPPS protocol where multiple piperidine treatments are required. However, this property can be exploited for specific synthetic strategies where a single, timed basic treatment is used for a differential deprotection.
Stability Towards Hydrogenolysis (vs. Cbz and Benzyl Groups)
The benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) groups are widely used for protecting amines, alcohols, and carboxylic acids. They are most commonly removed by catalytic hydrogenation (e.g., H₂ over Palladium on carbon), a chemically mild and highly specific method.[6]
-
Experimental Observation: The trifluoroacetamide group is completely stable to the conditions of catalytic hydrogenation. The C-N amide bond and the C-F bonds are not susceptible to reduction by this method.
-
Causality: Hydrogenolysis specifically targets weak benzylic C-O or C-N bonds that can be cleaved to generate a stable toluene byproduct. The TFAc group lacks such a cleavable bond, rendering it inert to these conditions. This makes the TFAc group fully orthogonal to Cbz and other benzyl-type protecting groups.
Quantitative Performance Data
The following table summarizes the stability of the trifluoroacetamide group under the standard deprotection conditions for Boc, Fmoc, and Cbz groups, providing a clear guide for synthetic planning.
| Protecting Group to be Cleaved | Standard Deprotection Reagent(s) | Stability of Trifluoroacetamide Group | Orthogonality |
| Boc (tert-butoxycarbonyl) | 50-95% Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Highly Stable | Yes |
| Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Labile (Cleavage occurs) | No (Semi-orthogonal) [8][10] |
| Cbz (benzyloxycarbonyl) | H₂, Pd/C | Highly Stable | Yes |
Validated Experimental Protocols
Accurate and reproducible protocols are essential for successful synthesis. The following are established, step-by-step methods for the introduction and selective cleavage of the TFAc group.
Protocol 1: Introduction of the Trifluoroacetamide Group
This protocol describes the protection of a primary amine using ethyl trifluoroacetate.
-
Objective: To efficiently protect a primary amine as a trifluoroacetamide.
-
Reagents:
-
Substrate (containing primary amine)
-
Ethyl trifluoroacetate (ETFA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Methanol, THF, or DMF)
-
-
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent (e.g., methanol) to a concentration of approximately 0.1-0.5 M.
-
Add 3.0 equivalents of triethylamine to the solution and stir.
-
Slowly add 2.0 equivalents of ethyl trifluoroacetate to the stirring solution at room temperature.[7]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a standard aqueous work-up: dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude trifluoroacetamide product, which can be purified by column chromatography if necessary.
-
Protocol 2: Selective Cleavage of the Trifluoroacetamide Group
This protocol details the removal of the TFAc group under mild basic conditions that can be orthogonal to other groups if carefully controlled, or by using a specific reductive method.
-
Method A: Mild Basic Hydrolysis
-
Objective: To deprotect the trifluoroacetamide using a mild base, suitable for substrates sensitive to harsh conditions.
-
Reagents:
-
Procedure:
-
Dissolve the TFAc-protected compound in a 9:1 mixture of methanol and water.
-
Add 5.0 equivalents of solid potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Deprotection is often complete within 1-4 hours.[12]
-
Once complete, neutralize the mixture with 1M HCl and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
-
-
Method B: Reductive Cleavage
-
Objective: To provide an alternative, orthogonal cleavage method, particularly useful in solid-phase peptide synthesis.[7][13]
-
Reagents:
-
Procedure:
-
Suspend or dissolve the TFAc-protected substrate in the 1:1 THF/EtOH solvent mixture.
-
Add a 10-fold excess of sodium borohydride in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 60-90 minutes.[7][13]
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.
-
If the substrate was resin-bound, filter the resin and wash thoroughly. If in solution, perform an extractive work-up.
-
Isolate the product after solvent removal and purification.
-
-
The following diagram illustrates the experimental workflow for validating the orthogonality of TFAc against a Boc group.
Caption: Workflow for testing TFAc stability during Boc deprotection.
Conclusion: The Verdict on Trifluoroacetamide's Orthogonality
The trifluoroacetamide protecting group is a powerful tool in synthetic chemistry, offering a unique profile of stability and reactivity.[1] Its exceptional stability to strong acids makes it fully orthogonal to the widely used Boc group, allowing for selective deprotection in complex synthetic routes.[1][7] Similarly, its inertness to catalytic hydrogenation renders it fully orthogonal to Cbz and benzyl-type protecting groups.
However, its lability under basic conditions positions it as semi-orthogonal to the Fmoc group, a critical consideration for peptide chemists.[8][10] While this limits its use in standard iterative Fmoc-SPPS, it opens avenues for specialized applications where timed or differential basic cleavage is desired. By understanding these precise orthogonality rules, researchers can confidently leverage the TFAc group to design more efficient, robust, and elegant syntheses of complex molecular targets.
References
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Protection of Amine by Amide - SynArchive. [Link]
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Trifluoroacetamides - Organic Chemistry Portal. [Link]
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Kent, S., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS, 78(11), 6574-6578. [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - NIH. [Link]
-
Cai, L., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416-9422. [Link]
-
Albanese, D., et al. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 247-250. [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]
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Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? | ResearchGate. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
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Solid Phase Peptide Synthesis - ResearchGate. [Link]
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. - ResearchGate. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
Hydroamidation with Acetamides and Trifluoroacetamides - Digital Commons@Georgia Southern. [Link]
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Protecting Groups - University of Illinois Urbana-Champaign. [Link]
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A Head-to-Head Comparison of Trifluoroacetamide and Carbamate Protecting Groups in Amine Synthesis
A Senior Application Scientist's Guide to Strategic Selection
For the synthetic chemist, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the strategic selection of a protecting group for an amine is a critical decision that can dictate the success or failure of a synthetic route. Among the myriad options, trifluoroacetamides and carbamates represent two of the most ubiquitous and versatile classes of amine protecting groups. This guide provides a detailed, head-to-head comparison of their performance, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions.
The Fundamental Chemistry: Where They Differ
At their core, the divergent properties of trifluoroacetamide and carbamate protecting groups stem from their distinct electronic and steric profiles.
Trifluoroacetamide is an amide formed between an amine and trifluoroacetic anhydride or a related derivative. The powerful electron-withdrawing effect of the trifluoromethyl group significantly decreases the electron density on the amide nitrogen, making the N-H proton more acidic and the C-N bond susceptible to cleavage under specific, mild basic conditions.
Carbamates , on the other hand, are esters of carbamic acid. The most common examples, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), feature an oxygen atom adjacent to the carbonyl group. This arrangement allows for deprotection mechanisms that are fundamentally different from those of amides, typically involving acid-catalyzed decomposition (Boc) or hydrogenolysis (Cbz).
Head-to-Head Performance Metrics: A Data-Driven Comparison
The choice between these two protecting groups is rarely arbitrary and should be based on a careful evaluation of the specific synthetic context. The following table summarizes key performance indicators, supported by established chemical literature.
| Feature | Trifluoroacetamide (TFA) | Carbamates (Boc, Cbz) |
| Stability | ||
| Strong Acids (e.g., TFA, HCl) | Generally stable. | Boc: Labile. Cleaved by strong acids. Cbz: Generally stable. |
| Strong Bases (e.g., NaOH, KOH) | Labile. Cleaved by strong bases. | Generally stable, though can be cleaved under harsh conditions. |
| Mild Bases (e.g., K2CO3, NH3 in MeOH) | Labile. This is the preferred method of cleavage. | Stable. |
| Nucleophiles | Generally stable. | Generally stable. |
| Hydrogenolysis (H2, Pd/C) | Stable. | Cbz: Labile. This is the primary deprotection method. Boc: Stable. |
| Orthogonality | Excellent orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. | Excellent orthogonality between different carbamates (e.g., Boc vs. Cbz) and with base-labile groups. |
| Introduction (Protection) | Typically high-yielding with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. | Boc: High-yielding with Boc-anhydride (Boc₂O). Cbz: High-yielding with benzyl chloroformate (Cbz-Cl). |
| Deprotection Conditions | Mild basic conditions (e.g., K₂CO3/MeOH, aqueous NH₃). | Boc: Acidic conditions (e.g., TFA, HCl in dioxane). Cbz: Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH). |
| Impact on Amine Reactivity | Significantly reduces the nucleophilicity of the protected amine due to the strong electron-withdrawing CF₃ group. | Moderately reduces amine nucleophilicity. |
Experimental Workflows: Protection and Deprotection Protocols
To provide a practical context, the following are representative, step-by-step protocols for the protection of a generic primary amine (R-NH₂) and subsequent deprotection.
Protocol 1: Protection of an Amine with Trifluoroacetamide
Objective: To protect a primary amine as its trifluoroacetamide derivative.
Materials:
-
Primary amine (R-NH₂)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or Et₃N (1.1 eq) to the solution.
-
Slowly add TFAA (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude trifluoroacetamide.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Deprotection of a Trifluoroacetamide
Objective: To remove the trifluoroacetyl group under mild basic conditions.
Materials:
-
N-(Trifluoroacetyl)-protected amine (R-NHTFA)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
Dissolve the N-(trifluoroacetyl)-protected amine (1.0 eq) in methanol (0.1 M).
-
Add a solution of K₂CO₃ (2.0-3.0 eq) in water.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected amine.
Protocol 3: Protection of an Amine with Boc
Objective: To protect a primary amine as its Boc-carbamate derivative.
Materials:
-
Primary amine (R-NH₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a dioxane/water mixture
-
Water
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM (0.2 M).
-
Add Et₃N (1.2 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the Boc-protected amine, which is often pure enough for the next step.
Protocol 4: Deprotection of a Boc-Carbamate
Objective: To remove the Boc group under acidic conditions.
Materials:
-
N-Boc-protected amine (R-NHBoc)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected amine (1.0 eq) in DCM (0.2 M).
-
Add an excess of TFA (10-50% v/v in DCM) or the 4 M HCl in dioxane solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted.
Visualizing the Synthetic Logic
The selection of a protecting group is a strategic choice based on the overall synthetic plan. The following diagrams illustrate the fundamental protection/deprotection schemes and a decision-making workflow.
Caption: Protection and deprotection schemes for trifluoroacetamide and carbamate groups.
Caption: Decision workflow for selecting an amine protecting group.
Mechanistic Insights and Strategic Considerations
Trifluoroacetamide: The key to the utility of the trifluoroacetyl group is its facile cleavage under mild basic conditions that leave most other protecting groups, including esters and carbamates, intact. The mechanism involves nucleophilic attack of a base (e.g., methoxide) at the carbonyl carbon, followed by elimination. This makes it an excellent choice for late-stage deprotection in a multi-step synthesis where sensitive functionalities are present. However, the strong electron-withdrawing nature of the CF₃ group can significantly attenuate the reactivity of the protected nitrogen, which can be a drawback in certain contexts.
Carbamates:
-
Boc Group: The Boc group is the workhorse of modern organic synthesis due to its stability to a wide range of conditions and its clean, acid-catalyzed deprotection. The mechanism proceeds through the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide. Its primary liability is its sensitivity to acid, which dictates the strategic planning of the synthetic route.
-
Cbz Group: The Cbz group offers a valuable orthogonal partner to the Boc group. Its removal via catalytic hydrogenolysis is a very mild and selective method. The deprotection proceeds by cleavage of the benzylic C-O bond, releasing toluene and carbon dioxide. This method is incompatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups.
Conclusion: A Matter of Synthesis-Specific Strategy
Neither trifluoroacetamide nor carbamates can be declared universally superior. The optimal choice is intrinsically linked to the overall synthetic strategy.
-
Choose Trifluoroacetamide when:
-
Orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups is paramount.
-
A robust group that can withstand strongly acidic conditions is required.
-
Mild, non-nucleophilic basic conditions are available for deprotection.
-
-
Choose Carbamates when:
-
(Boc) The synthesis involves base-sensitive functional groups, and a final acidic deprotection is tolerable.
-
(Cbz) The synthesis requires a protecting group stable to acid and mild base, and the molecule is compatible with catalytic hydrogenolysis.
-
By understanding the fundamental reactivity, stability profiles, and deprotection mechanisms of these essential protecting groups, researchers can design more efficient, robust, and successful synthetic routes.
References
A Comparative Guide to Analytical Methods for Detecting Impurities in N-(2-aminoethyl)-2,2,2-trifluoroacetamide
This guide provides an in-depth comparison of analytical methodologies for the crucial task of detecting, identifying, and quantifying impurities in N-(2-aminoethyl)-2,2,2-trifluoroacetamide. As a key fluorinated building block in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document moves beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design robust, scientifically sound, and regulatory-compliant analytical strategies.
Chapter 1: The Analytical Challenge: Understanding the Molecule and Its Potential Impurities
This compound is a small molecule characterized by several key functional groups: a primary amine, an amide linkage, and a trifluoromethyl group.[4][5] These features dictate its chemical properties—high polarity, basicity from the amine, and a unique spectroscopic handle from the fluorine atoms—which in turn inform the selection of appropriate analytical techniques.
Potential impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[2] A logical impurity profile would include:
-
Starting Materials: Unreacted precursors such as 2,2,2-trifluoroethylamine or glycine derivatives.[1]
-
Intermediates: Partially reacted or side-reaction products.
-
By-products: Compounds formed from competing reaction pathways.
-
Degradation Products: Impurities formed due to instability during processing or storage.
A successful analytical strategy must be capable of separating and detecting these structurally similar compounds from the main component, often at trace levels.
Chapter 2: The Separation Challenge: A Comparative Guide to Chromatographic Techniques
Separation is the cornerstone of impurity analysis. The choice of chromatographic technique is the most critical decision in developing a robust method.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the gold standard for pharmaceutical impurity analysis due to its versatility, sensitivity, and broad applicability.[2][6][7] For a polar molecule like this compound, conventional reversed-phase (RP) chromatography on a C18 column can be challenging, often resulting in poor retention.
Causality Behind Column Selection:
-
Reversed-Phase (RP) with Ion-Pairing: To enhance retention on a C18 or C8 column, an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) can be added to the mobile phase. The TFA pairs with the basic primary amine of the analyte, increasing its hydrophobicity and retention. However, ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the column.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[9][10] It uses a polar stationary phase (like amide or amine-bonded silica) with a high organic content mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase, providing strong retention for polar molecules. This is often a superior choice for baseline separation of the target compound from its polar impurities.
-
Mixed-Mode Chromatography: These columns offer multiple retention mechanisms (e.g., RP and ion-exchange) on a single stationary phase.[8][11] This can provide unique selectivity and is particularly useful for separating compounds with diverse polarities and charge states, such as the target analyte and its potential starting materials or degradation products.
Gas Chromatography (GC): A Specialized Approach
GC is typically employed for volatile and thermally stable compounds.[2] Direct analysis of primary amines like this compound by GC is problematic.
Expertise-Driven Insights:
-
The Challenge of Amines: The basicity of the primary amine group leads to strong interactions with the silanol groups on standard silica-based columns, resulting in significant peak tailing and poor resolution.[12][13]
-
The Solution: Derivatization: To overcome this, derivatization is often required. Acylating the primary amine with a reagent like trifluoroacetic anhydride (TFAA) masks its basicity and increases volatility, making the compound much more amenable to GC analysis.[14] This approach, while effective, adds a sample preparation step that must be validated for completeness and reproducibility.
-
Column Choice: A deactivated, base-treated column is essential to further minimize tailing and ensure good peak shape.[13]
Ion Chromatography (IC): For Specific Ionic Impurities
IC is a powerful technique for quantifying specific inorganic or small organic ions. An application has been demonstrated for a structurally analogous compound, where IC on a cation exchange column was used to quantify impurities like 2,2,2-trifluoroethylamine and glycine.[1] This method offers excellent specificity for charged impurities that may be difficult to resolve or detect by other means.
Comparative Summary of Chromatographic Techniques
| Technique | Pros for this compound Analysis | Cons & Considerations | Best For |
| HPLC (HILIC/Mixed-Mode) | Excellent for polar compounds; High sensitivity & resolution; Direct analysis without derivatization; MS-compatible.[6] | Method development can be complex. | Comprehensive impurity profiling, quantification, and routine QC. |
| Gas Chromatography (GC) | High efficiency for volatile compounds; Ideal for residual solvent analysis.[2] | Requires derivatization for this analyte; Risk of thermal degradation.[12] | Analysis of volatile impurities or when derivatization is established. |
| Ion Chromatography (IC) | Highly specific and sensitive for ionic impurities (e.g., amine starting materials, counter-ions).[1] | Limited to charged species; Not a broad-spectrum impurity profiling tool. | Quantifying known ionic impurities and starting materials. |
Chapter 3: Identification and Structural Elucidation
Once separated, impurities must be identified. An orthogonal approach using multiple techniques provides the highest level of confidence.
Caption: Workflow from separation to identification.
Mass Spectrometry (MS): The Standard for Identification
Coupling a chromatographic system to a mass spectrometer (LC-MS or GC-MS) is the most powerful tool for impurity identification.[7][15]
-
Molecular Weight Confirmation: MS provides the mass-to-charge ratio (m/z) of an impurity, giving a definitive molecular weight.
-
Structural Clues from Fragmentation: Tandem MS (MS/MS) involves fragmenting the impurity ion and analyzing the resulting pieces. This fragmentation pattern acts as a fingerprint, allowing for detailed structural elucidation and confirmation of the impurity's identity.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Advantage
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized technique.[18]
-
Unbiased Detection: ¹⁹F NMR detects all fluorine-containing species in the sample simultaneously, providing a comprehensive overview of fluorinated impurities without the need for chromatographic separation.[19][20]
-
Direct Quantification: The area of a ¹⁹F NMR signal is directly proportional to the molar concentration of the species, allowing for accurate quantification without a matching reference standard for each impurity.[21][22]
-
Structural Confirmation: The chemical shift and coupling patterns in ¹⁹F NMR provide rich structural information, confirming the fluorine environment within the molecule.
An integrated approach using HPLC-MS for initial detection and identification, followed by ¹⁹F NMR for orthogonal confirmation and quantification of fluorinated impurities, represents a highly robust and defensible strategy.
Chapter 4: Method Validation: A Self-Validating System for Trustworthiness
A developed analytical method is only useful if it is proven to be reliable, reproducible, and fit for its intended purpose. Method validation is a mandatory requirement under regulatory frameworks such as the ICH Q2(R1) guidelines.[23][24][25] A properly validated method is a self-validating system, ensuring the integrity of the data it generates.
Caption: Core parameters for method validation per ICH Q2(R1).
Key Validation Parameters & Experimental Design
The core validation characteristics ensure the method's performance.[26]
| Parameter | Question Answered | Typical Experiment |
| Specificity | Can the method unequivocally assess the analyte in the presence of components that may be expected to be present?[24] | Spike the drug substance with known impurities and potential degradants. Demonstrate baseline separation for all components. |
| Linearity | Is the method's response directly proportional to the concentration of the analyte over a given range?[24] | Prepare a series of solutions of the impurity standard at different concentrations (e.g., 50% to 150% of the target level). Plot response vs. concentration and calculate the correlation coefficient (r²). |
| Accuracy | How close is the measured value to the true value? | Analyze samples of the drug substance spiked with known amounts of the impurity at different concentration levels (e.g., 3 levels, 3 replicates each). Calculate the percent recovery. |
| Precision | How close are repeated measurements to each other? | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment. Calculate the Relative Standard Deviation (RSD). |
| Limit of Detection (LOD) | What is the lowest amount of analyte that can be detected, but not necessarily quantified? | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | What is the lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy? | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | How resistant is the method to small, deliberate variations in method parameters? | Systematically alter parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Evaluate the impact on the results (e.g., resolution, retention time). |
Example Protocol: Validation of an HPLC-UV Method for a Known Impurity
-
Specificity:
-
Prepare solutions of: (a) Blank (diluent), (b) this compound drug substance, (c) Impurity X standard, and (d) Drug substance spiked with Impurity X.
-
Inject all solutions.
-
Acceptance Criteria: The peak for Impurity X in the spiked sample must be free from interference from the blank and the main component, with a resolution of >2.0.
-
-
Linearity & Range:
-
Prepare a stock solution of Impurity X. Perform serial dilutions to create at least five concentration levels, for example, from the LOQ to 150% of the specification limit.
-
Inject each level in triplicate.
-
Acceptance Criteria: The plot of peak area vs. concentration should yield a correlation coefficient (r²) ≥ 0.99.
-
-
Accuracy & Precision:
-
Prepare nine samples of the drug substance, spiking three at a low concentration, three at the target concentration, and three at a high concentration with Impurity X.
-
Analyze all nine samples.
-
Acceptance Criteria: Mean recovery should be between 90.0% and 110.0% at each level. The RSD for the nine determinations should be ≤ 5.0%.
-
-
LOQ & LOD:
-
Establish the LOQ by preparing progressively more dilute solutions of Impurity X and demonstrating that the LOQ concentration can be analyzed with acceptable accuracy and precision.
-
Establish the LOD by determining the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
-
Robustness:
-
Analyze a spiked sample while making small, deliberate changes to the method (e.g., change mobile phase composition by ±2%, column temperature by ±5°C).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantitative result should not change significantly.
-
Conclusion
There is no single "best" method for analyzing impurities in this compound. A comprehensive and scientifically sound strategy relies on an orthogonal approach. The recommended workflow is to use a validated HILIC- or Mixed-Mode HPLC method coupled with UV and Mass Spectrometric detection as the primary tool for separation, quantification, and identification. This should be complemented by ¹⁹F NMR spectroscopy for the unambiguous identification and orthogonal quantification of any fluorine-containing impurities. This dual-pronged approach, underpinned by rigorous validation according to ICH guidelines, provides the highest degree of confidence in the purity profile, ensuring product quality and regulatory compliance.
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
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Quality Guidelines. International Council for Harmonisation.
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed, National Center for Biotechnology Information.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry Publishing.
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC, National Center for Biotechnology Information.
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NMR | Speeding Fluorine Analysis. Oxford Instruments.
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar.
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Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography. Metrohm.
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech.
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HPLC Analysis of TFA. SIELC Technologies.
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HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography.
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NIOSH Manual of Analytical Methods - 3509. Wikisource.
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This compound. CymitQuimica.
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
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Gas chromatographic analysis of trace impurities in chlorine trifluoride. ResearchGate.
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Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
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IMPURITY PROFILING. IJCRT.org.
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Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).
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Amines Analysis by Packed Column GC. MilliporeSigma.
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
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Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate.
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Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
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Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. PMC, PubMed Central.
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Integrated LC/MS Workflow for the Analysis of Labeled and Native N-Glycans from Proteins Using a Novel Mixed-Mode Column and a Q Exactive Mass Spectrometer. Thermo Fisher Scientific.
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Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Charles River Laboratories.
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Recent Advances in the Mass Spectrometric Analysis of Glycoproteins: Capillary and Microfluidic Workflows. PMC, PubMed Central.
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This compound hydrochloride. Santa Cruz Biotechnology.
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Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins. National Institutes of Health (NIH).
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Typical examples of impurities observed in synthesized peptides. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-aminoethyl)-2,2,2-trifluoroacetamide
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like N-(2-aminoethyl)-2,2,2-trifluoroacetamide requires a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards.
Foundational Knowledge: Understanding the Compound
This compound is a fluorinated organic compound. Its structure, containing both an amide and a trifluoromethyl group, dictates its chemical properties and, consequently, the necessary precautions for its disposal. It is classified as a halogenated organic compound. Halogenated organic wastes are typically incinerated in regulated hazardous waste incinerators.[1]
Before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for the specific formulation in use. The SDS provides the most detailed and manufacturer-specific information regarding hazards, handling, and emergency procedures.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H7F3N2O | CymitQuimica[2] |
| Molecular Weight | 156.11 g/mol | PubChem[3] |
| Form | Solid | CymitQuimica[2] |
Hazard Identification and Risk Assessment
According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its hydrochloride salt are associated with the following hazards:
-
H335: May cause respiratory irritation.[3]
Given these hazards, a thorough risk assessment is the first critical step in the disposal process. This involves evaluating the quantity of waste, the potential for exposure to laboratory personnel, and the available disposal facilities.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound waste typically generated in a laboratory setting.
Personnel Protective Equipment (PPE):
-
Wear tightly fitting safety goggles or a face shield.[5]
-
Use a lab coat or chemical-resistant apron.
-
Wear impervious gloves (e.g., nitrile).
Procedure:
-
Segregation:
-
Containment:
-
Use a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
The appropriate hazard pictograms, such as the GHS07 exclamation mark for irritants, should be visible.[4]
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated.[6]
-
-
Final Disposal:
-
The disposal of the accumulated waste must be handled by a certified hazardous waste disposal company.
-
Follow your institution's procedures for scheduling a waste pickup.
-
Never dispose of this compound down the drain or in regular trash.
-
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid material, carefully sweep or scoop it up, avoiding dust formation.[7] For solutions, use an inert absorbent material to contain the spill.
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance
All hazardous waste disposal activities are governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA provides regulations for the identification, classification, and disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically addressed in these regulations.[8][9]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) ensure worker safety during the handling and disposal of hazardous materials.[10][11] Employers are required to have a written health and safety plan, provide adequate training, and ensure the use of appropriate PPE.[10][12]
Adherence to these regulations is not only a legal requirement but a fundamental aspect of responsible scientific practice.
References
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information.[Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.[Link]
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Hazardous Waste Segregation. Bucknell University.[Link]
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OSHA's Guidance on Dealing with Waste. Medical Systems.[Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration.[Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration.[Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Alabama at Birmingham.[Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations.[Link]
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EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.[Link]
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A Senior Application Scientist's Guide to Handling N-(2-aminoethyl)-2,2,2-trifluoroacetamide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N-(2-aminoethyl)-2,2,2-trifluoroacetamide and its common salt forms. Developed for researchers, scientists, and drug development professionals, its purpose is to establish a framework of safe laboratory practices built on a clear understanding of the material's hazard profile.
Hazard Assessment: Understanding the Risk Profile
This compound is an organic compound that, while not extensively characterized toxicologically, presents known hazards that demand rigorous safety measures.[1][2] Its hazard profile is primarily defined by its GHS classifications, which identify it as a significant irritant.[3][4]
The primary concerns are:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4]
-
Serious Eye Irritation: The compound poses a significant risk of serious damage if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
The trifluoroacetyl group is a stable moiety, but like many fluorinated organic compounds, its thermal decomposition can release highly toxic gases, such as hydrogen fluoride (HF) and nitrogen oxides.[2][5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate personal protective equipment (PPE).
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation[3][4] | GHS07 | Warning[4] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation[3][4] | GHS07 | Warning[4] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation[3][4] | GHS07 | Warning[4] |
The Hierarchy of Controls: Beyond PPE
While this guide focuses on PPE, it is critical to recognize that PPE is the final layer of protection. The foundation of laboratory safety rests on engineering and administrative controls.
-
Engineering Controls: The single most important engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this compound.[6][7][8] This minimizes the risk of inhalation. Eyewash stations and safety showers must be immediately accessible.[6][9]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.
Eye and Face Protection
Due to the classification of "serious eye irritation," eye protection is non-negotiable.
-
Minimum Requirement: ANSI-approved or EN 166 compliant chemical splash goggles with side shields must be worn at all times.[1][4][9] Standard safety glasses are insufficient as they do not protect against splashes.
-
High-Risk Operations: For procedures involving larger quantities (>5g) or with a significant risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[7]
Skin and Body Protection
To prevent skin contact, comprehensive body protection is required.
-
Lab Coat: A standard laboratory coat, fully buttoned, is mandatory.[6][10]
-
Impervious Clothing: For larger scale work, flame-retardant and impervious clothing should be considered.[1]
-
Footwear: Full-length pants and closed-toe shoes are required in any laboratory area where this chemical is handled.[7]
Hand Protection
Gloves are essential to prevent skin irritation.
-
Glove Type: Chemical-resistant gloves are required.[9][10] While no specific breakthrough data for this compound is readily available, nitrile gloves are suitable for handling small quantities and incidental contact.[7] For extended contact or handling larger volumes, heavy-duty gloves such as butyl rubber are recommended.[7]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water after handling the compound.[4][9]
Respiratory Protection
Respiratory protection is generally not required for small-scale use within a certified chemical fume hood.[9] However, it becomes necessary under specific circumstances:
-
Spill Cleanup: In the event of a spill outside of a fume hood.
-
Weighing Operations: If weighing the solid powder outside of a containment hood where dust can be generated.
-
Ventilation Failure: If the primary engineering controls (fume hood) are not available or are malfunctioning. In these situations, a NIOSH/MSHA-approved respirator with a particulate filter (for dust) or a full-face respirator should be used.[1][4]
| Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale / Lab Use (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Large Scale / High Risk (>5g) | Goggles & Face Shield | Butyl Rubber Gloves | Lab Coat / Apron | Use within a fume hood is mandatory |
| Spill / Emergency | Goggles & Face Shield | Butyl Rubber Gloves | Impervious Clothing | Full-face respirator with appropriate cartridges |
Operational and Disposal Plans
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Caption: Workflow for this compound from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Don all required PPE as described in Section 3.
-
Aliquotting: Carefully weigh or measure the required amount of the compound within the fume hood. Take care to avoid creating dust.[11]
-
Procedure: Perform all experimental steps within the fume hood. Keep the container sealed when not in use.
-
Decontamination: After use, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing. Wash hands immediately and thoroughly.
Emergency Procedures: Spills and Exposure
-
Spill:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing full PPE (including respiratory protection if outside a hood), cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11]
-
Ventilate the area and wash the spill site once the material is removed.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[12]
-
Segregation: This waste stream must be kept separate from other laboratory waste, particularly non-halogenated waste, to facilitate proper disposal.[10]
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container with a secure lid.
-
Disposal: The final disposal must be conducted through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4][12] Do not pour this chemical or its waste down the drain.[11]
References
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National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem Compound Database. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,O-Bis(trimethylsilyl)-trifluoroacetamide. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 2,2,2-Trifluoroacetamide. Retrieved from [Link]
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University of Washington. (n.d.). Trifluoroacetic Acid Standard Operating Procedure. Retrieved from [Link]
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Dräger. (n.d.). Trifluoroacetic acid | C2HF3O2 | 76-05-1. Dräger VOICE. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
